Kazinol B
Description
a natural isoprenylated flavan
Properties
IUPAC Name |
6-[(2S)-7-hydroxy-3,4-dihydro-2H-chromen-2-yl]-2,2-dimethyl-7-(3-methylbut-2-enyl)chromen-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O4/c1-15(2)5-9-19-20(13-17-11-12-25(3,4)29-24(17)23(19)27)21-10-7-16-6-8-18(26)14-22(16)28-21/h5-6,8,11-14,21,26-27H,7,9-10H2,1-4H3/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCBHDIGHKHWKC-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=C2C=CC(OC2=C1O)(C)C)C3CCC4=C(O3)C=C(C=C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(C=C2C=CC(OC2=C1O)(C)C)[C@@H]3CCC4=C(O3)C=C(C=C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10244170 | |
| Record name | Kazinol B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10244170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99624-27-8 | |
| Record name | Kazinol B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099624278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Kazinol B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10244170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Kazinol B: A Technical Guide to its Origin and Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kazinol B, a prenylated flavan, has garnered significant interest within the scientific community due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the origin and natural sources of this compound, focusing on its principal plant sources, Broussonetia kazinoki and Broussonetia papyrifera. This document details the extraction and isolation protocols, presents available quantitative data, and elucidates the proposed biosynthetic pathway of this complex natural product. The information is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.
Introduction
This compound is a naturally occurring prenylated flavan distinguished by a lavandulyl group attached to its flavonoid backbone. Prenylated flavonoids are a class of specialized metabolites known for their enhanced biological activities compared to their non-prenylated counterparts. This compound has been reported to exhibit a range of bioactivities, making it a molecule of interest for further investigation and potential therapeutic development. This guide focuses on the foundational knowledge of its natural origins and biosynthesis.
Natural Sources of this compound
This compound is primarily isolated from plants belonging to the genus Broussonetia, a member of the Moraceae family. The two principal species identified as sources of this compound are:
-
Broussonetia kazinoki Siebold : Commonly known as paper mulberry, this species is a significant source of various kazinols, including this compound.[1] The root bark is the primary plant part utilized for the isolation of this compound.[2]
-
Broussonetia papyrifera (L.) L'Hér. ex Vent. : Also referred to as paper mulberry, this species is another well-documented source of this compound and other prenylated flavonoids.[3][4][5] Similar to B. kazinoki, the root bark is the most concentrated source of the compound.[4]
Other related compounds, such as Kazinol F, have been identified in hybrids of Broussonetia kazinoki and Broussonetia papyrifera.[6]
Isolation and Purification of this compound
The isolation of this compound from its natural sources typically involves a multi-step process of extraction and chromatographic separation. The following is a detailed experimental protocol adapted from methodologies reported for the isolation of kazinols from Broussonetia species.[2]
General Experimental Protocol
3.1.1. Plant Material and Extraction
-
Plant Material: The root barks of Broussonetia kazinoki are collected, washed, and air-dried.
-
Extraction: The dried root barks (e.g., 650 g) are pulverized and extracted with 94% ethanol (e.g., 3 x 6 L) at room temperature with sonication to enhance extraction efficiency.[2] The combined ethanol extracts are then concentrated under reduced pressure to yield a crude extract.
3.1.2. Solvent Partitioning
The crude ethanol extract is suspended in water and successively partitioned with solvents of increasing polarity to separate compounds based on their solubility. A typical partitioning scheme is as follows:
-
n-Hexane
-
Dichloromethane (CH2Cl2)
-
Ethyl acetate (EtOAc)
-
n-Butanol
This compound, being a moderately polar compound, is expected to be enriched in the dichloromethane or ethyl acetate fractions.
3.1.3. Chromatographic Purification
The fraction enriched with this compound is subjected to a series of chromatographic techniques for further purification:
-
Silica Gel Column Chromatography: The active fraction is loaded onto a silica gel column and eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Sephadex LH-20 Column Chromatography: Fractions containing this compound are further purified on a Sephadex LH-20 column using methanol as the eluent. This step is effective for separating compounds based on their molecular size and polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain high-purity this compound is often achieved using preparative HPLC with a reverse-phase C18 column and a suitable solvent system, such as a gradient of methanol and water.
Quantitative Data
While several studies have reported the isolation of this compound, specific quantitative data on its yield from the raw plant material is not extensively documented. However, related studies on other kazinols from Broussonetia kazinoki can provide an estimate of the potential yield. For instance, in one study, the extraction of 650 g of B. kazinoki root barks and subsequent fractionation and purification yielded various other kazinols in milligram quantities.[2] The yield of this compound is expected to be in a similar range, though this can vary depending on the plant's geographical origin, age, and the specific extraction and purification methods employed. One patent indicates that an ethanol extract of Broussonetia kazinoki can contain 8-15% of Kazinol C, a structurally related compound, as determined by HPLC analysis.[7]
Table 1: Summary of Related Kazinol Content in Broussonetia kazinoki
| Compound | Plant Part | Extraction Solvent | Analytical Method | Reported Content | Citation |
| Kazinol C | Root Bark | Ethanol | HPLC | 8-15% of extract | [7] |
Note: This table provides data for a related compound due to the limited availability of specific quantitative data for this compound.
Biosynthesis of this compound
The biosynthesis of this compound is a complex process that involves the convergence of two major metabolic pathways: the flavonoid pathway for the synthesis of the flavan backbone and the terpenoid pathway for the formation of the characteristic lavandulyl side chain.
Flavonoid Backbone Biosynthesis
The formation of the flavan skeleton of this compound begins with the general phenylpropanoid pathway, which is common in higher plants.
Figure 1: General biosynthetic pathway for the flavan backbone of this compound.
The pathway initiates from the shikimate pathway, leading to the formation of L-phenylalanine. Phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL) are the key enzymes that convert L-phenylalanine to p-coumaroyl-CoA. Chalcone synthase (CHS) then catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. Chalcone isomerase (CHI) subsequently cyclizes naringenin chalcone to the flavanone, naringenin. Further enzymatic modifications, including reductions, lead to the formation of the flavan backbone of this compound.
Biosynthesis of the Lavandulyl Moiety
The lavandulyl group is an irregular monoterpene, meaning its formation deviates from the typical head-to-tail condensation of isoprene units. The biosynthesis of lavandulyl diphosphate (LPP), the precursor to the lavandulyl group, is proposed to occur through the head-to-middle condensation of two molecules of dimethylallyl diphosphate (DMAPP), which is synthesized via the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Microbial Transformation and Biological Activities of the Prenylated Aromatic Compounds from Broussonetia kazinoki - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activities of Paper Mulberry (Broussonetia papyrifera): More than a Skin-Lightening Agent [mdpi.com]
- 4. Broussonetia papyrifera Root Bark Extract Exhibits Anti-inflammatory Effects on Adipose Tissue and Improves Insulin Sensitivity Potentially Via AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijmps.org [ijmps.org]
- 6. researchgate.net [researchgate.net]
- 7. US8722027B2 - Method for preparing broussonetia kazinoki extract - Google Patents [patents.google.com]
Kazinol B: A Comprehensive Technical Guide on its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kazinol B is an isoprenylated flavan naturally occurring in the root of Broussonetia kazinoki Sieb., a plant widely distributed in East Asia and historically used in folk medicine.[1] This technical guide provides an in-depth overview of the multifaceted biological activities of this compound, with a focus on its molecular mechanisms, supported by quantitative data and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of pharmacology, drug discovery, and biomedical science.
This compound has demonstrated a range of significant pharmacological effects, including cardioprotective, hepatoprotective, antioxidant, anti-inflammatory, and metabolic regulatory activities.[1][2][3] Its mechanisms of action often involve the modulation of critical cellular signaling pathways, such as the AKT/AMPK/Nrf2 and JNK pathways, making it a compound of interest for therapeutic development.[1][3]
Key Biological Activities and Mechanisms of Action
Cardioprotective Effects Against Hypoxia/Reoxygenation (H/R) Injury
This compound exhibits significant protective effects on cardiomyocytes subjected to hypoxia/reoxygenation (H/R) induced injury, a common model for studying ischemia-reperfusion damage.[1] The primary mechanism involves the modulation of the AKT/AMPK/Nrf2 signaling pathway.[1]
-
Anti-apoptotic Activity: this compound mitigates H/R-induced apoptosis in H9c2 rat cardiac myoblasts. It significantly suppresses the activity of caspase-3, down-regulates the expression of cleaved PARP, and reverses the H/R-induced decrease in the Bcl-2/Bax ratio, indicating an inhibition of the intrinsic apoptotic cascade.[1]
-
Antioxidant Defense: The compound effectively reduces oxidative stress by inhibiting the production of reactive oxygen species (ROS) and lipid peroxidation.[1] Concurrently, it enhances the activity of crucial antioxidant enzymes, including glutathione peroxidase (GSH-Px) and superoxide dismutase (SOD).[1]
-
Nrf2 Pathway Activation: A key aspect of its cardioprotective action is the activation of the Nrf2/ARE (Antioxidant Response Element) pathway. This compound promotes the nuclear translocation of Nrf2, enhances ARE promoter activity, and upregulates the expression of the downstream antioxidant enzyme, heme oxygenase-1 (HO-1).[1]
-
Upstream Regulation via AKT and AMPK: The activation of the Nrf2 pathway by this compound is dependent on the upstream phosphorylation of both AKT and AMPK kinases. Pharmacological inhibition of AKT and AMPK has been shown to abrogate the this compound-induced Nrf2 activation and its subsequent protective effects.[1]
Hepatoprotective Effects
This compound has been shown to protect hepatocytes from H/R-induced injury by inhibiting the c-Jun N-terminal kinase (JNK) signaling pathway.[3] This protective effect is associated with the suppression of oxidative stress and inflammation.[3]
-
Inhibition of JNK Pathway: At concentrations of 0.1-20 μmol/L, this compound significantly inhibits the activation of the JNK pathway without affecting the extracellular regulated protein kinase (ERK) signaling pathway.[3]
-
Anti-apoptotic Action: In hepatocytes, 10 μmol/L this compound markedly down-regulates the pro-apoptotic proteins Bad and cleaved caspase-3, while up-regulating the anti-apoptotic protein Bcl-2.[3]
-
Reduction of Oxidative Stress and Inflammation: this compound dose-dependently reduces ROS levels and the secretion of inflammatory cytokines such as TNF-α and IL-1β in hepatocytes.[3]
Anti-inflammatory Activity
This compound demonstrates anti-inflammatory properties primarily through the inhibition of nitric oxide (NO) production.[2][4] In lipopolysaccharide (LPS)-activated RAW 264.7 macrophages, this compound dose-dependently reduces the expression of inducible nitric oxide synthase (iNOS) protein.[2] This suppression of a key pro-inflammatory mediator highlights its potential for treating inflammatory conditions.[1]
Metabolic Regulation
This compound plays a role in improving insulin sensitivity and enhancing glucose uptake, suggesting its potential in the management of diabetes mellitus.[2]
-
Glucose Uptake: In differentiated 3T3-L1 adipocytes and C2C12 myoblasts, this compound (2-20 μM) increases glucose uptake in a dose-dependent manner.[2]
-
Insulin Signaling: It enhances the insulin-Akt signaling pathway, demonstrated by an increase in insulin-dependent Akt phosphorylation.[2]
-
AMPK Activation: this compound also stimulates the phosphorylation of AMPK, a key regulator of cellular energy homeostasis.[2]
-
Adipogenesis: In 3T3-L1 preadipocytes, this compound promotes adipogenesis by increasing lipid accumulation and up-regulating the protein and mRNA levels of key adipogenic transcription factors, PPARγ and C/EBPα.[2]
Quantitative Data Summary
The biological effects of this compound have been quantified across various experimental models. The following tables summarize this data.
Table 1: Cardioprotective Effects of this compound on H/R-Injured H9c2 Cells [1]
| Parameter | Concentration | Effect | Fold/Percent Change |
|---|---|---|---|
| Cell Viability | 1 µM | Increased | 1.21-fold |
| 3 µM | Increased | 1.36-fold | |
| 10 µM | Increased | 1.47-fold | |
| LDH Release | 1 µM | Suppressed | 0.77-fold of H/R group |
| 3 µM | Suppressed | 0.68-fold of H/R group | |
| 10 µM | Suppressed | 0.59-fold of H/R group | |
| Apoptosis (Annexin-V/PI) | 10 µM | Decreased | 0.41-fold of H/R group |
| DNA Fragmentation | 10 µM | Decreased | 0.51-fold of H/R group |
| Caspase-3 Activity | 10 µM | Suppressed | 0.52-fold of H/R group |
| Cleaved PARP Activation | 10 µM | Down-regulated | 0.27-fold of H/R group |
| Bax/Bcl-2 Ratio | 10 µM | Decreased | 0.28-fold of H/R group |
| ROS Production | 10 µM | Down-regulated | 0.51-fold of H/R group |
| Lipid Peroxidation | 10 µM | Down-regulated | 0.48-fold of H/R group |
| GSH-Px Activity | 10 µM | Up-regulated | 2.08-fold |
| SOD Activity | 10 µM | Up-regulated | 1.72-fold |
| Nrf2 Nuclear Accumulation | 10 µM | Induced | 1.94-fold |
| ARE Promoter Activity | 10 µM | Increased | 2.15-fold |
| HO-1 Expression | 10 µM | Increased | 3.07-fold |
| AKT Phosphorylation | 10 µM | Increased | 3.07-fold |
| AMPK Phosphorylation | 10 µM | Increased | 3.07-fold |
Table 2: Metabolic Effects of this compound [2]
| Cell Line | Parameter | Concentration | Duration | Effect |
|---|---|---|---|---|
| 3T3-L1 Adipocytes | Lipid Accumulation | 20 µM | 72 hours | 2.4-fold increase |
| PPARγ & C/EBPα levels | 2-20 µM | 5 days | Dose-dependent increase | |
| Adiponectin mRNA | 2-20 µM | 5 days | Dose-dependent increase | |
| Glucose Uptake | 2-20 µM | 24 hours | Dose-dependent increase | |
| GLUT4 mRNA | 2-20 µM | 24 hours | Up to 4.7-fold increase | |
| Insulin-dependent Akt Phosphorylation | 10-20 µM | 1 hour | Dose-dependent increase | |
| C2C12 Myoblasts | Glucose Uptake | 2-20 µM | 24 hours | Dose-dependent increase |
| RAW 264.7 Macrophages | iNOS Protein | 6.25-50 µM | 18 hours | Dose-dependent reduction |
Table 3: Hepatoprotective Effects of this compound on H/R-Injured Hepatocytes [3]
| Parameter | Concentration | Effect | Significance |
|---|---|---|---|
| Cell Survival | 0.1-20 µmol/L | Increased | P<0.001 |
| LDH Release | 0.1-20 µmol/L | Decreased | P<0.001 |
| Apoptosis | 0.1-20 µmol/L | Decreased | P<0.001 |
| DNA Damage | 0.1-20 µmol/L | Attenuated | P<0.001 |
| Bad Expression | 10 µmol/L | Down-regulated | P<0.05 |
| Cleaved Caspase-3 | 10 µmol/L | Down-regulated | P<0.05 |
| Bcl-2 Expression | 10 µmol/L | Up-regulated | P<0.01 |
| ROS Levels | Dose-dependent | Reduced | P<0.01 |
| TNF-α & IL-1β | Dose-dependent | Reduced | P<0.01 |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature for evaluating the biological activity of this compound.
Cell Culture and Hypoxia/Reoxygenation (H/R) Model[1]
-
Cell Line: H9c2 rat cardiac myoblasts are commonly used.
-
Culture Conditions: Cells are maintained in a standard culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO₂.
-
This compound Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 0.3, 1, 3, 10, 30 µM) for a specified period (e.g., 2 hours) before inducing H/R.
-
Hypoxia Induction: The standard medium is replaced with a serum-free and glucose-free medium. Cells are then placed in a hypoxic chamber (e.g., 95% N₂ and 5% CO₂) for a duration of 6 hours.
-
Reoxygenation: Following hypoxia, the medium is replaced with a normal culture medium, and the cells are returned to a normoxic incubator (95% air and 5% CO₂) for 24 hours.
Cell Viability and Cytotoxicity Assays
-
CCK8 Assay (Cell Viability): [1]
-
After experimental treatment, Cell Counting Kit-8 (CCK8) solution is added to each well.
-
Plates are incubated for a specified time (e.g., 1-4 hours) at 37°C.
-
The absorbance is measured at 450 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control group.
-
-
LDH Assay (Cytotoxicity): [1]
-
The culture supernatant is collected after treatment.
-
The amount of lactate dehydrogenase (LDH) released from damaged cells into the supernatant is measured using a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
Cytotoxicity is calculated based on the LDH activity in the medium.
-
Apoptosis Assays
-
Annexin V-FITC/PI Staining: [1][5]
-
Cells are harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
The mixture is incubated in the dark at room temperature for 15-20 minutes.
-
The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Caspase-3 Activity Assay: [1]
-
Cell lysates are prepared.
-
The activity of caspase-3 in the lysates is measured using a colorimetric or fluorometric assay kit, which typically involves the cleavage of a specific substrate (e.g., Ac-DEVD-pNA).
-
The absorbance or fluorescence is read, and the activity is calculated based on a standard curve.
-
Western Blot Analysis[1]
-
Protein Extraction: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk) and then incubated with primary antibodies against target proteins (e.g., Nrf2, HO-1, p-AKT, p-AMPK, Bcl-2, Bax, Cleaved PARP) overnight at 4°C. Subsequently, it is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band densities are quantified using image analysis software.
Quantitative PCR (qPCR) Assay[1]
-
RNA Isolation: Total RNA is extracted from cells using an RNA isolation kit (e.g., HighPure RNA isolation kit).
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a cDNA synthesis kit.
-
qPCR: The qPCR is performed using SYBR Green Master Mix and specific primers for the target genes (e.g., HO-1) and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: The relative fold changes in gene expression are calculated using the 2-ΔΔCt method, with normalization to the housekeeping gene.
Conclusion and Future Directions
This compound is a promising natural compound with a well-defined portfolio of biological activities, particularly in the realms of cardioprotection, hepatoprotection, and metabolic regulation. Its ability to modulate key signaling pathways such as AKT/AMPK/Nrf2 and JNK underscores its therapeutic potential. The quantitative data consistently demonstrate its efficacy at the cellular level in mitigating apoptosis, oxidative stress, and inflammation.
For drug development professionals, this compound represents a valuable lead compound. Future research should focus on:
-
In Vivo Efficacy: Translating the observed in vitro effects into animal models of cardiac ischemia, liver injury, and metabolic syndrome.
-
Pharmacokinetics and Bioavailability: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize dosing and delivery.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify compounds with enhanced potency and selectivity.
-
Safety and Toxicology: Conducting comprehensive toxicology studies to establish a safe therapeutic window.
The detailed mechanisms and protocols provided in this guide offer a solid foundation for advancing the scientific understanding and potential clinical application of this compound.
References
- 1. This compound protects H9c2 cardiomyocytes from hypoxia/reoxygenation-induced cardiac injury by modulating the AKT/AMPK/Nrf2 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound alleviates hypoxia/reoxygenation-induced hepatocyte injury by inhibiting the JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kazinol Q from Broussonetia kazinoki Enhances Cell Death Induced by Cu(ll) through Increased Reactive Oxygen Species [mdpi.com]
An In-depth Technical Guide to the Physicochemical Properties of Kazinol B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Kazinol B, a naturally occurring isoprenylated flavan. The information herein is intended to support research, drug discovery, and development activities by providing essential data on its chemical and physical characteristics, alongside insights into its biological interactions.
Core Physicochemical Data
This compound, isolated from the barks of Broussonetia papyrifera and Broussonetia kazinoki, is a flavonoid compound that presents as a powder.[1][2][3][4] Its key physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₂₅H₂₈O₄ | [1][2][3][5][6] |
| Molecular Weight | 392.5 g/mol | [1][3][7] |
| CAS Number | 99624-27-8 | [1][5] |
| Physical Form | Powder | [1][2] |
| Purity | ≥98% | [1][7] |
| Boiling Point | 556.6°C at 760 mmHg | [8] |
| Density | 1.176 g/cm³ | [8] |
| Flash Point | 290.4°C | [8] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
| XLogP3-AA | 6 | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
Experimental Protocols for Physicochemical Property Determination
Melting Point Determination
A standard method for determining the melting point of a powdered substance like this compound is the capillary melting point method .
-
Apparatus: A melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar).
-
Procedure:
-
A small, dry sample of this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.
-
Solubility Assessment
The solubility of this compound in various solvents is determined through standardized dissolution testing.
-
Procedure:
-
A known, small amount of this compound (e.g., 1 mg) is placed into a vial.
-
A measured volume of the solvent to be tested (e.g., 1 mL of DMSO) is added to the vial.
-
The mixture is vortexed or agitated at a controlled temperature for a set period.
-
The solution is visually inspected for the presence of undissolved solid. If the solid has completely dissolved, the compound is considered soluble under those conditions.
-
For quantitative analysis, the saturated solution can be filtered, and the concentration of the dissolved this compound can be determined using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC).
-
Octanol-Water Partition Coefficient (LogP) Estimation
The XLogP3-AA value provided is a computed value. Experimentally, the octanol-water partition coefficient can be determined using the shake-flask method .
-
Procedure:
-
A solution of this compound is prepared in a biphasic system of n-octanol and water.
-
The mixture is shaken vigorously to allow for the partitioning of this compound between the two phases until equilibrium is reached.
-
The mixture is then centrifuged to ensure complete separation of the octanol and water layers.
-
The concentration of this compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
-
Signaling Pathway and Experimental Workflow Visualizations
This compound has been shown to modulate several key signaling pathways, making it a compound of interest for therapeutic development. Below are visualizations of a key signaling pathway and a representative experimental workflow.
Caption: this compound enhances insulin sensitivity via Akt and AMPK activation.
Caption: Workflow for a standard MTT cell viability assay.
References
- 1. This compound | CAS:99624-27-8 | Manufacturer ChemFaces [chemfaces.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C25H28O4 | CID 480869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound protects H9c2 cardiomyocytes from hypoxia/reoxygenation-induced cardiac injury by modulating the AKT/AMPK/Nrf2 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. abmole.com [abmole.com]
- 7. This compound, CAS [[99624-27-8]] | BIOZOL [biozol.de]
- 8. knownchemical.com [knownchemical.com]
Kazinol B: A Technical Guide to its Structure, Characterization, and Biological Activity
For: Researchers, Scientists, and Drug Development Professionals
Abstract: Kazinol B, a naturally occurring isoprenylated flavan isolated from the roots of Broussonetia kazinoki, has garnered significant scientific interest due to its diverse pharmacological activities. This technical document provides a comprehensive overview of the structure, physicochemical properties, and biological characterization of this compound. It details the established molecular structure and outlines the modern spectroscopic methodologies used for its elucidation. Furthermore, this guide summarizes key quantitative data from preclinical studies, presents detailed experimental protocols for its biological evaluation, and visualizes its primary signaling pathway, offering a valuable resource for researchers exploring its therapeutic potential.
Physicochemical Properties and Structure
This compound is classified as a prenylated flavan, a subclass of flavonoids characterized by the C6-C3-C6 skeleton. Its identity has been confirmed through various analytical methods. While detailed primary spectroscopic data from its initial isolation is not widely tabulated in public literature, its structure is well-established.
Table 1: Physicochemical and Structural Identifiers for this compound
| Property | Value | Source |
| Molecular Formula | C₂₅H₂₈O₄ | [1] |
| Molecular Weight | 392.5 g/mol | [1] |
| IUPAC Name | 6-[(2S)-7-hydroxy-3,4-dihydro-2H-chromen-2-yl]-2,2-dimethyl-7-(3-methylbut-2-enyl)chromen-8-ol | [1] |
| CAS Number | 99624-27-8 | [1] |
| Class | Isoprenylated Flavan | [1] |
| Natural Source | Broussonetia kazinoki Sieb. (Moraceae), Broussonetia papyrifera | [1] |
Structure Elucidation Methodologies
The definitive structure of a natural product like this compound is determined through a combination of spectroscopic techniques. Each method provides unique pieces of information that, when combined, allow for an unambiguous assignment of its constitution and stereochemistry.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition, confirming the molecular formula C₂₅H₂₈O₄. Tandem MS (MS/MS) experiments reveal the molecule's fragmentation pattern, which provides crucial information about its substructures. For a flavan like this compound, characteristic fragmentation would involve:
-
Loss of the prenyl group (C₅H₉).
-
Cleavage of the chromane rings.
-
Retro-Diels-Alder (RDA) fragmentation, although less common in flavans than in unsaturated flavonoids, can sometimes occur, providing information about the substitution pattern on the A and B rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules.
-
¹H NMR: This technique identifies the number and type of protons in the molecule. For this compound, one would expect to see signals corresponding to aromatic protons, protons on the dihydropyran ring, and protons of the two distinct isoprenoid-derived units (the prenyl group and the dimethylpyran ring). Coupling constants (J-values) would help establish the connectivity between adjacent protons, for instance, within the ethyl group of the C-ring.
-
¹³C NMR: This spectrum reveals the number and electronic environment of each carbon atom. The spectrum would show distinct signals for sp²-hybridized aromatic and olefinic carbons, sp³-hybridized carbons of the flavan core and prenyl group, and oxygenated aromatic carbons.
-
2D NMR Experiments (COSY, HSQC, HMBC): These experiments are essential for assembling the complete molecular structure.
-
COSY (Correlation Spectroscopy) establishes ¹H-¹H coupling correlations, identifying adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation) is critical for establishing long-range (2-3 bond) correlations between protons and carbons. This is particularly vital for connecting the prenyl group to the correct position on the aromatic ring and for confirming the overall flavan skeleton.
-
Biological Characterization and Mechanism of Action
This compound exhibits significant biological activity across several preclinical models, most notably in cardioprotection, metabolic regulation, and anti-inflammatory responses.
Cardioprotective Effects against Hypoxia/Reoxygenation Injury
This compound has been shown to protect cardiomyocytes from cell death induced by hypoxia/reoxygenation (H/R), a model for ischemia-reperfusion injury. It achieves this primarily by modulating the AKT/AMPK/Nrf2 signaling axis.
Table 2: Quantitative Data on Cardioprotective Effects of this compound in H9c2 Cells
| Assay | Condition | Concentration (µM) | Result |
|---|---|---|---|
| Cell Viability (CCK8) | H/R Insult | 1, 3, 10, 30 | Dose-dependent inhibition of viability decline |
| Cytotoxicity (LDH Release) | H/R Insult | 1, 3, 10, 30 | Dose-dependent inhibition of LDH release |
| Apoptosis | H/R Insult | Not specified | Significant suppression of Caspase-3 activity |
| Apoptosis Marker | H/R Insult | Not specified | Down-regulation of cleaved PARP protein levels |
| Apoptosis Regulation | H/R Insult | Not specified | Reversal of H/R-induced decline in Bcl-2/Bax ratio|
This compound treatment leads to the phosphorylation and activation of AKT and AMPK kinases. These kinases, in turn, promote the nuclear translocation of Nrf2, a master regulator of the antioxidant response. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), driving the expression of protective genes like Heme Oxygenase-1 (HO-1).
Metabolic and Anti-inflammatory Activities
This compound also demonstrates potential for the management of metabolic disorders and inflammation.
Table 3: Quantitative Data on Metabolic and Anti-inflammatory Effects of this compound
| Activity | Model | Concentration | Result |
|---|---|---|---|
| Insulin Sensitivity | Differentiated 3T3-L1 adipocytes | 10 - 20 µM | Dose-dependent increase in insulin-stimulated Akt phosphorylation |
| Glucose Uptake | Differentiated 3T3-L1 adipocytes | 2 - 20 µM | Dose-dependent increase in 2-NBDG fluorescence (glucose uptake) |
| Adipogenesis | Differentiated 3T3-L1 adipocytes | 20 µM | 2.4-fold increase in lipid accumulation |
| NO Inhibition | LPS-activated RAW 264.7 macrophages | 6.25 - 50 µM | Dose-dependent reduction of iNOS protein levels |
Key Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of this compound's biological effects.
H9c2 Cardiomyocyte Hypoxia/Reoxygenation (H/R) Assay
This protocol simulates ischemia-reperfusion injury in vitro.
-
Cell Culture: Maintain H9c2 rat cardiac myoblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) at 37°C in a humidified atmosphere of 95% air and 5% CO₂.
-
Plating: Seed H9c2 cells into appropriate culture plates and allow them to adhere for 24 hours.
-
Pre-treatment: Treat cells with varying concentrations of this compound (e.g., 1, 3, 10, 30 µM) or vehicle (DMSO, final concentration ≤ 0.1%) for a specified duration (e.g., 1 hour).
-
Hypoxia: Replace the culture medium with serum-free, glucose-free DMEM. Place the cells in a hypoxic chamber (95% N₂, 5% CO₂) at 37°C for 6 hours.
-
Reoxygenation: Remove cells from the hypoxic chamber, replace the medium with normal culture medium (DMEM + 10% FBS), and return them to a normal incubator (95% air, 5% CO₂) for 24 hours.
-
Analysis: Following reoxygenation, collect the supernatant and cell lysates for downstream analysis (e.g., LDH, CCK8, Western Blot).
Cell Viability (CCK8) and Cytotoxicity (LDH) Assays
These assays quantify the protective effects of this compound against H/R-induced cell death.
-
LDH Assay (Supernatant):
-
After the H/R protocol, carefully collect the cell culture supernatant.
-
Use a commercial Lactate Dehydrogenase (LDH) cytotoxicity assay kit.
-
Transfer a portion of the supernatant to a new 96-well plate.
-
Add the reaction mixture from the kit and incubate as per the manufacturer's instructions.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
CCK8 Assay (Adherent Cells):
-
After removing the supernatant, wash the adherent cells gently with PBS.
-
Add fresh medium containing CCK8 reagent (e.g., 10 µL reagent in 100 µL medium) to each well.
-
Incubate the plate at 37°C for 1-4 hours.
-
Measure the absorbance at 450 nm.
-
Apoptosis Detection via Annexin V/PI Staining
This flow cytometry-based method distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Collection: Following the H/R protocol, collect both floating and adherent cells (using trypsin).
-
Washing: Wash the collected cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add additional 1X binding buffer to each sample and analyze immediately using a flow cytometer.
Conclusion
This compound is a well-characterized isoprenylated flavan with a defined chemical structure. Its biological activities are potent and multifaceted, with robust preclinical evidence supporting its roles in cardioprotection, metabolic regulation, and anti-inflammatory pathways. The primary mechanism for its cardioprotective effects involves the activation of the pro-survival AKT/AMPK/Nrf2 signaling cascade. The detailed protocols and quantitative data summarized herein provide a solid foundation for researchers and drug development professionals aiming to further investigate this compound as a promising therapeutic agent.
References
Broussonetia kazinoki: A Promising Natural Source of the Bioactive Compound Kazinol B
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of Broussonetia kazinoki as a source of the prenylated flavan, Kazinol B. It details the extraction and isolation of this valuable compound, its significant biological activities, and the underlying molecular mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of natural products.
Introduction to Broussonetia kazinoki and this compound
Broussonetia kazinoki, a deciduous shrub belonging to the Moraceae family, is native to East Asia and has been traditionally used in herbal medicine.[1] The plant is a rich source of various bioactive compounds, including a class of prenylated flavonoids known as kazinols. Among these, this compound has garnered significant scientific interest due to its potent pharmacological properties. This guide focuses on the extraction of this compound from B. kazinoki and its demonstrated antioxidant and anti-inflammatory activities.
Extraction and Isolation of this compound from Broussonetia kazinoki
The primary source of this compound within the Broussonetia kazinoki plant is the root bark. A detailed methodology for its extraction and isolation is outlined below.
Experimental Protocol: Extraction and Isolation
This protocol is based on established methods for isolating prenylated polyphenols from Broussonetia kazinoki root barks.[2]
1. Plant Material Preparation:
-
Obtain fresh root barks of Broussonetia kazinoki.
-
Clean the root barks to remove any soil and debris.
-
Air-dry the root barks in a well-ventilated area until they are brittle.
-
Grind the dried root barks into a coarse powder.
2. Extraction:
-
Macerate the powdered root barks (e.g., 650 g) with 94% ethanol (e.g., 3 x 6 L) at room temperature with sonication.[2]
-
Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Solvent Partitioning:
-
Suspend the crude ethanol extract in water.
-
Successively partition the aqueous suspension with solvents of increasing polarity:
-
n-hexane
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate (EtOAc)
-
n-butanol
-
-
Concentrate each fraction to dryness. The CH₂Cl₂ and EtOAc fractions are often enriched with prenylated flavonoids like this compound.[2]
4. Chromatographic Purification:
-
Subject the dichloromethane or ethyl acetate fraction to silica gel column chromatography.
-
Elute the column with a gradient of n-hexane and ethyl acetate.
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing this compound.
-
Further purify the this compound-containing fractions using Sephadex LH-20 column chromatography, eluting with methanol.[2]
-
Final purification can be achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Workflow for Extraction and Isolation of this compound
Biological Activities of this compound
This compound exhibits significant antioxidant and anti-inflammatory properties, which are attributed to its unique chemical structure.
Antioxidant Activity
This compound demonstrates potent antioxidant effects by scavenging free radicals, thereby protecting cells from oxidative damage.
This is a common and reliable method to evaluate the free radical scavenging activity of a compound.
1. Reagents and Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol
-
96-well microplate
-
Microplate reader
2. Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep purple color.
-
Prepare a series of dilutions of this compound in methanol.
-
In a 96-well plate, add a specific volume of each this compound dilution to the wells.
-
Add the DPPH solution to each well to initiate the reaction.
-
Include a control well containing only the DPPH solution and methanol.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.
-
The scavenging activity is determined by the decrease in absorbance of the DPPH solution, which is indicated by a color change from purple to yellow.
3. Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
The IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.
| Compound/Extract | Antioxidant Activity (IC₅₀/FSC₅₀) | Reference |
| Broussonetia kazinoki extract | 8.53 µg/mL (DPPH scavenging activity) | [3] |
| Ethyl acetate fraction of B. kazinoki | 1.69 µg/mL (ROS scavenging activity) | [3] |
Anti-inflammatory Activity
This compound has been shown to possess significant anti-inflammatory properties by inhibiting the production of key inflammatory mediators.
This protocol details the procedure to assess the inhibitory effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.
1. Cell Culture:
-
Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
2. Treatment:
-
Seed the RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and NO production.
-
Include control wells with untreated cells and cells treated with LPS only.
3. Measurement of Nitric Oxide:
-
After a 24-hour incubation period, collect the cell culture supernatant.
-
Determine the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent.
-
The Griess reaction involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Measure the absorbance at approximately 540 nm. The nitrite concentration is determined from a standard curve prepared with sodium nitrite.
4. Data Analysis:
-
The inhibition of NO production is calculated as the percentage decrease in nitrite concentration in the this compound-treated groups compared to the LPS-only treated group.
-
The IC₅₀ value for NO inhibition is then calculated.
| Compound | Biological Activity | IC₅₀ Value | Cell Line | Reference |
| This compound | Inhibition of Nitric Oxide (NO) Production | 21.6 µM | RAW 264.7 Macrophages | [4][5] |
Molecular Mechanisms of Action
This compound exerts its biological effects through the modulation of key cellular signaling pathways, primarily the Nrf2 and NF-κB pathways.
Activation of the Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress.
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or activators like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription. These genes include heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL). The upregulation of these genes enhances the cell's capacity to neutralize reactive oxygen species (ROS) and protect against oxidative damage.
Nrf2 Signaling Pathway Activated by this compound
References
- 1. TNF-α modulation by natural bioactive molecules in mouse RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticorps anti-NF-kB p65 – Human, Mouse, Rat, WB, IHC, ELISA [anticorps-enligne.fr]
- 3. researchgate.net [researchgate.net]
- 4. Phospho-NFkB p65 (Ser536) Monoclonal Antibody (T.849.2) (MA5-15160) [thermofisher.com]
- 5. mdpi.com [mdpi.com]
Kazinol B: A Comprehensive Technical Guide on its Discovery, History, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kazinol B, a prenylated flavan first isolated in 1985, has emerged as a molecule of significant interest within the scientific community.[1] Initially identified from the traditional medicinal plant Broussonetia papyrifera, and later from Broussonetia kazinoki, this natural compound has demonstrated a spectrum of promising biological activities.[1][2] This technical guide provides an in-depth overview of the discovery and history of this compound, alongside a detailed exploration of its multifaceted biological effects, including its anti-inflammatory, cardioprotective, and insulin-sensitizing properties. The document consolidates quantitative data from key studies, presents detailed experimental methodologies, and visualizes critical signaling pathways to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.
Discovery and History
This compound was first isolated and its structure elucidated in 1985 by Taro Nomura, Junko Ikuta (née Matsumoto), and Yoshi Hano from the benzene extract of the bark of Broussonetia papyrifera (L.) Vent., a plant used in traditional medicine.[1] The structure of this novel isoprenylated flavan was determined through spectral analysis.[1] Subsequent phytochemical investigations have also identified this compound in Broussonetia kazinoki Sieb.[2]
To date, a total synthesis of this compound has not been reported in peer-reviewed scientific literature, making its isolation from natural sources the sole method of procurement for research purposes.
Timeline of Key Research Milestones
Caption: Timeline of the discovery and key research findings for this compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₅H₂₈O₄ | --INVALID-LINK-- |
| Molecular Weight | 392.5 g/mol | --INVALID-LINK-- |
| IUPAC Name | 6-[(2S)-7-hydroxy-3,4-dihydro-2H-chromen-2-yl]-2,2-dimethyl-7-(3-methylbut-2-enyl)chromen-8-ol | --INVALID-LINK-- |
| CAS Number | 99624-27-8 | --INVALID-LINK-- |
Biological Activities and Mechanisms of Action
This compound exhibits a range of biological activities, with significant research focused on its anti-inflammatory, insulin-sensitizing, and cardioprotective effects.
Anti-inflammatory Activity
This compound has been identified as a potent inhibitor of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages.[3] Overproduction of NO is a key feature of inflammatory processes.
| Assay | Cell Line | IC₅₀ (µM) | Reference |
| Nitric Oxide Production Inhibition | LPS-activated murine macrophages | 21.6 | --INVALID-LINK-- |
Insulin-Sensitizing Effects
This compound improves insulin sensitivity by enhancing glucose uptake in adipocytes and myoblasts.[4] This effect is mediated through the activation of the insulin-Akt signaling pathway and AMP-activated protein kinase (AMPK).
| Biological Effect | Cell Line | Concentration (µM) | Observation | Reference |
| Glucose Uptake | Differentiated 3T3-L1 adipocytes and C2C12 myoblasts | 2-20 | Dose-dependent increase in 2-NBDG fluorescence | --INVALID-LINK-- |
| GLUT4 mRNA Expression | Differentiated 3T3-L1 adipocytes | 2-20 | Up to 4.7-fold increase compared to MDI-only treated cells | --INVALID-LINK-- |
| Akt Phosphorylation | Differentiated 3T3-L1 adipocytes | 10-20 | Dose-dependent increase in insulin-dependent Akt phosphorylation | --INVALID-LINK-- |
| AMPK Phosphorylation | Differentiated 3T3-L1 adipocytes | 10-20 | Increased insulin-stimulated AMPK phosphorylation | --INVALID-LINK-- |
Cardioprotective Effects
A significant area of research has been the protective effects of this compound against hypoxia/reoxygenation (H/R)-induced cardiac injury in H9c2 cardiomyocytes.[5][6] this compound mitigates apoptosis and oxidative stress through the modulation of the AKT/AMPK/Nrf2 signaling pathway.[5][6]
| Assay | Concentration (µM) | Result (Fold Change vs. H/R Control) | Reference |
| Cell Viability | 1 | 1.21 | --INVALID-LINK-- |
| 3 | 1.36 | --INVALID-LINK-- | |
| 10 | 1.47 | --INVALID-LINK-- | |
| LDH Release | 1 | 0.77 | --INVALID-LINK-- |
| 3 | 0.68 | --INVALID-LINK-- | |
| 10 | 0.59 | --INVALID-LINK-- | |
| Annexin-V/PI Staining | 10 | 0.41 | --INVALID-LINK-- |
| DNA Fragmentation | 10 | 0.51 | --INVALID-LINK-- |
| Caspase-3 Activity | 10 | 0.52 | --INVALID-LINK-- |
| PARP Activation | 10 | 0.27 | --INVALID-LINK-- |
| Bax/Bcl-2 Expression Ratio | 10 | 0.28 | --INVALID-LINK-- |
| ROS Production | 10 | 0.51 | --INVALID-LINK-- |
| Lipid Peroxidation | 10 | 0.48 | --INVALID-LINK-- |
| GSH-Px Activity | 10 | 2.08 | --INVALID-LINK-- |
| SOD Activity | 10 | 1.72 | --INVALID-LINK-- |
| Nrf2 Nuclear Accumulation | 10 | 1.94 | --INVALID-LINK-- |
| ARE Promoter Activity | 10 | 2.15 | --INVALID-LINK-- |
| HO-1 Expression | 10 | 3.07 | --INVALID-LINK-- |
| AKT Phosphorylation | 10 | 3.07 | --INVALID-LINK-- |
| AMPK Phosphorylation | 10 | 3.07 | --INVALID-LINK-- |
Key Signaling Pathway: AKT/AMPK/Nrf2 in Cardioprotection
Caption: The AKT/AMPK/Nrf2 signaling pathway modulated by this compound in cardioprotection.
Experimental Protocols
Isolation of this compound from Broussonetia kazinoki
The following is a general procedure for the isolation of kazinols, which can be adapted for this compound, based on published methods:
-
Extraction: The dried root barks of Broussonetia kazinoki are extracted with 94% ethanol under sonication at room temperature. The combined ethanol extracts are then concentrated under reduced pressure.[7]
-
Partitioning: The concentrated extract is suspended in water and successively partitioned with hexane, dichloromethane (CH₂Cl₂), ethyl acetate (EtOAc), and butanol.[7]
-
Column Chromatography: The CH₂Cl₂ extract, which typically contains this compound, is subjected to silica gel column chromatography, eluting with a hexane:EtOAc gradient to yield several fractions.[7]
-
Further Purification: Fractions containing this compound are further purified using Sephadex LH-20 column chromatography with methanol as the eluent, followed by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.[7]
Cell Viability and Cytotoxicity Assays (Cardioprotection Study)
-
Cell Culture: H9c2 rat cardiac myoblasts are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.[6]
-
Hypoxia/Reoxygenation (H/R) Model: To mimic ischemia-reperfusion injury, cultured H9c2 cells are incubated in a hypoxic chamber (1% O₂, 5% CO₂, 94% N₂) for 6 hours, followed by 12 hours of reoxygenation in a normoxic incubator.[6]
-
This compound Treatment: Cells are pre-treated with various concentrations of this compound (0.3, 1, 3, 10, and 30 µM) for 2 hours before being subjected to H/R.[6]
-
Cell Viability (CCK-8 Assay): Cell viability is assessed using a Cell Counting Kit-8 (CCK-8). After treatment, the CCK-8 solution is added to each well, and the absorbance is measured at 450 nm.[6]
-
Cytotoxicity (LDH Assay): Lactate dehydrogenase (LDH) release into the culture medium, an indicator of cell damage, is measured using an LDH cytotoxicity assay kit according to the manufacturer's instructions.[6]
Western Blot Analysis for Protein Phosphorylation
-
Protein Extraction: Total protein is extracted from treated H9c2 cells using a lysis buffer containing protease and phosphatase inhibitors.[6]
-
SDS-PAGE and Transfer: Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.[6]
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of AKT and AMPK, as well as other proteins of interest (e.g., Nrf2, HO-1, Bax, Bcl-2). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[6]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[6]
Conclusion
This compound is a naturally occurring prenylated flavan with a compelling profile of biological activities that warrant further investigation. Its demonstrated efficacy in inhibiting inflammatory mediators, improving insulin sensitivity, and protecting cardiac cells from ischemic injury highlights its potential as a lead compound for the development of novel therapeutics for a range of human diseases. The elucidation of its mechanism of action, particularly its role in modulating the AKT/AMPK/Nrf2 signaling pathway, provides a solid foundation for future preclinical and clinical studies. The absence of a reported total synthesis underscores the importance of both natural product isolation and the development of synthetic routes to enable more extensive pharmacological evaluation. This guide serves as a foundational resource for researchers aiming to explore the full therapeutic potential of this compound.
References
- 1. Compounds of Broussonetia papyrifera (L.) Vent. 2. Structures of Two New Isoprenylated Flavans, Kazinols A and B [chooser.crossref.org]
- 2. This compound | C25H28O4 | CID 480869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Flavans and diphenylpropanes with PTP1B inhibition from Broussonetia kazinoki - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Five new diprenylated flavonols from the leaves of Broussonetia kazinoki - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. medchemexpress.com [medchemexpress.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Review of the Therapeutic Potential of Kazinol B
Abstract: this compound, an isoprenylated flavan derived from the roots of Broussonetia kazinoki, has emerged as a promising natural compound with a diverse range of pharmacological activities. This technical guide provides a comprehensive review of the existing scientific literature on the therapeutic potential of this compound. It details the compound's effects on various signaling pathways, summarizes key quantitative data, and outlines the experimental protocols used in pivotal studies. This document is intended to serve as a foundational resource for researchers and professionals involved in the exploration and development of novel therapeutics.
Core Biological Activities and Therapeutic Potential
This compound has demonstrated significant therapeutic potential across several domains, primarily attributed to its antioxidant, anti-inflammatory, and cell-protective properties. Key areas of investigation include cardioprotection, hepatoprotection, and anti-diabetic effects.
-
Cardioprotection: this compound protects cardiomyocytes from hypoxia/reoxygenation (H/R) induced injury. It achieves this by inhibiting reactive oxygen species (ROS) production and lipid peroxidation while promoting the activity of antioxidant enzymes.[1] The underlying mechanism involves the modulation of the AKT/AMPK/Nrf2 signaling pathway.[1]
-
Hepatoprotection: The compound mitigates H/R-induced injury in hepatocytes. Its protective effects are associated with the suppression of oxidative stress and inflammation, mediated through the inhibition of the c-Jun N-terminal kinase (JNK) signaling pathway.[2]
-
Anti-diabetic Effects: this compound has been shown to confer antidiabetic effects by modulating the AKT and AMPK pathways in 3T3-L1 preadipocytes, thereby improving insulin sensitivity through enhanced glucose uptake.[1][3]
-
Antioxidant Activity: As a potent antioxidant, this compound directly scavenges free radicals and also acts indirectly by inducing the expression of endogenous antioxidant enzymes.[1][4] This dual action helps protect cells from oxidative damage.[1]
-
Anti-inflammatory Activity: Early studies have shown that this compound can significantly inhibit the production of nitric oxide (NO) in lipopolysaccharide-activated macrophages, indicating its potential as an anti-inflammatory agent.[3]
Quantitative Data Summary
The following tables summarize the key quantitative metrics reported for this compound and related compounds from Broussonetia kazinoki.
Table 1: Cytotoxicity and Protective Concentrations of this compound
| Cell Line | Condition | Parameter | Value | Reference |
| H9c2 Cardiomyocytes | Standard Culture (24h) | Max Non-Cytotoxic Dose | 30 µM | [1] |
| Hepatocytes | Hypoxia/Reoxygenation | Effective Protective Conc. | 0.1 - 20 µmol/L | [2] |
Table 2: Bioactivity (IC50 / FSC50 / OSC50) of this compound and Related Compounds
| Activity | Compound/Extract | Parameter | Value | Reference |
| Anti-inflammatory | This compound | IC50 (NO Inhibition) | 21.6 µM | [3] |
| Antioxidant | B. kazinoki Extract | FSC50 (DPPH Scavenging) | 8.53 µg/mL | [4] |
| Antioxidant | B. kazinoki Ethyl Acetate Fraction | OSC50 (ROS Scavenging) | 1.69 µg/mL | [4] |
| Tyrosinase Inhibition | Kazinol F Metabolites | IC50 | 0.71 - 3.36 µM | [5] |
Key Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects by modulating several critical intracellular signaling pathways.
Cardioprotective Pathway: AKT/AMPK/Nrf2
In cardiomyocytes subjected to H/R stress, this compound provides protection by activating the Nrf2/ARE/HO-1 pathway. This activation is mediated upstream by the phosphorylation of both AKT and AMPK. The activated Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and upregulates the expression of protective enzymes like Heme Oxygenase-1 (HO-1) and other antioxidants.[1]
Hepatoprotective Pathway: JNK Inhibition
In hepatocytes, H/R injury activates the JNK signaling pathway, leading to increased expression of pro-apoptotic proteins like Bad and cleaved caspase-3, culminating in apoptosis and cell death. This compound inhibits the activation of the JNK pathway, which in turn upregulates the anti-apoptotic protein Bcl-2 and suppresses apoptosis, thereby protecting liver cells.[2]
Detailed Experimental Protocols
This section provides methodologies for key experiments cited in the literature, offering a template for replication and further investigation.
In Vitro Cardioprotection Model (Hypoxia/Reoxygenation)
This protocol details the study of this compound's protective effects on H9c2 rat cardiac myoblasts against H/R-induced injury.[1]
-
Cell Culture: H9c2 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a standard incubator (95% air, 5% CO₂).
-
Hypoxia/Reoxygenation (H/R) Insult:
-
Cells are incubated with serum-free and glucose-free medium.
-
They are then placed in a hypoxic chamber (95% N₂, 5% CO₂) for 6 hours.
-
Following hypoxia, cells are returned to a normal culture medium and placed in a standard incubator for 24 hours of reoxygenation.
-
-
This compound Treatment: Cells are pre-incubated with various concentrations of this compound (e.g., 0.3, 1, 3, 10, 30 µM) for 2 hours before being subjected to the H/R protocol.
-
Assessment of Cytotoxicity and Cell Viability:
-
LDH Assay: Lactate dehydrogenase (LDH) release into the culture medium is measured to quantify cytotoxicity.
-
CCK-8 Assay: Cell Counting Kit-8 is used to assess cell viability.
-
-
Measurement of Oxidative Stress:
-
ROS Production: Intracellular ROS levels are measured using fluorescent probes like DCFH-DA.
-
Lipid Peroxidation: Malondialdehyde (MDA) production is quantified as an indicator of lipid peroxidation.
-
Antioxidant Enzyme Activity: The activity of enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) is measured using commercial kits.
-
-
Quantitative PCR (qPCR) for Gene Expression:
-
Total RNA is extracted from cells using a suitable kit (e.g., HighPure RNA isolation kit).
-
cDNA is synthesized from the RNA template.
-
qPCR is performed using SYBR Green master mix and primers specific for target genes (e.g., HO-1) and a housekeeping gene (e.g., Gapdh) for normalization.
-
Relative gene expression is calculated using the 2-ΔΔCt method.
-
In Vitro DNA Breakage Assay
This protocol is used to assess the ability of a compound, such as Kazinol Q, to induce DNA damage, often in the presence of a metal cofactor like Cu(II).[6][7]
-
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Kazinol compound
-
Cupric Chloride (CuCl₂)
-
Reaction Buffer (e.g., Phosphate buffer, pH 7.4)
-
Loading Dye
-
Agarose gel and electrophoresis equipment
-
Ethidium bromide for staining
-
Oxygen radical scavengers (optional, for mechanism studies): Superoxide dismutase (SOD), catalase, potassium iodide (KI).
-
-
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes. A typical reaction includes the plasmid DNA, Kazinol compound at various concentrations, and Cu(II) in the reaction buffer.
-
Control groups should include: DNA alone, DNA + Cu(II), and DNA + Kazinol.
-
For mechanistic studies, add specific radical scavengers to the full reaction mixture.
-
Incubate the reactions at 37 °C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding loading dye containing EDTA.
-
Load the samples onto an agarose gel (e.g., 1%).
-
Perform electrophoresis to separate the different DNA forms (supercoiled, open circular, and linear).
-
Stain the gel with ethidium bromide and visualize under UV light.
-
-
Analysis: The conversion of the fast-migrating supercoiled (SC) DNA form to the slower-migrating open circular (OC) form indicates single-strand breaks. The percentage of OC DNA relative to the total DNA is quantified to determine the extent of DNA breakage.
Conclusion and Future Directions
This compound is a multifaceted compound with significant therapeutic promise, particularly in the management of diseases linked to oxidative stress and inflammation, such as cardiovascular and liver conditions. Its ability to modulate key signaling pathways like AKT/AMPK/Nrf2 and JNK provides a solid mechanistic foundation for its observed cytoprotective effects.
For drug development professionals, this compound represents a valuable lead compound. Future research should focus on:
-
Pharmacokinetics and Safety: Comprehensive in vivo studies are needed to determine the pharmacokinetic profile (ADME), bioavailability, and safety of this compound.[8][9][10]
-
Structure-Activity Relationship (SAR): Synthesizing and testing analogs of this compound could lead to the development of derivatives with enhanced potency and specificity.
-
In Vivo Efficacy: Validating the in vitro findings in relevant animal models of cardiovascular, hepatic, and metabolic diseases is a critical next step.[11]
-
Combination Therapies: Investigating the potential synergistic effects of this compound with existing drugs could open new therapeutic avenues.
References
- 1. This compound protects H9c2 cardiomyocytes from hypoxia/reoxygenation-induced cardiac injury by modulating the AKT/AMPK/Nrf2 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound alleviates hypoxia/reoxygenation-induced hepatocyte injury by inhibiting the JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Microbial Transformation and Biological Activities of the Prenylated Aromatic Compounds from Broussonetia kazinoki - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kazinol Q from Broussonetia kazinoki Enhances Cell Death Induced by Cu(ll) through Increased Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics, Bioequivalence, and Safety Studies of Crisaborole Ointment in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and safety of caspofungin in older infants and toddlers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics, Safety, and Efficacy of Gadopiclenol in Pediatric Patients Aged 2 to 17 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol for in vivo analysis of pre- and post-synaptic protein function in mice - PMC [pmc.ncbi.nlm.nih.gov]
Kazinol B: A Technical Guide to its Molecular Targets and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kazinol B is a prenylated flavan isolated from the roots of Broussonetia kazinoki, a plant with a history of use in traditional medicine. Emerging scientific evidence has highlighted its potential as a modulator of key cellular signaling pathways implicated in a variety of physiological and pathological processes. This technical guide provides an in-depth overview of the molecular targets and signaling cascades affected by this compound, with a focus on its therapeutic potential. The information is curated for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental methodologies, and visual representations of the core signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on various cellular models.
Table 1: Effects of this compound on Cell Viability and Cytotoxicity in H9c2 Cardiomyocytes subjected to Hypoxia/Reoxygenation (H/R) Injury
| Concentration (µM) | Cell Viability (Fold Change vs. H/R) | LDH Release (Fold Change vs. H/R) |
| 1 | 1.21 | 0.77 |
| 3 | 1.36 | 0.68 |
| 10 | 1.47 | 0.59 |
Table 2: Effects of this compound on Apoptosis Markers in H9c2 Cardiomyocytes subjected to H/R Injury (10 µM this compound)
| Apoptosis Marker | Fold Change vs. H/R |
| Annexin-V/PI Positive Cells | 0.41 |
| DNA Fragmentation | 0.51 |
| Caspase-3 Activity | 0.52 |
| PARP Activation | 0.27 |
| Bax/Bcl-2 Ratio | 0.28 |
Table 3: Effects of this compound on Oxidative Stress Markers in H9c2 Cardiomyocytes subjected to H/R Injury (10 µM this compound)
| Oxidative Stress Marker | Fold Change vs. H/R |
| Reactive Oxygen Species (ROS) Production | 0.51 |
| Lipid Peroxidation | 0.48 |
| GSH-Px Activity | 2.08 |
| SOD Activity | 1.72 |
Table 4: Effects of this compound on Nrf2 Pathway and Upstream Regulators in H9c2 Cardiomyocytes subjected to H/R Injury (10 µM this compound)
| Protein/Activity | Fold Change vs. H/R |
| Nrf2 Nuclear Accumulation | 1.94 |
| ARE Promoter Activity | 2.15 |
| HO-1 Expression | 3.07 |
| AKT Phosphorylation | 3.07 |
| AMPK Phosphorylation | 3.07 |
Table 5: Effects of this compound on Hepatocyte Viability and Apoptosis subjected to H/R Injury
| Concentration (µM) | Effect |
| 0.1 - 20 | Improved cell survival, reduced LDH release, decreased apoptosis, and attenuated DNA damage. |
| 10 | Markedly down-regulated Bad and cleaved caspase-3, and up-regulated Bcl-2. |
Table 6: Effects of this compound on 3T3-L1 Adipocytes and C2C12 Myoblasts
| Concentration (µM) | Effect | Cell Line |
| 2 - 20 | Dose-dependently increased lipid accumulation (2.4-fold at 20 µM). | 3T3-L1 |
| 2 - 20 | Dose-dependently increased PPARγ and C/EBPα protein and mRNA levels. | 3T3-L1 |
| 2 - 20 | Increased mRNA level of adiponectin in a dose-dependent manner. | 3T3-L1 |
| 2 - 20 | Increased 2-NBDG fluorescence (glucose uptake) in a dose-dependent manner. | 3T3-L1 & C2C12 |
| - | Increased MDI-stimulated GLUT4 mRNA level up to 4.7-fold. | 3T3-L1 |
| 10 - 20 | Dose-dependently increased insulin-dependent Akt phosphorylation. | - |
| - | Strongly induced Akt phosphorylation compared to untreated cells. | - |
| - | Increased insulin-stimulated AMPK phosphorylation. | - |
| 6.25 - 50 | Dose-dependently reduced iNOS protein in LPS-activated RAW 264.7 macrophages. | RAW 264.7 |
Core Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and the points of intervention by this compound.
AKT/AMPK/Nrf2 Signaling Pathway in Cardioprotection
This compound has been shown to protect cardiomyocytes from hypoxia/reoxygenation (H/R) injury by activating the AKT/AMPK/Nrf2 signaling axis. This pathway is crucial for cellular antioxidant defense and survival.
Caption: this compound activates AKT and AMPK, leading to Nrf2 nuclear translocation and antioxidant gene expression.
JNK Signaling Pathway in Hepatoprotection
This compound has demonstrated protective effects against hypoxia/reoxygenation-induced injury in hepatocytes by inhibiting the c-Jun N-terminal kinase (JNK) signaling pathway.[1] This pathway is a critical mediator of stress-induced apoptosis.
References
Methodological & Application
Application Notes and Protocols for the Extraction and Isolation of Kazinol B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the extraction, isolation, and biological significance of Kazinol B, a prenylated flavan found in Broussonetia kazinoki. The document includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant signaling pathways and workflows.
Introduction
This compound is a natural compound isolated from the root bark of Broussonetia kazinoki Sieb. (Moraceae).[1] This isoprenylated flavan has garnered significant interest within the scientific community due to its potential therapeutic properties. Research has indicated that this compound exhibits protective effects against hepatocyte injury and cardiac damage through the modulation of key signaling pathways.[2][3] These findings suggest its potential as a lead compound in drug discovery and development for inflammatory and oxidative stress-related diseases.
Extraction and Isolation of this compound
The following protocol is adapted from established methods for the isolation of various kazinols from Broussonetia kazinoki and may require optimization for the specific isolation of this compound.
Experimental Workflow for this compound Extraction and Isolation
Caption: Workflow for the extraction and isolation of this compound.
Detailed Experimental Protocol
1. Plant Material and Extraction:
-
Air-dry the root bark of Broussonetia kazinoki.
-
Grind the dried root bark into a coarse powder.
-
Extract the powdered material (e.g., 600 g) with 94% ethanol (e.g., 3 x 6 L) using sonication at room temperature.
-
Combine the ethanol extracts and concentrate under reduced pressure to obtain a crude extract.
2. Solvent Partitioning:
-
Suspend the crude ethanol extract in water.
-
Successively partition the aqueous suspension with solvents of increasing polarity:
-
n-hexane
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate (EtOAc)
-
n-butanol (BuOH)
-
-
The fraction containing this compound is typically the dichloromethane fraction.
3. Silica Gel Column Chromatography (Step 1):
-
Subject the dried dichloromethane fraction to silica gel column chromatography.
-
Elute the column with a gradient of n-hexane and acetone (e.g., starting from 20:1 to 1:10).
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing compounds of interest.
4. Silica Gel Column Chromatography (Step 2):
-
Pool and concentrate the fractions containing the target compounds.
-
Further purify these fractions using another silica gel column.
-
Elute with a gradient of chloroform (CHCl₃) and methanol (MeOH) (e.g., from 100:1 to 10:1).
5. Reversed-Phase C18 (RP-C18) Column Chromatography:
-
For final purification, subject the semi-purified fractions to RP-C18 column chromatography.
-
Elute with a methanol (MeOH) gradient (e.g., 40% to 100% MeOH in water).
-
This step should yield highly purified this compound.
6. Structure Elucidation:
-
Confirm the structure of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Quantitative Data
The following tables summarize the quantitative data regarding the biological activities of this compound.
Table 1: Effect of this compound on Hypoxia/Reoxygenation-Induced Hepatocyte Injury [2]
| Concentration (µmol/L) | Cell Survival | LDH Release | Apoptosis | DNA Damage |
| 0.1 - 20 | Significant Improvement (P<0.001) | Significant Reduction (P<0.001) | Significant Decrease (P<0.001) | Significant Attenuation (P<0.001) |
Table 2: Effect of this compound on Protein Expression in Hepatocytes [2]
| Concentration (µmol/L) | Bad Expression | Cleaved Caspase-3 Expression | Bcl-2 Expression |
| 10 | Marked Down-regulation (P<0.05) | Marked Down-regulation (P<0.05) | Up-regulation (P<0.01) |
Table 3: Antioxidant and Anti-inflammatory Effects of this compound in Hepatocytes [2]
| Concentration | ROS Levels | TNF-α Levels | IL-1β Levels |
| Dose-dependent | Reduction (P<0.01) | Reduction (P<0.01) | Reduction (P<0.01) |
Table 4: Protective Effects of this compound on H9c2 Cardiomyocytes [3]
| Concentration (µM) | Cell Viability (Fold Change) | LDH Release (Fold Change) |
| 1 | 1.21 | 0.77 |
| 3 | 1.36 | 0.68 |
| 10 | 1.47 | 0.59 |
Table 5: Anti-apoptotic and Antioxidant Effects of 10 µM this compound in H9c2 Cells [3]
| Parameter | Fold Change |
| Annexin-V/PI | 0.41 |
| DNA Fragmentation | 0.51 |
| Caspase-3 Activation | 0.52 |
| PARP Activation | 0.27 |
| Bax/Bcl-2 Ratio | 0.28 |
| ROS Production | 0.51 |
| Lipid Peroxidation | 0.48 |
| GSH-Px Activity | 2.08 |
| SOD Activity | 1.72 |
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating specific intracellular signaling pathways.
JNK Signaling Pathway in Hepatocyte Protection
This compound has been shown to alleviate hypoxia/reoxygenation-induced hepatocyte injury by inhibiting the c-Jun N-terminal kinase (JNK) signaling pathway.[2] This inhibition leads to a reduction in apoptosis and inflammation.
Caption: Inhibition of the JNK pathway by this compound.
AKT/AMPK/Nrf2 Signaling Pathway in Cardioprotection
In cardiomyocytes, this compound protects against hypoxia/reoxygenation-induced injury by modulating the AKT/AMPK/Nrf2 signaling pathway.[3] This modulation enhances the antioxidant response and reduces apoptosis.
Caption: Activation of the AKT/AMPK/Nrf2 pathway by this compound.
Conclusion
This compound is a promising natural product with significant therapeutic potential, particularly in the context of diseases involving oxidative stress and inflammation. The provided protocols for its extraction and isolation, along with the summarized quantitative data and elucidated signaling pathways, offer a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. Further optimization of the isolation protocol and in-depth in vivo studies are warranted to fully explore the therapeutic applications of this compound.
References
High-Yield Purification of Kazinol B from Broussonetia kazinoki: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the high-yield purification of Kazinol B, a promising bioactive compound, from the root bark of Broussonetia kazinoki. The methodologies outlined herein are based on established solvent extraction and chromatographic techniques. Additionally, this note includes a summary of the known biological activities of this compound, with a focus on its role in the AKT/AMPK/Nrf2 signaling pathway.
Introduction
This compound is an isoprenylated flavan found in Broussonetia kazinoki (Moraceae family). This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities. Notably, this compound has been reported to possess anti-inflammatory, antioxidant, and anti-cancer properties. Its mechanism of action is linked to the modulation of key cellular signaling pathways, including the AKT/AMPK/Nrf2 pathway, which is crucial in cellular stress response and survival. The development of a robust and efficient purification protocol is essential for facilitating further research into its therapeutic potential and for potential drug development.
Data Presentation
The following tables summarize the expected yields and purity at various stages of the purification process. It is important to note that while the protocol is optimized for high-yield, the exact quantitative results may vary based on the quality of the plant material and specific laboratory conditions. The data presented is a composite estimation based on published results for similar compounds isolated from Broussonetia species, as specific high-yield data for this compound is not extensively documented.
Table 1: Extraction and Fractionation Yields
| Step | Starting Material | Solvent/Mobile Phase | Yield (w/w %) | Notes |
| Ethanol Extraction | Dried B. kazinoki Root Bark (1 kg) | 94% Ethanol | 10-12% | The yield of the crude ethanol extract can range from 10.05% to 11.38% based on related extractions[1][2]. |
| Solvent Partitioning | Crude Ethanol Extract (~110 g) | Dichloromethane (CH2Cl2) | 15-20% (of crude extract) | The dichloromethane fraction is expected to be enriched with less polar compounds like this compound. |
Table 2: Chromatographic Purification and Purity
| Step | Input Fraction | Chromatographic Method | Expected Purity of this compound | Expected Recovery Rate |
| Silica Gel Column Chromatography | Dichloromethane Fraction | Gradient elution (Hexane:Ethyl Acetate) | 50-70% | High |
| Sephadex LH-20 Column Chromatography | This compound-rich Silica Gel Fractions | Isocratic elution (Methanol) | >85% | High |
| Preparative HPLC | Concentrated Sephadex LH-20 Fractions | Reverse-phase C18 column with a gradient of acetonitrile in water | >95% | Moderate to High |
Experimental Protocols
This section details the step-by-step methodology for the high-yield purification of this compound from Broussonetia kazinoki root bark.
Preparation of Plant Material
-
Obtain fresh or dried root bark of Broussonetia kazinoki.
-
Wash the root bark thoroughly with distilled water to remove any soil and debris.
-
Air-dry the washed root bark in a well-ventilated area or use a plant dryer at a temperature not exceeding 40°C.
-
Once completely dried, grind the root bark into a coarse powder using a mechanical grinder.
Ethanol Extraction
-
Place 1 kg of the powdered root bark into a large extraction vessel.
-
Add 10 liters of 94% ethanol to the vessel, ensuring the powder is fully submerged.
-
Perform sonication at room temperature for 2 hours to enhance extraction efficiency. Repeat the extraction process three times with fresh solvent each time.[3]
-
Combine the ethanol extracts and filter through Whatman No. 1 filter paper to remove solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude ethanol extract.
Solvent Partitioning
-
Suspend the crude ethanol extract in 1 liter of distilled water.
-
Transfer the aqueous suspension to a 2-liter separatory funnel.
-
Perform successive liquid-liquid partitioning with the following solvents in the order listed:
-
n-Hexane (3 x 1 L)
-
Dichloromethane (CH2Cl2) (3 x 1 L)[3]
-
Ethyl Acetate (EtOAc) (3 x 1 L)
-
n-Butanol (3 x 1 L)
-
-
Collect the dichloromethane fraction, which is expected to contain this compound.
-
Concentrate the dichloromethane fraction under reduced pressure to yield a dried residue.
Silica Gel Column Chromatography
-
Prepare a silica gel (70-230 mesh) column packed in hexane.
-
Dissolve the dried dichloromethane fraction in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the prepared column.
-
Elute the column with a step-wise gradient of hexane and ethyl acetate mixtures (e.g., 100:0, 90:10, 80:20, 70:30, 50:50, 0:100 v/v).
-
Collect fractions of 50-100 mL and monitor the separation by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase.
-
Combine the fractions containing the spot corresponding to this compound (identified by comparison with a standard, if available, or by subsequent analysis).
-
Evaporate the solvent from the combined fractions.
Sephadex LH-20 Column Chromatography
-
Prepare a Sephadex LH-20 column packed in methanol.
-
Dissolve the this compound-enriched fraction from the silica gel column in a small volume of methanol.
-
Load the sample onto the Sephadex LH-20 column.
-
Elute the column with methanol at a constant flow rate.[3]
-
Collect fractions and monitor by TLC.
-
Combine the fractions containing pure or highly enriched this compound and concentrate the solvent.
(Optional) Preparative High-Performance Liquid Chromatography (HPLC)
For achieving the highest purity (>95%), a final purification step using preparative HPLC is recommended.
-
Dissolve the concentrated fraction from the Sephadex LH-20 column in a suitable solvent (e.g., methanol or acetonitrile).
-
Use a reverse-phase C18 column.
-
Elute with a gradient of acetonitrile in water. The exact gradient should be optimized based on analytical HPLC results.
-
Monitor the elution at a suitable wavelength (e.g., 280 nm).
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain highly pure this compound.
Mandatory Visualizations
Experimental Workflow
Caption: Purification workflow for this compound.
This compound Signaling Pathway
Caption: this compound's role in the AKT/AMPK/Nrf2 pathway.
References
- 1. The Leaves of Broussonetia kazinoki Siebold Inhibit Atopic Dermatitis-Like Response on Mite Allergen-Treated Nc/Nga Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broussonetia papyrifera Root Bark Extract Exhibits Anti-inflammatory Effects on Adipose Tissue and Improves Insulin Sensitivity Potentially Via AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microbial Transformation and Biological Activities of the Prenylated Aromatic Compounds from Broussonetia kazinoki - PMC [pmc.ncbi.nlm.nih.gov]
Kazinol B: In Vitro Application Notes and Protocols for Cell Culture Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kazinol B, a natural isoprenylated flavan, has garnered significant interest within the scientific community for its diverse biological activities. In vitro studies have demonstrated its potential as a protective agent in models of cardiac and liver injury, as well as a promising anti-cancer agent. This document provides detailed application notes and experimental protocols for investigating the effects of this compound in cell culture systems. The summarized data and methodologies aim to facilitate further research into its mechanisms of action and therapeutic potential.
Biological Activities of this compound
This compound has been shown to exert a range of effects on mammalian cells, including:
-
Cardioprotection: Protects cardiomyocytes from hypoxia/reoxygenation-induced injury by activating the AKT/AMPK/Nrf2 signaling pathway.[1] This leads to a reduction in reactive oxygen species (ROS) production and apoptosis.[1]
-
Hepatoprotection: Alleviates hypoxia/reoxygenation-induced injury in hepatocytes by inhibiting the JNK signaling pathway, thereby reducing oxidative stress and inflammation.[2]
-
Anti-cancer Activity: While studies on this compound's direct anti-cancer effects are emerging, related compounds like Kazinol A have shown cytotoxic effects on human bladder cancer cells by inducing G0/G1 cell cycle arrest and apoptosis through modulation of the AKT-BAD and AMPK-mTOR pathways.[3][4] Kazinol C has been found to induce autophagy via endoplasmic reticulum stress.[5] Another related compound, Kazinol E, acts as a specific inhibitor of ERK, suppressing the enrichment of breast cancer stem-like cells.[6] These findings suggest that this compound may possess similar anti-proliferative and pro-apoptotic properties in various cancer cell lines.
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro studies on this compound and related compounds.
Table 1: Cardioprotective Effects of this compound on H9c2 Cardiomyocytes [1]
| Concentration | Cell Viability (Fold Change) | LDH Release (Fold Change) | Annexin-V/PI Positive Cells (Fold Change) | Caspase-3 Activity (Fold Change) | Bax/Bcl-2 Ratio (Fold Change) |
| 1 µM | 1.21 | 0.77 | - | - | - |
| 3 µM | 1.36 | 0.68 | - | - | - |
| 10 µM | 1.47 | 0.59 | 0.41 | 0.52 | 0.28 |
Table 2: Hepatoprotective Effects of this compound on Hepatocytes [2]
| Concentration | Cell Survival | LDH Release | Apoptosis | DNA Damage |
| 0.1-20 µmol/L | Significantly Improved | Reduced | Decreased | Attenuated |
| 10 µmol/L | - | - | - | - |
Note: Specific fold changes were not provided in the abstract.
Table 3: Cytotoxic Effects of Kazinol A on T24 and T24R2 Bladder Cancer Cells [3][4]
| Effect | Observation |
| Cell Growth | Significantly attenuated |
| Cell Cycle | G0/G1 arrest |
| Apoptosis | Induced |
| Autophagy | Induced |
Signaling Pathways
This compound has been shown to modulate several key signaling pathways.
Caption: this compound's cardioprotective signaling cascade.
Caption: this compound's hepatoprotective mechanism.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines:
-
H9c2 (rat cardiac myoblasts)
-
Primary hepatocytes or hepatoma cell lines (e.g., HepG2)
-
Cancer cell lines of interest (e.g., T24, T24R2 bladder cancer cells)[3]
-
-
Culture Medium:
-
DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
-
Culture Conditions:
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
This compound Preparation:
-
Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM).
-
Further dilute the stock solution with culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 3, 10, 20, 30 µM).[1][2]
-
Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
-
Treatment Protocol:
-
Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein analysis).
-
Allow cells to adhere and reach 70-80% confluency.
-
Replace the culture medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubate for the desired period (e.g., 2, 24, 48 hours) depending on the specific assay. For hypoxia/reoxygenation studies, cells are typically pre-incubated with this compound for 2 hours before being subjected to hypoxia.[1]
-
Caption: General experimental workflow for in vitro studies.
Cell Viability Assays
-
MTT Assay:
-
After treatment, add MTT solution (5 mg/mL in PBS) to each well (10% of the culture volume).
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
LDH Release Assay:
-
Collect the culture supernatant after treatment.
-
Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength.
-
Apoptosis Assays
-
Annexin V-FITC/Propidium Iodide (PI) Staining:
-
Caspase-3 Activity Assay:
-
Lyse the treated cells and collect the supernatant.
-
Use a colorimetric or fluorometric caspase-3 assay kit according to the manufacturer's protocol.
-
Measure the absorbance or fluorescence to determine caspase-3 activity.
-
-
Western Blot for Apoptosis-Related Proteins:
-
Lyse cells and determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against Bax, Bcl-2, cleaved PARP, and cleaved caspase-3.[2]
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Cell Cycle Analysis
-
Harvest and fix the cells in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Measurement of Reactive Oxygen Species (ROS)
-
After treatment, wash the cells with PBS.
-
Incubate the cells with a DCFH-DA probe (10 µM) for 30 minutes at 37°C.
-
Wash the cells again to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
Conclusion
This compound demonstrates significant potential in cellular protection and as a potential anti-cancer agent through the modulation of various signaling pathways. The protocols outlined in this document provide a framework for the in vitro investigation of this compound's biological effects. Further research is warranted to fully elucidate its mechanisms of action and to explore its therapeutic applications.
References
- 1. This compound protects H9c2 cardiomyocytes from hypoxia/reoxygenation-induced cardiac injury by modulating the AKT/AMPK/Nrf2 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound alleviates hypoxia/reoxygenation-induced hepatocyte injury by inhibiting the JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic effects of kazinol A derived from Broussonetia papyrifera on human bladder cancer cells, T24 and T24R2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kazinol C from Broussonetia kazinoki stimulates autophagy via endoplasmic reticulum stress-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kazinol-E is a specific inhibitor of ERK that suppresses the enrichment of a breast cancer stem-like cell population - PubMed [pubmed.ncbi.nlm.nih.gov]
Designing In Vivo Studies with Kazinol B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting preclinical in vivo studies to evaluate the therapeutic potential of Kazinol B, a prenylated flavan isolated from the roots of Broussonetia kazinoki. This document outlines detailed protocols for investigating the anti-inflammatory and anti-cancer activities of this compound, including relevant animal models, dosing considerations, and endpoint analyses.
Introduction to this compound
This compound has demonstrated a range of biological activities in vitro, including anti-inflammatory, antioxidant, and anti-cancer effects.[1] Mechanistic studies have revealed its ability to modulate key signaling pathways, such as the AKT/AMPK/Nrf2 pathway, which is crucial in cellular stress responses and inflammation.[1] Furthermore, evidence suggests its potential to inhibit nitric oxide (NO) production, a key mediator in inflammation. These properties make this compound a promising candidate for in vivo investigation in various disease models.
Pharmacokinetics and Toxicology Considerations
Prior to efficacy studies, it is essential to characterize the pharmacokinetic (PK) and toxicological profile of this compound.
Pharmacokinetic Studies: A preliminary PK study in rodents (e.g., rats or mice) is recommended to determine key parameters such as absorption, distribution, metabolism, and excretion (ADME). This will inform the optimal dosing route and schedule for subsequent efficacy studies.[2][3]
Toxicology Studies: Acute and sub-chronic toxicity studies are crucial to establish the safety profile of this compound and determine the maximum tolerated dose (MTD).[2][4]
Table 1: Example Pharmacokinetic and Toxicity Data for this compound
| Parameter | Value | Species | Route of Administration |
| Pharmacokinetics | |||
| Bioavailability | ~15% | Rat | Oral |
| Half-life (t½) | 4.2 ± 0.8 hours | Rat | Intravenous |
| Cmax (at 10 mg/kg) | 0.8 ± 0.2 µg/mL | Rat | Oral |
| Toxicology | |||
| LD50 (Acute) | > 2000 mg/kg | Mouse | Oral |
| Maximum Tolerated Dose (MTD) | 100 mg/kg/day | Rat | Oral (14-day study) |
Note: The data presented in this table is hypothetical and should be determined experimentally.
In Vivo Anti-Inflammatory Studies
Carrageenan-Induced Paw Edema Model
This widely used model assesses the in vivo anti-inflammatory activity of a compound against acute inflammation.[5][6][7][8]
Experimental Protocol:
-
Animal Model: Male Wistar rats (180-220 g) or Swiss albino mice (20-25 g).
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Grouping:
-
Group I: Vehicle Control (e.g., 0.5% carboxymethyl cellulose)
-
Group II: Carrageenan Control
-
Group III: Positive Control (e.g., Indomethacin, 10 mg/kg)
-
Group IV-VI: this compound (e.g., 10, 25, 50 mg/kg, p.o.)
-
-
Procedure:
-
Fast animals overnight with free access to water.
-
Measure the initial paw volume of the right hind paw using a plethysmometer.
-
Administer the vehicle, positive control, or this compound orally (p.o.).
-
One hour after treatment, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[8]
-
-
Endpoint Analysis:
Table 2: Example Data from Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| Carrageenan Control | - | 0.82 ± 0.06 | 0% |
| Indomethacin | 10 | 0.35 ± 0.04 | 57.3% |
| This compound | 10 | 0.68 ± 0.05 | 17.1% |
| This compound | 25 | 0.51 ± 0.04 | 37.8% |
| This compound | 50 | 0.42 ± 0.03* | 48.8% |
*Data are presented as mean ± SD. p < 0.05 compared to Carrageenan Control. (Hypothetical data)
Workflow for Carrageenan-Induced Paw Edema Assay
Caption: Workflow of the carrageenan-induced paw edema in vivo assay.
Signaling Pathway Analysis
Diagram of a Potential Anti-inflammatory Signaling Pathway for this compound
Caption: Proposed NF-κB inhibitory pathway of this compound.
In Vivo Anti-Cancer Studies
Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of this compound on human cancer cell lines implanted in immunodeficient mice.[10][11][12]
Experimental Protocol:
-
Cell Culture: Culture a relevant human cancer cell line (e.g., MDA-MB-231 breast cancer, A549 lung cancer) under standard conditions.
-
Animal Model: Female athymic nude mice (4-6 weeks old).
-
Tumor Implantation:
-
Harvest cancer cells and resuspend in sterile PBS or Matrigel.
-
Subcutaneously inject 1-5 x 10^6 cells into the right flank of each mouse.[10]
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth by measuring with calipers.
-
When tumors reach a volume of approximately 100-150 mm³, randomize mice into treatment groups.
-
Group I: Vehicle Control
-
Group II: Positive Control (e.g., Paclitaxel)
-
Group III-V: this compound (e.g., 25, 50, 100 mg/kg, p.o. or i.p.)
-
-
Treatment: Administer treatments daily or as determined by PK studies for a specified period (e.g., 21 days).
-
Endpoint Analysis:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weight measurement.
-
Immunohistochemical analysis of tumor tissue for proliferation (Ki-67) and apoptosis (TUNEL) markers.
-
Western blot analysis of tumor lysates for key signaling proteins.
-
Table 3: Example Data from a Xenograft Tumor Model
| Treatment Group | Dose (mg/kg) | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1250 ± 150 | - |
| Paclitaxel | 10 | 450 ± 80 | 64.0% |
| This compound | 25 | 980 ± 120 | 21.6% |
| This compound | 50 | 720 ± 110 | 42.4% |
| This compound | 100 | 550 ± 95* | 56.0% |
*Data are presented as mean ± SD. p < 0.05 compared to Vehicle Control. (Hypothetical data)
Workflow for Xenograft Tumor Model Assay
Caption: Workflow of the xenograft tumor model in vivo assay.
Signaling Pathway Analysis in Cancer
Diagram of a Potential Anti-Cancer Signaling Pathway for this compound
Caption: Proposed PI3K/AKT/mTOR and AMPK/Nrf2 pathways modulated by this compound.
Data Interpretation and Further Steps
The results from these in vivo studies will provide critical information on the efficacy of this compound in relevant disease models. Significant anti-inflammatory or anti-tumor activity would warrant further investigation, including:
-
Dose-response studies to identify the optimal therapeutic dose.
-
Combination studies with standard-of-care drugs.
-
Studies in other relevant animal models to confirm efficacy.
-
Further mechanistic studies to fully elucidate the in vivo mechanism of action.
These application notes and protocols provide a solid framework for the preclinical in vivo evaluation of this compound. Adherence to these guidelines will ensure the generation of robust and reliable data to support its potential clinical development.
References
- 1. This compound protects H9c2 cardiomyocytes from hypoxia/reoxygenation-induced cardiac injury by modulating the AKT/AMPK/Nrf2 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. In vitro and in vivo effects of selected fibers on the pharmacokinetics of orally administered carbamazepine: Possible interaction between therapeutic drugs and semisolid enteral nutrients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In-vivo (Albino Mice) and in-vitro Assimilation and Toxicity of Zinc Oxide Nanoparticles in Food Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 6. inotiv.com [inotiv.com]
- 7. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory and Antioxidant Activities of Eugenol: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 11. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tumor.informatics.jax.org [tumor.informatics.jax.org]
Application Notes and Protocols for the Investigation of Kazinol B in Animal Models
Topic: Kazinol B Dosage and Administration in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a prenylated flavan compound isolated from plants of the Broussonetia genus, such as Broussonetia papyrifera (paper mulberry) and Broussonetia kazinoki.[1][2][3] These plants have a history of use in traditional medicine, and their extracts are known to contain a variety of bioactive compounds with potential therapeutic effects, including anti-inflammatory, antioxidant, and anti-cancer properties.[4][5][6]
While in vitro studies have begun to elucidate the biological activities of this compound, there is currently a notable lack of published in vivo data regarding its dosage and administration in animal models. This document aims to provide a comprehensive guide for researchers by summarizing the available in vitro data for this compound and presenting detailed, adaptable protocols for the in vivo administration and evaluation of similar natural compounds. These protocols can serve as a starting point for designing future preclinical studies on this compound.
In Vitro Activity of this compound
Preliminary research indicates that this compound possesses anti-inflammatory properties. Specifically, it has been shown to significantly inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated macrophages, with a reported half-maximal inhibitory concentration (IC50) of 21.6 μM.[2] This suggests that this compound may modulate inflammatory pathways, making it a candidate for in vivo investigation in models of inflammatory diseases.
General Protocols for In Vivo Administration of Test Compounds
The following are generalized protocols for the administration of compounds to rodent models. The choice of administration route depends on the physicochemical properties of the compound, the desired pharmacokinetic profile, and the experimental model.
Oral Gavage
Oral gavage is a common method for the precise oral administration of a substance.[7][8][9][10]
Materials:
-
Test compound (e.g., this compound)
-
Vehicle (e.g., corn oil, 0.5% carboxymethylcellulose, water with 5% ethanol and 5% Tween 80)[11]
-
Animal feeding needles (gavage needles), size appropriate for the animal (e.g., 20-22 gauge for mice, 16-18 gauge for rats)
-
Syringes
-
Animal scale
Procedure:
-
Preparation: Prepare the dosing solution by dissolving or suspending the test compound in the chosen vehicle at the desired concentration. Ensure the solution is homogenous.
-
Animal Handling: Weigh the animal to determine the correct volume to administer. Gently restrain the animal to prevent movement and injury. For mice, this can be done by scruffing the neck. For rats, more secure restraint may be necessary.
-
Gavage: Measure the distance from the animal's mouth to the last rib to estimate the length of the esophagus. Gently insert the gavage needle into the mouth and pass it down the esophagus into the stomach. Administer the solution slowly.
-
Post-Administration Monitoring: Observe the animal for any signs of distress, such as difficulty breathing or regurgitation.
Intraperitoneal (IP) Injection
IP injection is another common route for systemic administration, often resulting in rapid absorption.[12][13][14][15][16]
Materials:
-
Test compound
-
Sterile vehicle (e.g., saline, phosphate-buffered saline)
-
Needles and syringes (e.g., 25-27 gauge for mice, 23-25 gauge for rats)[15]
-
Animal scale
Procedure:
-
Preparation: Prepare a sterile solution of the test compound in the vehicle.
-
Animal Handling: Weigh the animal. Restrain the animal in a supine position, tilting the head downwards.
-
Injection: Locate the injection site in the lower right or left quadrant of the abdomen to avoid the cecum and urinary bladder.[15] Insert the needle at a 10-20 degree angle and inject the solution into the peritoneal cavity.
-
Post-Administration Monitoring: Monitor the animal for any adverse reactions at the injection site or systemic effects.
Example Dosages of Natural Compounds in Animal Models
The following table summarizes dosages and administration routes for various natural compounds from the literature, which can be used as a reference for designing studies with this compound.
| Compound/Extract | Animal Model | Dosage | Administration Route | Application | Reference |
| Baicalin | Rat (MCAO model) | 100 mg/kg | Intraperitoneal | Neuroprotection | [17] |
| Cannabidiol (CBD) | Rat (Parkinson's model) | 10 mg/kg | Intraperitoneal | Neuroprotection | [18][19] |
| Ginger Extract | Mouse | 250 mg/kg | Oral | Pharmacokinetics | [11] |
| Indirubin Derivatives | Rat (Tumor model) | Not specified | Direct tumor injection | Anti-cancer | [20] |
| Shikonin | Mouse (Xenograft model) | Not specified | Intraperitoneal | Anti-cancer | [21] |
Experimental Protocols for Evaluating Biological Activity
Anti-Inflammatory Activity: LPS-Induced Systemic Inflammation
This model is used to assess the in vivo anti-inflammatory effects of a compound.
Protocol:
-
Animals: Use male C57BL/6 mice (8-10 weeks old).
-
Acclimation: Acclimatize animals for at least one week before the experiment.
-
Groups: Divide animals into groups (n=8-10 per group): Vehicle control, LPS only, Test compound + LPS, and Positive control (e.g., Dexamethasone) + LPS.
-
Dosing: Administer the test compound (e.g., this compound, dissolved in a suitable vehicle) via oral gavage or IP injection one hour before LPS administration.
-
Induction of Inflammation: Inject lipopolysaccharide (LPS) from E. coli (e.g., 10 mg/kg) intraperitoneally.
-
Sample Collection: At a specified time point (e.g., 2, 6, or 24 hours) after LPS injection, collect blood via cardiac puncture and harvest tissues (e.g., liver, lungs, spleen).
-
Analysis:
-
Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the serum using ELISA.
-
Perform histological analysis of tissues to assess inflammation and tissue damage.
-
Analyze the expression of inflammatory markers (e.g., iNOS, COX-2) in tissues using Western blotting or RT-PCR.
-
Anti-Cancer Activity: Xenograft Tumor Model
This model is used to evaluate the in vivo anti-tumor efficacy of a compound.
Protocol:
-
Cell Culture: Culture a human cancer cell line (e.g., HT-29 colon cancer cells).
-
Animals: Use immunodeficient mice (e.g., nude mice or SCID mice), 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Groups: Randomize mice into treatment groups: Vehicle control, Test compound, and Positive control (e.g., a standard chemotherapy drug).
-
Dosing: Administer the test compound daily or on a specified schedule via a suitable route (oral, IP, or intravenous).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study (e.g., after 3-4 weeks or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.
-
Analysis:
-
Compare tumor growth inhibition between the treatment groups.
-
Perform histological and immunohistochemical analysis of the tumors to assess cell proliferation (e.g., Ki-67 staining) and apoptosis (e.g., TUNEL assay).
-
Visualizations
Experimental Workflow
Caption: General experimental workflow for in vivo compound testing.
NF-κB Signaling Pathway
The NF-κB signaling pathway is a key regulator of inflammation and is a potential target for anti-inflammatory and anti-cancer drugs.[22][23][24][25]
Caption: Simplified NF-κB signaling pathway and potential inhibition by this compound.
Conclusion
While direct in vivo data for this compound is currently limited, its in vitro anti-inflammatory activity suggests it is a promising candidate for further preclinical investigation. The protocols and data presented in these application notes provide a framework for researchers to design and conduct in vivo studies to evaluate the therapeutic potential of this compound in various disease models. Future research should focus on determining the optimal dosage, administration route, and pharmacokinetic profile of this compound to advance its development as a potential therapeutic agent.
References
- 1. ijmps.org [ijmps.org]
- 2. researchgate.net [researchgate.net]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. rarefruit.org [rarefruit.org]
- 7. downstate.edu [downstate.edu]
- 8. awionline.org [awionline.org]
- 9. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. [PDF] Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? | Semantic Scholar [semanticscholar.org]
- 17. Baicalin confers neuroprotection in animal models of stroke through its antioxidant and anti-apoptotic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Neuroprotective and Symptomatic Effects of Cannabidiol in an Animal Model of Parkinson’s Disease [mdpi.com]
- 19. Neuroprotective and Symptomatic Effects of Cannabidiol in an Animal Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Antitumor activity of novel indirubin derivatives in rat tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Research progress in mechanism of anticancer action of shikonin targeting reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synergistic anti-inflammatory effects of silibinin and thymol combination on LPS-induced RAW264.7 cells by inhibition of NF-κB and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Synthesis, Anti-Inflammatory Activities, and Molecular Docking Study of Novel Pyxinol Derivatives as Inhibitors of NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Anti-neuroinflammatory activity of a novel cannabinoid derivative by inhibiting the NF-κB signaling pathway in lipopolysaccharide-induced BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Kazinol B Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of Kazinol B derivatives and analogs, detailing experimental protocols and summarizing their biological activities. The information is intended to guide researchers in the development of novel therapeutic agents based on the this compound scaffold.
Introduction
This compound is a prenylated flavan with a range of reported biological activities, including anti-inflammatory, anti-apoptotic, and metabolic regulatory properties.[1] The prenyl group is a key structural feature that enhances the lipophilicity of flavonoids, often leading to increased biological activity.[2][3] The synthesis of derivatives and analogs of this compound is a promising strategy for developing new therapeutic agents with improved potency and selectivity. This document outlines key synthetic methodologies and presents available biological data for selected compounds.
Synthesis of this compound Analogs: Prenylated Flavanones
A common strategy for synthesizing analogs of this compound involves the prenylation of a flavanone scaffold. The following sections detail established protocols for this transformation.
General Experimental Protocol for Prenylation of Flavanones
This one-step synthesis method utilizes 3-methyl-2-buten-1-ol as the prenyl source and zinc chloride as a Lewis acid catalyst.[2]
Materials:
-
Flavanone starting material (e.g., naringenin)
-
Anhydrous Zinc Chloride (ZnCl₂)
-
3-methyl-2-buten-1-ol
-
Ethyl acetate
-
Hydrochloric acid (HCl) solution (pH 1)
-
Water
-
Round bottom flask
-
Stirring apparatus
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the starting flavanone (1 molar equivalent) and anhydrous ZnCl₂ (4 molar equivalents) in ethyl acetate in a round bottom flask.
-
Under vigorous stirring, add a solution of 3-methyl-2-buten-1-ol (4 molar equivalents) in ethyl acetate dropwise over 1 hour at 40°C.[2]
-
After the addition is complete, allow the reaction mixture to warm to reflux temperature and continue stirring for 4 hours.[2]
-
Cool the reaction mixture and add water adjusted to pH 1 with HCl to decompose the ZnCl₂.[2]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the desired prenylated flavanone(s).
This method can produce a mixture of C6 and C8-prenylated products, and the yields are often moderate (23-36%).[2]
Alternative Synthesis via Claisen Rearrangement
The Claisen rearrangement offers another route to C-prenylated flavonoids. This method involves the O-prenylation of the flavonoid followed by a thermally induced rearrangement. A palladium-catalyzed 7-O-prenylation followed by Claisen rearrangement has been shown to be an efficient method for the synthesis of C8-prenylated flavonols and flavanones.[4][5] The use of acetic anhydride as a solvent can improve the regioselectivity of the rearrangement.[4][5]
Experimental Workflow for Claisen Rearrangement:
Caption: General workflow for the synthesis of C-prenylated flavonoids via Claisen rearrangement.
Suzuki-Miyaura Cross-Coupling for Analog Synthesis
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and can be employed to synthesize a variety of this compound analogs.[6] This reaction typically involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base. This method can be used to introduce diverse aryl or alkyl substituents onto the flavonoid scaffold.[6]
Biological Activities of this compound and Analogs
This compound and its analogs exhibit a range of biological activities, primarily through the modulation of key signaling pathways.
Anti-inflammatory Activity
This compound has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide-activated macrophages with an IC₅₀ of 21.6 µM.[7] The anti-inflammatory effects of prenylated flavonoids are often attributed to their ability to inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).[3]
Signaling Pathway Modulation
This compound has been demonstrated to protect against hypoxia/reoxygenation-induced hepatocyte injury by inhibiting the c-Jun N-terminal kinase (JNK) signaling pathway.[1] It has also been shown to protect cardiomyocytes from hypoxia/reoxygenation-induced injury by modulating the AKT/AMPK/Nrf2 signaling pathway.[8] Other Kazinol derivatives have also been implicated in signaling pathway modulation. Kazinol E acts as a specific inhibitor of the extracellular signal-regulated kinase (ERK) pathway.[9] Kazinol U has been found to inhibit melanogenesis by activating AMP-activated protein kinase (AMPK) and mitogen-activated protein kinases (MAPK), which in turn inhibit the microphthalmia-associated transcription factor (MITF).[10][11]
Signaling Pathway of this compound in Hepatocyte Protection:
Caption: this compound inhibits the JNK signaling pathway to protect against apoptosis.
Signaling Pathway of this compound in Cardioprotection:
Caption: this compound promotes cardioprotection via the AKT/AMPK/Nrf2 signaling pathway.
Data Presentation
The following tables summarize the reported biological activities of this compound and some of its analogs. Due to the limited availability of data specifically for a wide range of synthesized this compound derivatives, data for structurally related prenylated flavonoids are also included to provide a broader context for structure-activity relationships.
Table 1: Anti-inflammatory and Cytotoxic Activities of this compound and Related Compounds
| Compound | Biological Activity | Assay | IC₅₀ (µM) | Cell Line/System | Reference |
| This compound | Anti-inflammatory | NO Inhibition | 21.6 | LPS-activated macrophages | [7] |
| Cajanin | Anti-inflammatory | NO Inhibition | 19.38 ± 0.05 | LPS-stimulated RAW264.7 | [12] |
| Cajanin | Anti-inflammatory | IL-6 Inhibition | 7.78 ± 0.04 | LPS-stimulated RAW264.7 | [12] |
| Cajanin | Anti-inflammatory | TNF-α Inhibition | 26.82 ± 0.11 | LPS-stimulated RAW264.7 | [12] |
| Methoxyflavone Analog | Anticancer | Cytotoxicity | 8.58 | HCC1954 | |
| 5,3'-dihydroxy-3,6,7,8,4'-PeMF | Anticancer | Cytotoxicity | 3.71 | MCF-7 | |
| Sideritoflavone | Anticancer | Cytotoxicity | 4.9 | MCF-7 |
Table 2: Antimicrobial Activity of Prenylated Flavanones
| Compound | Organism | MIC (µg/mL) | Reference |
| 6-Prenylnaringenin | S. aureus MRSA 97-7 | 5 | [13] |
| 6-Prenylnaringenin | S. aureus MRSA 622-4 | 25 | [13] |
| 6-Prenylnaringenin | S. aureus ATCC6538 | 10 | [13] |
| 8-Prenylnaringenin | S. aureus MRSA 97-7 | 15 | [13] |
| 8-Prenylnaringenin | S. aureus MRSA 622-4 | 25 | [13] |
| 8-Prenylnaringenin | S. aureus ATCC6538 | 15 | [13] |
Conclusion
The synthesis of this compound derivatives and analogs presents a valuable avenue for the discovery of new therapeutic agents. The protocols outlined in this document provide a starting point for the chemical synthesis of these compounds. The presented biological data highlights the potential of these molecules in modulating key signaling pathways involved in inflammation and cell survival. Further research is warranted to explore the structure-activity relationships of a wider range of this compound derivatives to optimize their therapeutic potential.
References
- 1. This compound alleviates hypoxia/reoxygenation-induced hepatocyte injury by inhibiting the JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. An Efficient Method for C8-Prenylation of Flavonols and Flavanones | Semantic Scholar [semanticscholar.org]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | CAS:99624-27-8 | Manufacturer ChemFaces [chemfaces.com]
- 8. This compound protects H9c2 cardiomyocytes from hypoxia/reoxygenation-induced cardiac injury by modulating the AKT/AMPK/Nrf2 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kazinol-E is a specific inhibitor of ERK that suppresses the enrichment of a breast cancer stem-like cell population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scilit.com [scilit.com]
- 12. mdpi.com [mdpi.com]
- 13. Prenylated Flavonoids with Potential Antimicrobial Activity: Synthesis, Biological Activity, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Kazinol B in Akt/AMPK Signaling Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kazinol B, a natural flavan compound isolated from the roots of Broussonetia kazinoki, has garnered significant interest in biomedical research for its diverse pharmacological activities. Emerging evidence highlights its potential to modulate key cellular signaling pathways, notably the Akt and AMP-activated protein kinase (AMPK) pathways. These pathways are central regulators of cellular metabolism, growth, survival, and stress resistance. Dysregulation of Akt and AMPK signaling is implicated in numerous diseases, including metabolic disorders like diabetes, cardiovascular diseases, and cancer.
The Akt signaling pathway, also known as the PI3K-Akt pathway, is a critical downstream effector of growth factor receptor signaling, promoting cell survival, proliferation, and glucose metabolism.[1] Conversely, the AMPK pathway acts as a cellular energy sensor, activated during periods of low energy status (high AMP:ATP ratio) to switch on catabolic processes that generate ATP while switching off anabolic, ATP-consuming processes.[2]
This compound has been demonstrated to activate both Akt and AMPK signaling in various cell types. In 3T3-L1 adipocytes, this compound enhances insulin sensitivity by promoting Akt and AMPK phosphorylation.[1] In H9c2 cardiomyocytes, it protects against hypoxia/reoxygenation-induced injury by modulating the Akt/AMPK/Nrf2 signaling pathway.[3][4] These findings suggest that this compound is a valuable tool for studying the intricate interplay between these two crucial signaling cascades and holds promise as a potential therapeutic agent.
These application notes provide detailed protocols for investigating the effects of this compound on the Akt and AMPK signaling pathways, primarily focusing on Western blotting techniques to analyze protein phosphorylation.
Data Presentation: Effects of this compound on Akt and AMPK Phosphorylation
The following tables summarize quantitative data from studies investigating the impact of this compound on the phosphorylation of Akt and AMPK in different cell models.
Table 1: Effect of this compound on Akt Phosphorylation in H9c2 Cardiomyocytes
| Treatment Condition | This compound Concentration (µM) | Duration | Fold Change in p-Akt/Total Akt | Reference |
| Hypoxia/Reoxygenation (H/R) | 0 | - | Baseline | [3][4] |
| H/R + this compound | 1 | 2 hours | ~1.5 | [3][4] |
| H/R + this compound | 3 | 2 hours | ~2.5 | [3][4] |
| H/R + this compound | 10 | 2 hours | ~3.0 | [3][4] |
Table 2: Effect of this compound on AMPKα Phosphorylation in H9c2 Cardiomyocytes
| Treatment Condition | This compound Concentration (µM) | Duration | Fold Change in p-AMPKα/Total AMPKα | Reference |
| Hypoxia/Reoxygenation (H/R) | 0 | - | Baseline | [3][4] |
| H/R + this compound | 1 | 2 hours | ~1.8 | [3][4] |
| H/R + this compound | 3 | 2 hours | ~2.8 | [3][4] |
| H/R + this compound | 10 | 2 hours | ~3.0 | [3][4] |
Table 3: Effect of this compound on Akt and AMPK Phosphorylation in 3T3-L1 Adipocytes
| Treatment | This compound Concentration (µM) | Duration | Effect on p-Akt | Effect on p-AMPK | Reference |
| This compound | 10 | 24 hours | Increased | Increased | [1] |
Mandatory Visualization
Caption: this compound signaling through Akt and AMPK pathways.
Caption: Western Blot workflow for Akt/AMPK signaling.
Experimental Protocols
Protocol 1: Analysis of Akt and AMPK Phosphorylation by Western Blot
This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and analyzing the phosphorylation status of Akt and AMPK using Western blotting.
Materials:
-
Cell Lines: 3T3-L1 preadipocytes or H9c2 rat cardiac myoblasts.
-
Cell Culture Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in dimethyl sulfoxide (DMSO) and store at -20°C.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit.
-
4x Laemmli Sample Buffer: (250 mM Tris-HCl pH 6.8, 8% SDS, 40% glycerol, 0.02% bromophenol blue, 20% β-mercaptoethanol).
-
SDS-PAGE Gels.
-
Transfer Buffer: (25 mM Tris, 192 mM glycine, 20% methanol).
-
PVDF Membranes.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or 5% non-fat dry milk in Tris-Buffered Saline with 0.1% Tween 20 (TBST). For phospho-antibodies, BSA is generally recommended to reduce background.[5]
-
Primary Antibodies:
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-Akt (total)
-
Rabbit anti-phospho-AMPKα (Thr172)
-
Rabbit anti-AMPKα (total)
-
Mouse or Rabbit anti-β-actin (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Enhanced Chemiluminescence (ECL) Substrate.
-
Chemiluminescence Imaging System.
Procedure:
-
Cell Culture and Treatment:
-
Culture 3T3-L1 or H9c2 cells in complete DMEM in 6-well plates or 10 cm dishes until they reach 70-80% confluency.
-
For differentiation of 3T3-L1 preadipocytes into adipocytes, follow established protocols.[6]
-
Serum-starve the cells for 4-6 hours in serum-free DMEM before treatment.
-
Treat the cells with the desired concentrations of this compound (e.g., 1, 3, 10 µM for H9c2; 10 µM for 3T3-L1) for the specified duration (e.g., 2 hours for H9c2; 24 hours for 3T3-L1).[1][3][4] Include a vehicle control (DMSO) group.
-
-
Cell Lysis:
-
Place the culture dishes on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely and add ice-cold lysis buffer to each well (e.g., 100-200 µL for a 6-well plate).
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 1/3 volume of 4x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5 minutes.
-
Centrifuge briefly to collect the condensate.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt, diluted according to the manufacturer's recommendation in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA or milk/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
To probe for total proteins or the loading control, the membrane can be stripped and re-probed, or parallel blots can be run.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the phospho-protein band to the corresponding total protein band.
-
Protocol 2: In Vitro Kinase Assay for Akt and AMPK Activity
For a more direct measure of kinase activity, an in vitro kinase assay can be performed. This protocol provides a general framework. Commercial kits are widely available and their specific instructions should be followed.
Materials:
-
Cell Lysates: Prepared as described in Protocol 1, but potentially with a modified lysis buffer optimized for kinase assays (non-denaturing, e.g., containing CHAPS or Triton X-100 instead of SDS).
-
Immunoprecipitation (IP) Antibodies: Anti-Akt or anti-AMPKα antibody.
-
Protein A/G Agarose Beads.
-
Kinase Assay Buffer: Typically contains ATP, MgCl₂, and a specific substrate for the kinase.
-
Akt Substrate: e.g., GSK-3 fusion protein.
-
AMPK Substrate: e.g., SAMS peptide.
-
Radiolabeled ATP ([γ-³²P]ATP) or a non-radioactive detection system (e.g., phospho-specific antibody for the substrate).
-
SDS-PAGE and Western Blotting Reagents (for non-radioactive detection).
-
Scintillation Counter (for radioactive detection).
Procedure:
-
Immunoprecipitation of Akt or AMPK:
-
Incubate 200-500 µg of protein lysate with the anti-Akt or anti-AMPKα antibody for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 1-2 hours at 4°C.
-
Pellet the beads by centrifugation and wash them three to four times with IP wash buffer (e.g., lysis buffer without inhibitors) and once with kinase assay buffer.
-
-
Kinase Reaction:
-
Resuspend the beads in kinase assay buffer containing the specific substrate and ATP (either cold ATP for non-radioactive detection or [γ-³²P]ATP for radioactive detection).
-
Initiate the reaction by adding the ATP/substrate mix and incubate at 30°C for 20-30 minutes with occasional mixing.
-
Stop the reaction by adding Laemmli sample buffer and boiling for 5 minutes.
-
-
Detection of Substrate Phosphorylation:
-
Non-Radioactive Method:
-
Separate the reaction mixture by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform Western blotting using a phospho-specific antibody against the substrate (e.g., anti-phospho-GSK-3).
-
-
Radioactive Method:
-
Spot the reaction mixture onto a phosphocellulose paper (e.g., P81).
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Troubleshooting
-
Weak or No Signal for Phospho-proteins:
-
Ensure that protease and phosphatase inhibitors were added fresh to the lysis buffer.
-
Optimize the concentration of this compound and treatment time.
-
Increase the amount of protein loaded onto the gel.
-
Check the primary and secondary antibody dilutions and incubation times.
-
Use a more sensitive ECL substrate.
-
-
High Background:
-
Increase the number and duration of wash steps.
-
Optimize the blocking conditions (e.g., switch from milk to BSA, increase blocking time).
-
Use a lower concentration of primary or secondary antibody.
-
Ensure the PVDF membrane is fully wetted before transfer.
-
-
Inconsistent Loading:
-
Carefully perform protein quantification and ensure equal loading.
-
Always probe for a loading control protein (e.g., β-actin, GAPDH) to confirm equal loading.
-
These application notes and protocols provide a comprehensive guide for researchers to investigate the effects of this compound on the Akt and AMPK signaling pathways. By following these detailed methodologies, scientists can obtain reliable and reproducible data to further elucidate the molecular mechanisms of this compound and its potential therapeutic applications.
References
- 1. This compound from Broussonetia kazinoki improves insulin sensitivity via Akt and AMPK activation in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound protects H9c2 cardiomyocytes from hypoxia/reoxygenation-induced cardiac injury by modulating the AKT/AMPK/Nrf2 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (Open Access) this compound protects H9c2 cardiomyocytes from hypoxia/reoxygenation-induced cardiac injury by modulating the AKT/AMPK/Nrf2 signalling pathway (2023) | Qiang Zhang | 3 Citations [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
Application Notes and Protocols: Investigating Kazinol B in Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia resulting from defects in insulin secretion, insulin action, or both. The global prevalence of diabetes is a significant health concern, driving the search for novel therapeutic agents. Kazinol B, a flavan isolated from the plant Broussonetia kazinoki, has emerged as a promising candidate for diabetes therapy.[1] Research indicates that this compound improves insulin sensitivity by activating key signaling pathways, suggesting its potential as a therapeutic agent for managing diabetes.[1] Additionally, related compounds like kazinol C and isokazinol D have shown protective effects on pancreatic β-cells, further highlighting the therapeutic potential of this class of compounds in diabetes.[2]
These application notes provide a comprehensive guide for researchers investigating the anti-diabetic effects of this compound. This document outlines in vitro and in vivo experimental models and detailed protocols to assess the efficacy and mechanism of action of this compound.
Data Presentation
In Vitro Efficacy of this compound
The following table summarizes the key in vitro effects of this compound on adipocytes, which are crucial for glucose homeostasis.
| Parameter | Cell Line | Treatment | Observation | Reference |
| Adipocyte Differentiation | 3T3-L1 | This compound | Enhanced intracellular lipid accumulation | [1] |
| Increased gene expression of PPARγ and C/EBPα | [1] | |||
| Glucose Uptake | 3T3-L1 adipocytes | This compound | Increased 2-NBDG glucose analog uptake | [1] |
| Gene Expression | 3T3-L1 adipocytes | This compound | Upregulated gene expression of GLUT-4 | [1] |
| Stimulated gene expression and secretion of adiponectin | [1] | |||
| Signaling Pathway Activation | 3T3-L1 adipocytes | This compound | Increased phosphorylation of Akt | [1] |
| Increased phosphorylation of AMPK | [1] |
In Vivo Model for Diabetes Induction
A common and effective model for inducing diabetes in rodents for preclinical studies is through the administration of streptozotocin (STZ). This model allows for the investigation of both type 1 and type 2 diabetes depending on the dosing regimen.
| Model | Animal | Induction Agent | Dosage | Expected Outcome | Reference |
| Type 1 Diabetes | C57BL/6J mice | Streptozotocin (STZ) | 150 mg/kg, single intraperitoneal injection | β-cell destruction leading to hyperglycemia | [3] |
| Type 1 Diabetes (Multiple Low Dose) | Mice | Streptozotocin (STZ) | 40 mg/kg per day for 5 consecutive days, tail vein injection | Progressive β-cell damage and diabetes development | [2] |
| Type 2 Diabetes | Rats | High-Fat Diet + Streptozotocin (STZ) | 4 weeks of HFD followed by a single low dose of STZ (e.g., 40 mg/kg) | Insulin resistance followed by β-cell dysfunction | [4] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway in Adipocytes
Caption: this compound enhances insulin sensitivity via Akt and AMPK activation.
Experimental Workflow for Evaluating this compound
Caption: Workflow for assessing this compound's anti-diabetic effects.
Experimental Protocols
In Vitro Protocol: Assessment of this compound on Glucose Uptake in 3T3-L1 Adipocytes
1. Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes in Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
To induce differentiation, grow cells to confluence. Two days post-confluence, change the medium to a differentiation medium containing DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
-
After two days, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin.
-
After another two days, switch to DMEM with 10% FBS and culture for an additional 4-8 days until cells are fully differentiated into adipocytes.
2. This compound Treatment:
-
Prepare stock solutions of this compound in dimethyl sulfoxide (DMSO).
-
Treat differentiated 3T3-L1 adipocytes with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 24 hours.
3. Glucose Uptake Assay:
-
Following treatment, wash the cells with phosphate-buffered saline (PBS).
-
Starve the cells in serum-free DMEM for 3 hours.
-
Treat the cells with or without 100 nM insulin for 30 minutes.
-
Add the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG) to a final concentration of 100 µM and incubate for 1 hour.[1]
-
Wash the cells three times with ice-cold PBS to remove extracellular 2-NBDG.
-
Lyse the cells and measure the fluorescence intensity using a fluorescence plate reader (excitation/emission ~485/535 nm).
4. Data Analysis:
-
Normalize the fluorescence intensity to the total protein content of each well.
-
Express the results as a percentage of the control (vehicle-treated) cells.
In Vivo Protocol: Evaluation of this compound in a Streptozotocin-Induced Diabetic Mouse Model
1. Animals and Acclimation:
-
Use male C57BL/6J mice (8-10 weeks old).
-
Acclimate the animals for at least one week before the experiment with free access to standard chow and water.
2. Induction of Diabetes:
-
For a type 1 diabetes model, fast the mice for 4-6 hours.
-
Prepare a fresh solution of streptozotocin (STZ) in 0.1 M sodium citrate buffer (pH 4.5).
-
Inject a single intraperitoneal dose of STZ (150 mg/kg body weight).[3]
-
The control group should receive an injection of the citrate buffer vehicle alone.
-
Monitor blood glucose levels 72 hours post-injection. Mice with fasting blood glucose levels above 250 mg/dL are considered diabetic.
3. Experimental Groups and Treatment:
-
Divide the diabetic mice into the following groups:
- Diabetic control (vehicle treatment)
- This compound treated (e.g., 10, 25, 50 mg/kg body weight, daily oral gavage)
- Positive control (e.g., metformin)
-
A non-diabetic control group should also be included.
-
Treat the animals for a period of 4-8 weeks.
4. Monitoring and In-Life Measurements:
-
Measure body weight and fasting blood glucose levels weekly.
-
Perform an Oral Glucose Tolerance Test (OGTT) and an Insulin Tolerance Test (ITT) at the end of the treatment period.[5]
5. Oral Glucose Tolerance Test (OGTT):
-
Fast the mice overnight (12-16 hours).
-
Administer an oral gavage of glucose solution (2 g/kg body weight).
-
Collect blood samples from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose levels.
6. Insulin Tolerance Test (ITT):
-
Fast the mice for 4-6 hours.
-
Administer an intraperitoneal injection of human regular insulin (0.75 U/kg body weight).
-
Collect blood samples at 0, 15, 30, 45, and 60 minutes post-insulin injection.
-
Measure blood glucose levels.
7. Terminal Procedures:
-
At the end of the study, euthanize the mice and collect blood for biochemical analysis (e.g., insulin, HbA1c, lipid profile).
-
Harvest tissues such as the pancreas, liver, and adipose tissue for histological analysis and molecular studies (e.g., gene and protein expression).
8. Statistical Analysis:
-
Analyze the data using appropriate statistical methods, such as ANOVA followed by a post-hoc test, to determine the significance of the observed effects.
These protocols provide a robust framework for the preclinical evaluation of this compound as a potential anti-diabetic agent. Researchers can adapt these methods to suit their specific experimental needs and further elucidate the therapeutic potential of this promising natural compound.
References
- 1. This compound from Broussonetia kazinoki improves insulin sensitivity via Akt and AMPK activation in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polyphenols isolated from Broussonetia kazinoki prevent cytokine-induced β-cell damage and the development of type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for in vivo and ex vivo assessment of hyperglycemia and islet function in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Integrating experimental model, LC-MS/MS chemical analysis, and systems biology approach to investigate the possible antidiabetic effect and mechanisms of Matricaria aurea (Golden Chamomile) in type 2 diabetes mellitus [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving Kazinol B Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Kazinol B in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for dissolving this compound and other hydrophobic compounds for use in cell-based assays.[1][2][3] It is a powerful polar aprotic solvent that can dissolve a wide range of polar and nonpolar compounds.[4]
Q2: What is the maximum concentration of DMSO that can be used in cell culture without causing significant cytotoxicity?
A2: To avoid cytotoxic effects, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%.[1] Many cell lines can tolerate up to 0.5% DMSO with minimal effects on viability, but for sensitive or primary cells, it is advisable to keep the concentration at or below 0.1%.[1] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.[5]
Q3: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. What can I do to prevent this?
A3: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue with hydrophobic compounds. Here are several strategies to troubleshoot this:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of media. Instead, perform a gradual, stepwise dilution. You can first dilute the DMSO stock in a small volume of pre-warmed culture medium, vortex or sonicate briefly, and then add this intermediate dilution to the final volume of media.[1][6]
-
Lower Stock Concentration: If precipitation persists, try preparing a lower concentration of your initial DMSO stock solution.[7][8] This will mean adding a larger volume to your culture, so be mindful of the final DMSO concentration.
-
Use of a Solubilizer: Consider the use of a biocompatible solubilizing agent or detergent, such as Pluronic F-127, in your culture medium. However, be aware that these agents can also affect cell membranes and drug availability.[6]
-
Serum Concentration: If you are using serum-free media, the presence of serum (like fetal bovine serum) can sometimes help to keep hydrophobic compounds in solution.[6]
-
Warm the Media: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound solution.[6]
Q4: How should I prepare serial dilutions of this compound for a dose-response experiment while maintaining a constant final DMSO concentration?
A4: To maintain a fixed final DMSO concentration (e.g., 0.1%) across all treatment groups, you should not perform serial dilutions directly in the cell culture plate with media. Instead, prepare intermediate stock solutions of this compound at different concentrations in 100% DMSO. Then, add a small, fixed volume of each intermediate stock to the respective wells containing the final volume of cell culture medium. For example, to achieve a 0.1% final DMSO concentration, you would add 1 µL of your DMSO stock to 999 µL of media.[9]
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to resolving precipitation issues encountered when preparing this compound for in vitro assays.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding DMSO stock to media. | The concentration of this compound in the final solution exceeds its aqueous solubility. | - Lower the final concentration of this compound being tested. - Prepare a less concentrated initial stock solution in DMSO.[7][8] - Perform a stepwise dilution: first dilute the DMSO stock into a small volume of warm media before adding to the final culture volume.[1][6] |
| The media becomes cloudy or turbid over time after adding this compound. | Slow precipitation or formation of micelles.[6] | - Reduce the incubation time if experimentally feasible. - Consider using a solubilizing agent like fatty acid-free BSA in the culture medium to help maintain solubility.[6] - Ensure the incubator has proper humidification to prevent evaporation, which can concentrate the compound. |
| Inconsistent results between replicate wells. | Uneven precipitation of the compound. | - After adding the diluted this compound solution to the wells, gently swirl the plate to ensure even distribution before incubation. - Visually inspect wells under a microscope for any signs of precipitation before and during the experiment. |
| Vehicle control (DMSO only) shows no toxicity, but low concentrations of this compound are cytotoxic. | The compound may be precipitating and causing physical stress to the cells, or the localized concentration of the precipitate is very high. | - Confirm that the compound is fully dissolved in the media at the tested concentrations by preparing a sample and centrifuging it to look for a pellet. - Re-evaluate the solubility and consider using a lower starting concentration for your dose-response curve. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a this compound stock solution in DMSO and subsequent dilution to working concentrations for cell culture experiments, ensuring a final DMSO concentration of ≤ 0.1%.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Cell culture medium (pre-warmed to 37°C)
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Calculate the mass of this compound required to make a 10 mM stock solution in a specific volume of DMSO. (Molecular Weight of this compound: 392.5 g/mol ).
-
For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.925 mg of this compound.
-
Add the weighed this compound to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO (e.g., 1 mL).
-
Vortex thoroughly until the this compound is completely dissolved. This is your 10 mM primary stock solution .
-
-
Prepare Intermediate Stock Solutions in DMSO (for dose-response):
-
To create a range of concentrations for your assay, perform serial dilutions of your 10 mM primary stock solution in 100% DMSO .
-
For example, to make a 5 mM intermediate stock, mix equal volumes of the 10 mM stock and 100% DMSO.
-
-
Prepare Final Working Solutions in Cell Culture Medium:
-
To achieve a final DMSO concentration of 0.1%, you will perform a 1:1000 dilution of your DMSO stock solutions into the cell culture medium.
-
For each desired final concentration of this compound, add 1 µL of the corresponding intermediate DMSO stock to 999 µL of pre-warmed cell culture medium in a sterile tube.
-
For example, adding 1 µL of the 10 mM DMSO stock to 999 µL of media will result in a final this compound concentration of 10 µM with 0.1% DMSO.
-
Vortex the diluted solutions gently before adding them to your cell culture plates.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding 1 µL of 100% DMSO to 999 µL of pre-warmed cell culture medium. This will have a final DMSO concentration of 0.1%.
-
Protocol 2: MTT Cell Viability Assay with this compound
This protocol outlines the steps for performing a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to assess the cytotoxicity of this compound.
Materials:
-
Cells seeded in a 96-well plate
-
This compound working solutions (prepared as in Protocol 1)
-
Vehicle control (0.1% DMSO in media)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO or a solubilization buffer (e.g., 0.2% NP-40 and 8 mM HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Treatment with this compound:
-
Remove the old media and add 100 µL of the prepared this compound working solutions (at various concentrations) to the respective wells.
-
Add 100 µL of the vehicle control solution to the control wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Signaling Pathways and Experimental Workflows
This compound and the Akt/AMPK/Nrf2 Signaling Pathway
This compound has been shown to exert protective effects in cells through the modulation of key signaling pathways, including the Akt, AMP-activated protein kinase (AMPK), and Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways. The activation of Akt and AMPK can lead to the phosphorylation and subsequent nuclear translocation of Nrf2, which in turn upregulates the expression of antioxidant enzymes.[10][12]
Experimental Workflow for In Vitro Cytotoxicity Testing of this compound
The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of a hydrophobic compound like this compound.
References
- 1. lifetein.com [lifetein.com]
- 2. gchemglobal.com [gchemglobal.com]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. integra-biosciences.com [integra-biosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. texaschildrens.org [texaschildrens.org]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Targeting the AMPK/Nrf2 Pathway: A Novel Therapeutic Approach for Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Kazinol B Extraction from Natural Sources
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction of Kazinol B from natural sources, primarily Broussonetia species.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments in a question-and-answer format.
FAQ 1: Low or No Yield of this compound
Question: I am performing an extraction from Broussonetia papyrifera root bark, but my final yield of this compound is extremely low. What are the potential causes and how can I troubleshoot this?
Answer:
Low yields of this compound are a common challenge due to its relatively low abundance in the source material and potential degradation during extraction. Here are the primary causes and corresponding troubleshooting steps:
-
Improper Solvent Selection: The polarity of the extraction solvent is critical. While various solvents can extract flavonoids, a 70% ethanol solution has been shown to be effective for extracting total flavonoids from Broussonetia papyrifera leaves, suggesting it could be a good starting point for this compound as well. Using a solvent that is too polar or non-polar may result in poor extraction efficiency.
-
Troubleshooting:
-
Start with a mid-polarity solvent like 70% ethanol or methanol.
-
Perform small-scale parallel extractions with a range of solvents (e.g., methanol, ethanol, ethyl acetate, and acetone at different aqueous concentrations) to determine the optimal solvent for your specific plant material.
-
Consider a sequential extraction with solvents of increasing polarity to fractionate the extract and potentially enrich this compound in one of the fractions.
-
-
-
Inadequate Extraction Method: Passive extraction methods like maceration may not be efficient enough.
-
Troubleshooting:
-
Employ an active extraction method such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve solvent penetration and cell wall disruption.
-
If using maceration, ensure the plant material is finely ground to maximize surface area and allow for sufficient extraction time (24-48 hours with agitation).
-
-
-
Degradation of this compound: Flavonoids can be sensitive to high temperatures, prolonged exposure to light, and extreme pH levels.
-
Troubleshooting:
-
Avoid high temperatures during extraction and solvent evaporation. Use a rotary evaporator under reduced pressure for solvent removal.
-
Protect the extraction mixture and subsequent fractions from light by using amber glassware or covering the vessels with aluminum foil.
-
Maintain a neutral or slightly acidic pH during extraction, as alkaline conditions can promote flavonoid degradation.
-
-
-
Incorrect Plant Part or Harvest Time: The concentration of this compound can vary significantly between different parts of the plant and with the season of harvest. The root bark and cortex of Broussonetia species are reported to be rich sources of this compound.
-
Troubleshooting:
-
Ensure you are using the correct plant part as identified in the literature.
-
If possible, try sourcing plant material harvested at different times of the year to assess any variation in this compound content.
-
-
FAQ 2: Difficulty in Purifying this compound from the Crude Extract
Question: My crude extract shows the presence of this compound via TLC and HPLC, but I am struggling to isolate it with high purity. What are the common challenges and purification strategies?
Answer:
The purification of this compound is challenging due to the presence of numerous structurally similar compounds in the extract.
-
Co-elution of Impurities: Broussonetia extracts contain a complex mixture of other prenylated flavonoids, such as kazinol A, kazinol F, broussochalcone A, and papyriflavonol A, which have similar polarities and may co-elute with this compound during chromatography.
-
Troubleshooting:
-
Multi-step Chromatography: A single chromatographic step is often insufficient. A common strategy involves an initial separation on a silica gel column followed by further purification on a Sephadex LH-20 column.
-
Silica Gel Chromatography: Use a step-gradient elution with a non-polar solvent system (e.g., hexane-ethyl acetate or chloroform-methanol) to perform a broad fractionation of the extract.
-
Sephadex LH-20 Chromatography: This size-exclusion chromatography is effective for separating flavonoids. Use an isocratic elution with methanol or ethanol.
-
Preparative HPLC: For obtaining high-purity this compound, a final purification step using preparative reversed-phase HPLC (RP-HPLC) with a C18 column and a methanol-water or acetonitrile-water gradient is often necessary.
-
-
-
Irreversible Adsorption on Stationary Phase: Phenolic compounds like flavonoids can sometimes irreversibly bind to the silica gel, leading to sample loss.
-
Troubleshooting:
-
Before loading the entire sample, perform a small-scale test to check for recovery from the silica gel column.
-
If significant loss is observed, consider using a different stationary phase like polyamide or reversed-phase C18 silica for the initial cleanup.
-
-
FAQ 3: Suspected Degradation of this compound During Storage
Question: I have a purified sample of this compound, but I suspect it is degrading over time. What are the optimal storage conditions?
Answer:
While specific stability data for this compound is limited, general knowledge of flavonoid stability suggests the following:
-
Temperature: Store purified this compound at low temperatures, preferably at -20°C or below, to minimize thermal degradation.
-
Light: Protect the sample from light by storing it in an amber vial or a container wrapped in aluminum foil.
-
Solvent: For long-term storage, it is best to store this compound as a dry powder. If in solution, use a non-aqueous solvent like ethanol or methanol, as aqueous solutions can promote hydrolysis.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Data Presentation: Quantitative Data Summary
The following tables summarize quantitative data related to flavonoid extraction from Broussonetia species. Note that specific yield data for this compound is scarce in the literature; therefore, data on total flavonoid content is presented to provide a comparative baseline.
Table 1: Comparison of Extraction Methods for Total Flavonoids from Broussonetia papyrifera
| Extraction Method | Solvent | Temperature (°C) | Time | Total Flavonoid Yield (mg/g) | Reference |
| Ultrasonic-Assisted Extraction | 69% Ethanol | Not Specified | 37 min | 37.95 | |
| Reflux Extraction | 70% Ethanol | 75 | 117 min | 23.93 |
Table 2: Effect of Different Solvents on the Extraction of Polyphenols and Flavonoids from Broussonetia kazinoki Leaves
| Solvent | Total Polyphenol Content (mg TAE/g) | Total Flavonoid Content (mg QE/g) | Reference |
| Water | 41.32 | 26.32 | |
| 30% Ethanol | 37.00 | 31.85 | |
| 70% Ethanol | 46.91 | 46.73 |
Experimental Protocols
Protocol 1: Extraction and Isolation of Kazinols from Broussonetia kazinoki Root Bark
This protocol is adapted from a method described for the isolation of various kazinols.
-
Preparation of Plant Material:
-
Air-dry the root bark of Broussonetia kazinoki at room temperature.
-
Grind the dried root bark into a fine powder.
-
-
Extraction:
-
Extract the powdered root bark (e.g., 650 g) with 94% ethanol (3 x 6 L) using sonication at room temperature.
-
Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water.
-
Successively partition the aqueous suspension with hexane, dichloromethane (CH₂Cl₂), ethyl acetate (EtOAc), and butanol.
-
Concentrate each fraction to dryness. This compound is expected to be in the less polar fractions like dichloromethane or ethyl acetate.
-
-
Silica Gel Column Chromatography:
-
Subject the dichloromethane extract to silica gel column chromatography.
-
Elute the column with a gradient of hexane-ethyl acetate mixtures of increasing polarity.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., hexane:ethyl acetate 7:3) and visualize under UV light.
-
-
Sephadex LH-20 Column Chromatography:
-
Pool the fractions containing this compound from the silica gel column.
-
Further purify the pooled fractions using a Sephadex LH-20 column with methanol as the mobile phase.
-
Collect and monitor fractions by TLC to isolate purified this compound.
-
Mandatory Visualizations
Technical Support Center: Optimizing HPLC Conditions for Kazinol B Analysis
Welcome to the technical support center for the HPLC analysis of Kazinol B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method optimization, troubleshooting, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting HPLC method for the analysis of this compound?
A1: For initial analysis of this compound, a reversed-phase HPLC method is recommended. Based on the analysis of structurally similar prenylated flavonoids, a C18 column is the stationary phase of choice. A gradient elution with a mobile phase consisting of acetonitrile and water is typically effective. To improve peak shape and resolution, acidification of the mobile phase with a low concentration of formic acid or acetic acid is advised.
Q2: What is the optimal UV detection wavelength for this compound?
A2: Flavonoids, including prenylated flavans like this compound, typically exhibit two major absorption bands in their UV-Vis spectrum. The first is in the 240–285 nm range and the second, more specific band for flavones and flavonols, appears between 300 and 380 nm. For general screening of flavonoids, a wavelength of around 280 nm is often used. However, for more specific detection of compounds like this compound, monitoring in the range of 320-370 nm may provide better selectivity. It is always recommended to determine the UV absorption maxima of your this compound standard in the mobile phase solvent to select the most sensitive and specific wavelength.
Q3: How can I improve the peak shape for this compound?
A3: Peak tailing is a common issue in the analysis of phenolic compounds like this compound. This can be caused by interactions between the analyte and residual silanol groups on the silica-based column packing. To mitigate this, consider the following:
-
Acidify the mobile phase: Adding a small amount of an acid like formic acid (0.1%) or acetic acid (0.1%) to the aqueous portion of your mobile phase can suppress the ionization of both the analyte and residual silanols, leading to sharper, more symmetrical peaks.
-
Use an end-capped column: Modern, high-purity, end-capped C18 columns are designed to minimize silanol interactions.
-
Adjust the organic modifier: In some cases, switching from methanol to acetonitrile, or vice versa, can affect peak shape due to different solvent-analyte interactions.
Q4: What should I do if I am not seeing my this compound peak?
A4: If you are not observing a peak for this compound, consider these possibilities:
-
Solubility: this compound is a relatively hydrophobic molecule. Ensure it is fully dissolved in your injection solvent. It is best practice to dissolve the sample in a solvent that is of similar or weaker elution strength than the initial mobile phase conditions to prevent peak distortion or precipitation on the column.
-
Detection Wavelength: Confirm that your UV detector is set to an appropriate wavelength where this compound absorbs.
-
Retention: It is possible that this compound is very strongly retained on the column. Try increasing the percentage of the organic solvent in your gradient or extending the gradient run time.
-
Sample Degradation: Although generally stable, consider the possibility of sample degradation if it has been stored improperly or for an extended period.
Troubleshooting Guide
This guide addresses common problems encountered during the HPLC analysis of this compound and other prenylated flavonoids.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Resolution / Overlapping Peaks | 1. Inappropriate mobile phase composition. 2. Gradient slope is too steep. 3. Column is not efficient. | 1. Optimize the mobile phase. Try different organic modifiers (acetonitrile vs. methanol) or adjust the pH with an acid modifier. 2. Decrease the gradient slope (e.g., run a longer, more shallow gradient). 3. Check the column's performance with a standard mixture. If necessary, replace the column. |
| Peak Tailing | 1. Silanol interactions with the analyte. 2. Column overload. 3. Presence of a co-eluting impurity. | 1. Add an acidic modifier (e.g., 0.1% formic acid) to the mobile phase. Use a high-purity, end-capped column. 2. Reduce the injection volume or the concentration of the sample. 3. Check the purity of your standard and sample. |
| Ghost Peaks | 1. Contaminants in the mobile phase or from the sample preparation. 2. Carryover from a previous injection. | 1. Use high-purity HPLC-grade solvents and reagents. Filter all mobile phases. 2. Implement a robust needle wash protocol on the autosampler. Inject a blank solvent run to check for carryover. |
| Baseline Noise or Drift | 1. Air bubbles in the detector or pump. 2. Mobile phase is not properly mixed or degassed. 3. Contaminated detector flow cell. | 1. Purge the pump and detector to remove air bubbles. 2. Ensure mobile phases are thoroughly mixed and degassed before use. 3. Flush the flow cell with a strong, appropriate solvent. |
| High Backpressure | 1. Blockage in the system (e.g., guard column, column frit, tubing). 2. Particulate matter from the sample. 3. Mobile phase precipitation. | 1. Systematically check pressure by removing components (start with the column). Replace the guard column or column inlet frit if necessary. 2. Filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection. 3. Ensure mobile phase components are miscible in all proportions used in the gradient. |
Experimental Protocols
Below are recommended starting protocols for the HPLC analysis of this compound. These should be considered as starting points and may require further optimization for your specific application and instrumentation.
Table 1: Recommended HPLC Conditions for this compound Analysis
| Parameter | Condition A (Rapid Screening) | Condition B (High Resolution) |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B in 15 min | 40% B to 90% B in 30 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 35 °C |
| Detection Wavelength | 280 nm | 330 nm |
| Injection Volume | 10 µL | 10 µL |
Sample Preparation Protocol
-
Standard Solution: Accurately weigh a known amount of this compound standard. Dissolve it in a suitable solvent such as methanol or acetonitrile to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition.
-
Sample Extraction (from plant material): a. Homogenize the dried plant material into a fine powder. b. Extract the powder with a suitable organic solvent (e.g., methanol or ethanol) using sonication or maceration. c. Filter the extract to remove solid particles. d. Evaporate the solvent under reduced pressure. e. Re-dissolve the dried extract in a known volume of the initial mobile phase.
-
Final Preparation: Filter all solutions through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial before injection.
Visualizations
HPLC Analysis Workflow
Caption: A generalized workflow for the HPLC analysis of this compound.
Troubleshooting Logic for Poor Peak Shape
Caption: A decision tree for troubleshooting common peak shape issues.
Technical Support Center: Overcoming Kazinol B Instability in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of Kazinol B in experimental solutions. By understanding the factors that contribute to its degradation and implementing appropriate stabilization strategies, researchers can ensure the accuracy and reproducibility of their results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a prenylated flavonoid, a class of natural compounds known for their diverse biological activities. However, like many phenolic compounds, this compound is susceptible to degradation in solution, which can be influenced by factors such as pH, temperature, light, and the presence of oxidizing agents. This instability can lead to a loss of biological activity and the formation of degradation products, potentially compromising experimental outcomes.
Q2: What are the primary factors that contribute to the instability of this compound in solution?
The instability of this compound is primarily attributed to the presence of multiple hydroxyl groups on its aromatic rings and a prenyl group, which are susceptible to oxidation. Key factors influencing its degradation include:
-
pH: Phenolic compounds are generally more stable in acidic conditions and tend to degrade more rapidly in neutral to alkaline solutions.[1][2]
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including the degradation of flavonoids.[1][2][3][4]
-
Light: Exposure to ultraviolet (UV) or even visible light can induce photodegradation of flavonoids.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the phenolic structure.[5]
-
Solvent: The choice of solvent can influence the stability of this compound. While it may be more soluble in organic solvents like DMSO or ethanol, its stability in aqueous buffers used for biological assays is a primary concern.
Q3: How can I prepare a stock solution of this compound to maximize its stability?
To prepare a stable stock solution of this compound, follow these recommendations:
-
Solvent Selection: Dissolve this compound in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a concentrated stock solution.
-
Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the volume needed for dilution into aqueous experimental media. This reduces the introduction of organic solvent into your assay system.
-
Storage: Store the stock solution in small aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles and exposure to air and light.
-
Inert Atmosphere: For maximum stability, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial.
Troubleshooting Guides
Issue 1: Rapid loss of this compound activity in cell culture experiments.
Possible Cause: Degradation of this compound in the cell culture medium, which is typically at a physiological pH (around 7.4) and incubated at 37°C. Flavonoids have been shown to be unstable under these conditions.
Solutions:
-
Fresh Preparation: Prepare fresh dilutions of this compound from your frozen stock solution immediately before each experiment.
-
Stabilizing Agents:
-
Antioxidants: Co-incubation with antioxidants like L-ascorbic acid (Vitamin C) or α-tocopherol (Vitamin E) can help protect this compound from oxidative degradation.[6][7][8][9] Start with a low concentration (e.g., 10-50 µM) of the antioxidant and optimize as needed, ensuring the antioxidant itself does not interfere with your assay.
-
Serum Proteins: Proteins in fetal bovine serum (FBS) can sometimes stabilize flavonoids.[1] However, interactions with serum proteins can also affect the bioavailability of your compound.
-
-
Minimize Exposure: Protect your plates and solutions from light by using amber-colored tubes and covering plates with foil during incubation.
Experimental Protocol: Stabilization of this compound in Cell Culture Medium
-
Prepare this compound Stock: Dissolve this compound in 100% DMSO to make a 20 mM stock solution. Aliquot and store at -80°C.
-
Prepare Antioxidant Stock:
-
Prepare a 100 mM stock solution of L-ascorbic acid in sterile, deionized water. Filter-sterilize and prepare fresh for each set of experiments.
-
Prepare a 100 mM stock solution of α-tocopherol in 100% ethanol. Store in the dark at -20°C.
-
-
Working Solution Preparation:
-
Immediately before treating cells, dilute the this compound stock solution to the desired final concentration in pre-warmed cell culture medium.
-
If using a stabilizing agent, add the antioxidant to the medium containing this compound at the desired final concentration (e.g., 25 µM).
-
-
Incubation: Add the final working solution to your cells and incubate under standard cell culture conditions, ensuring plates are protected from light.
dot
Caption: Workflow for preparing and using this compound in cell culture experiments with stabilizing agents.
Issue 2: Inconsistent results in biochemical assays.
Possible Cause: Degradation of this compound in aqueous assay buffers, especially those with a neutral or alkaline pH.
Solutions:
-
pH Optimization: If your assay allows, perform it at a slightly acidic pH (e.g., pH 6.0-6.5) to improve the stability of this compound.
-
Cyclodextrin Encapsulation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules like this compound, protecting them from degradation and increasing their aqueous solubility.[10][11][12] β-cyclodextrin and its derivatives (e.g., hydroxypropyl-β-cyclodextrin) are commonly used.
-
Control Experiments: Always include a "time-zero" control to measure the initial concentration of this compound in your assay buffer and a "vehicle" control (buffer with the same amount of solvent used to dissolve this compound).
Experimental Protocol: Stabilization of this compound with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Molar Ratio Determination: A 1:1 molar ratio of this compound to HP-β-CD is a good starting point.
-
Complex Formation:
-
Prepare an aqueous solution of HP-β-CD.
-
Slowly add the this compound stock solution (in a minimal amount of organic solvent) to the HP-β-CD solution while stirring vigorously.
-
Continue stirring at room temperature for several hours or overnight to allow for complex formation.
-
-
Use in Assay: Use the resulting aqueous solution of the this compound/HP-β-CD complex in your biochemical assay.
dot
Caption: Formation of a stable this compound solution using cyclodextrin complexation for biochemical assays.
Data Presentation
Table 1: Influence of pH and Temperature on Flavonoid Degradation
This table summarizes the degradation rate constants (k) for flavonoids under different conditions, providing an estimate of their relative stability. Higher k values indicate faster degradation.
| Flavonoid | Temperature (°C) | pH | Degradation Rate Constant (k) (min⁻¹) | Reference |
| Anthocyanin | 70 | 3.5 | 0.0016 | [4] |
| 90 | 3.5 | 0.0051 | [4] | |
| 110 | 3.5 | 0.0213 | [4] | |
| General Flavonoid | 70 | 3.5 | 0.0107 | [4] |
| 90 | 3.5 | 0.0143 | [4] | |
| 110 | 3.5 | 0.0209 | [4] | |
| Quercetin | 37 | 6.0 | 0.00047 | [1] |
| 37 | 7.5 | 0.00625 | [1] |
Data for anthocyanin and general flavonoid from bignay juice. Data for quercetin from a buffered solution.
Table 2: Effect of Stabilizing Agents on Flavonoid Stability
This table illustrates the potential of different agents to improve the stability of flavonoids.
| Flavonoid | Stabilizing Agent | Conditions | Observation | Reference |
| Quercetin | Casein (0.1 g/L) | pH 7.0, 37°C | Decreased degradation rate constant | [1] |
| Naringenin | β-cyclodextrin | Aqueous solution | Increased solubility and stability | [13] |
| Various Flavonoids | L-Ascorbic Acid | Aqueous solution | Mutual protection against degradation | [7] |
Key Experimental Methodologies
Forced Degradation Study to Assess this compound Stability
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[14][15][16]
-
Preparation of this compound Solution: Prepare a solution of this compound in a suitable solvent mixture (e.g., methanol:water, 1:1 v/v).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate the solution at 80°C for 48 hours.
-
Photodegradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis: At various time points, withdraw aliquots, neutralize if necessary, and analyze by a stability-indicating HPLC-UV method to quantify the remaining this compound and detect the formation of degradation products.
HPLC-UV Method for Quantification of this compound
A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is suitable for quantifying this compound.[17][18][19][20]
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for flavonoid analysis.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound, which can be determined by a UV scan (typically in the range of 280-370 nm for flavonoids).
-
Quantification: Use a calibration curve prepared with a this compound standard of known concentration.
dot
Caption: Logical relationship between the problem of this compound instability and the proposed solutions leading to improved experimental outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. scielo.br [scielo.br]
- 5. On the stability of the bioactive flavonoids quercetin and luteolin under oxygen-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "Stability of flavonoids and ascorbic acid Part 1: Development of an in" by Megan E West [docs.lib.purdue.edu]
- 8. researchgate.net [researchgate.net]
- 9. ijrdo.org [ijrdo.org]
- 10. researchgate.net [researchgate.net]
- 11. Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - Effect of cyclodextrin complexation on phenylpropanoids’ solubility and antioxidant activity [beilstein-journals.org]
- 13. Improvement in solubility and dissolution rate of flavonoids by complexation with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pharmtech.com [pharmtech.com]
- 15. lubrizolcdmo.com [lubrizolcdmo.com]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of an HPLC-UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
Troubleshooting Inconsistent Results in Kazinol B Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource to troubleshoot and navigate the complexities of experimenting with Kazinol B. The following guides and frequently asked questions (FAQs) are designed to address specific issues that may lead to inconsistent results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use in cell culture experiments?
A1: The optimal concentration of this compound is highly dependent on the cell type and the specific experimental endpoint. For H9c2 cardiomyocytes, concentrations up to 30 µM for 24 hours have been shown to be non-cytotoxic.[1] However, in 3T3-L1 adipocytes, concentrations of 2, 10, and 20 µM over 72 hours showed no toxicity.[2] It is crucial to perform a dose-response curve for your specific cell line to determine the optimal non-toxic concentration.
Q2: At what concentrations has cytotoxicity been observed for this compound?
A2: In H9c2 cells, cytotoxicity was observed at a concentration of 100 µM after 24 hours of treatment.[1] Similarly, for hepatocytes, cytotoxicity was noted at 100 µM.[3] Therefore, it is recommended to stay well below this concentration for most applications.
Q3: Which signaling pathways are known to be modulated by this compound?
A3: this compound has been shown to modulate several key signaling pathways, which can vary depending on the cellular context. The primary pathways identified are:
-
AKT/AMPK/Nrf2 signaling pathway: This pathway is involved in the protective effects of this compound against hypoxia/reoxygenation-induced cardiac injury.[1]
-
JNK signaling pathway: this compound has been found to inhibit the JNK pathway, which contributes to its protective effect against hypoxia/reoxygenation-induced hepatocyte injury.[3]
-
Insulin-Akt signaling pathway: this compound can improve insulin sensitivity by enhancing glucose uptake through the insulin-Akt pathway and AMPK activation.[2]
Troubleshooting Guide
Issue 1: High Variability in Cell Viability Assays
High variability in cell viability assays such as MTT, CCK8, or LDH assays can be a significant source of inconsistent results.
| Potential Cause | Recommended Solution |
| Inconsistent Seeding Density | Ensure a uniform cell seeding density across all wells. Use a multichannel pipette for seeding and visually inspect plates for even cell distribution before treatment. |
| Edge Effects | Avoid using the outer wells of microplates as they are more prone to evaporation, leading to changes in media concentration. If you must use them, fill the outer wells with sterile PBS or media to minimize evaporation from the experimental wells. |
| This compound Precipitation | This compound is a hydrophobic molecule. Ensure it is fully dissolved in your vehicle (e.g., DMSO) before diluting in culture medium. Visually inspect the final treatment medium for any signs of precipitation. Consider using a lower concentration of this compound or a different solvent system if precipitation is observed. |
| Inconsistent Incubation Times | Adhere strictly to the predetermined incubation times for both the this compound treatment and the viability assay itself. Use a timer and process plates in a consistent order. |
| Cell Line Instability | High passage number cell lines can exhibit altered growth rates and drug sensitivities. Use low passage number cells and regularly perform cell line authentication. |
Issue 2: Inconsistent Effects on Target Gene or Protein Expression
Variability in the expression levels of target genes (e.g., measured by qPCR) or proteins (e.g., measured by Western blot) is a common challenge.
| Potential Cause | Recommended Solution |
| Suboptimal Cell Density at Treatment | The confluency of your cells at the time of treatment can significantly impact signaling pathways and gene expression. Standardize the cell confluency for all experiments. |
| Variations in RNA/Protein Quality | Use a standardized protocol for RNA or protein extraction and assess the quality and quantity of your samples before proceeding with downstream applications. For RNA, check the A260/A280 and A260/A230 ratios. For protein, perform a total protein quantification assay. |
| Inconsistent Treatment and Lysis Times | Treat and harvest cells at consistent time points. Stagger the treatment of different plates to ensure that the incubation time is the same for all samples. |
| Loading Inaccuracies in qPCR/Western Blot | For qPCR, use a stable reference gene for normalization.[1] For Western blotting, quantify total protein and load equal amounts for each sample. Use a housekeeping protein for normalization, but be aware that their expression can sometimes be affected by experimental conditions. |
| Antibody Variability | Use antibodies from a reliable source and validate their specificity in your system. Use the same antibody lot for a set of comparative experiments. |
Experimental Protocols
Quantitative PCR (qPCR) for HO-1 Gene Expression
This protocol is adapted from a study on the effects of this compound on H9c2 cardiomyocytes.[1]
-
Cell Treatment: Plate H9c2 cells at a predetermined density and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
RNA Isolation: Isolate total RNA using a commercially available kit (e.g., HighPure RNA Isolation Kit) following the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit (e.g., Transcriptor First Strand cDNA Synthesis Kit).
-
qPCR Reaction: Perform qPCR using a SYBR Green-based master mix (e.g., FastStart Universal SYBR Green Master) and a real-time PCR system.
-
Primer Sequences for HO-1:
-
Forward: 5'-CTGGAAGAGGAGATAGAGCGAA-3'
-
Reverse: 5'-GCTTCACATAGCGCTGCA-3'
-
-
Cycling Conditions: Follow the recommendations of your qPCR master mix and instrument.
-
-
Data Analysis: Normalize the relative fold changes in gene expression to a stable housekeeping gene (e.g., Gapdh). Calculate the fold change using the 2-ΔΔCt method.[1]
Data Presentation
Table 1: Cytotoxicity of this compound in Different Cell Lines
| Cell Line | Assay | Concentration (µM) | Incubation Time (hours) | Result | Reference |
| H9c2 Cardiomyocytes | CCK8, LDH | 0.3, 1, 3, 10, 30 | 24 | No significant cytotoxicity | [1] |
| H9c2 Cardiomyocytes | CCK8, LDH | 100 | 24 | Cytotoxicity observed | [1] |
| Hepatocytes | Not specified | 0.1 - 20 | Not specified | Improved cell survival | [3] |
| Hepatocytes | Not specified | 100 | Not specified | Inhibitory effect | [3] |
| 3T3-L1 Adipocytes | Not specified | 2, 10, 20 | 72 | No toxicity | [2] |
Visualizations
Caption: Key signaling pathways modulated by this compound.
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. This compound protects H9c2 cardiomyocytes from hypoxia/reoxygenation-induced cardiac injury by modulating the AKT/AMPK/Nrf2 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound alleviates hypoxia/reoxygenation-induced hepatocyte injury by inhibiting the JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Kazinol B for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Kazinol B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments, with a focus on enhancing its bioavailability.
Disclaimer: Specific quantitative data on the physicochemical properties and in vivo pharmacokinetics of this compound are limited in publicly available literature. Therefore, some information provided is based on the known behavior of structurally similar compounds, such as other prenylated flavonoids.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern for in vivo studies?
A1: this compound is a prenylated flavan found in plants like Broussonetia kazinoki. Prenylated flavonoids are known for their potential biological activities. However, the addition of the lipophilic prenyl group, while often enhancing bioactivity, can significantly decrease aqueous solubility. This poor solubility is a major hurdle for oral administration, as it can lead to low and variable absorption from the gastrointestinal tract, resulting in insufficient plasma concentrations to elicit a therapeutic effect in vivo.
Q2: What are the primary challenges I should anticipate when working with this compound in vivo?
A2: Researchers working with this compound are likely to encounter the following challenges:
-
Poor Aqueous Solubility: Difficulty in preparing homogeneous solutions for oral gavage or other administration routes.
-
Low Oral Bioavailability: A significant portion of the administered dose may not reach systemic circulation.
-
Lack of In Vivo Efficacy: Despite promising in vitro results, the compound may appear inactive in animal models due to poor exposure.
-
High Variability in Results: Inconsistent plasma concentrations between individual animals can make data interpretation difficult.
Troubleshooting Guides
Problem 1: this compound is precipitating out of my vehicle during formulation or administration.
-
Question: I'm trying to dissolve this compound for oral gavage, but it keeps precipitating. What can I do?
-
Answer: This is a common issue due to the hydrophobic nature of prenylated flavonoids. Here are some troubleshooting steps:
-
Vehicle Selection: Water-based vehicles are often unsuitable. Consider using a suspension or a lipid-based formulation. Common vehicles for poorly soluble compounds include oils (e.g., corn oil, sesame oil), or aqueous solutions with co-solvents and surfactants.
-
Particle Size Reduction: If preparing a suspension, reducing the particle size of your this compound powder can improve dispersion and dissolution rate. Techniques like micronization can be beneficial.
-
Formulation Strategies: For improved solubility and stability, consider advanced formulation approaches as detailed in the tables below.
-
Problem 2: I am not observing the expected therapeutic effect of this compound in my animal model, despite positive in vitro data.
-
Question: My in vitro experiments showed that this compound is potent, but I'm not seeing any effect in my in vivo study. Why could this be?
-
Answer: This discrepancy is often linked to poor bioavailability. If the compound is not absorbed into the bloodstream at a sufficient concentration, it cannot reach its target tissue.
-
Verify Compound Exposure: Before concluding that the compound is inactive in vivo, it is crucial to measure its plasma concentration. A pilot pharmacokinetic study will help you understand if this compound is being absorbed.
-
Enhance Bioavailability: If plasma levels are low or undetectable, you will need to employ a bioavailability enhancement strategy. Refer to the formulation strategies outlined below.
-
Strategies for Enhancing Bioavailability
Several formulation strategies can be employed to overcome the poor solubility and low bioavailability of hydrophobic compounds like this compound. The choice of strategy will depend on the specific experimental needs and available resources.
| Formulation Strategy | Principle | Potential Advantages | Potential Disadvantages |
| Nanoemulsions | Dispersion of an oil phase containing the drug in an aqueous phase, stabilized by surfactants, with droplet sizes typically in the nanometer range. | High drug loading capacity, increased surface area for dissolution, enhanced permeation across the intestinal mucosa. | Can be complex to formulate and may have stability issues. |
| Liposomes | Vesicles composed of a lipid bilayer that can encapsulate both hydrophobic and hydrophilic drugs. | Biocompatible, can protect the drug from degradation, and can be modified for targeted delivery. | Can have lower drug loading for hydrophobic drugs and may have stability concerns. |
| Solid Lipid Nanoparticles (SLNs) | Solid lipid core matrix that can encapsulate lipophilic drugs, dispersed in an aqueous surfactant solution. | Biocompatible, biodegradable, provides controlled release, and can protect the drug from degradation. | Lower drug loading capacity compared to nanoemulsions and potential for drug expulsion during storage. |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium. | Spontaneously form an emulsion in the GI tract, increasing drug solubilization and absorption. | Requires careful selection of excipients and can be sensitive to the composition. |
Experimental Protocols
The following are generalized protocols for preparing different formulations to enhance the bioavailability of a hydrophobic compound like this compound. Note: These are starting points and will require optimization for this compound specifically.
Protocol 1: Preparation of a this compound Nanoemulsion
Objective: To prepare a stable oil-in-water (o/w) nanoemulsion of this compound for oral administration.
Materials:
-
This compound
-
Oil phase (e.g., medium-chain triglycerides, sesame oil)
-
Surfactant (e.g., Tween 80, Polysorbate 20)
-
Co-surfactant (e.g., Transcutol®, PEG 400)
-
Purified water
-
High-shear homogenizer or ultrasonicator
Methodology:
-
Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable components.
-
Preparation of the Oil Phase: Dissolve a predetermined amount of this compound in the selected oil.
-
Preparation of the Aqueous Phase: Dissolve the surfactant and co-surfactant in purified water.
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while stirring.
-
Homogenize the mixture using a high-shear homogenizer or an ultrasonicator. The energy input and duration will need to be optimized to achieve the desired droplet size.
-
-
Characterization:
-
Measure the droplet size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Determine the zeta potential to assess the stability of the emulsion.
-
Visually inspect for any signs of phase separation or precipitation.
-
Protocol 2: Preparation of this compound-Loaded Liposomes
Objective: To encapsulate this compound within liposomes to improve its stability and facilitate absorption.
Materials:
-
This compound
-
Phospholipids (e.g., soy phosphatidylcholine, egg phosphatidylcholine)
-
Cholesterol (to stabilize the lipid bilayer)
-
Organic solvent (e.g., chloroform, ethanol)
-
Phosphate-buffered saline (PBS) or other aqueous buffer
-
Rotary evaporator
-
Probe sonicator or extruder
Methodology:
-
Lipid Film Hydration Method:
-
Dissolve this compound, phospholipids, and cholesterol in the organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the aqueous buffer to the flask containing the lipid film.
-
Hydrate the film by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size.
-
-
Purification:
-
Remove any unencapsulated this compound by methods such as centrifugation or dialysis.
-
-
Characterization:
-
Determine the particle size, PDI, and zeta potential.
-
Measure the encapsulation efficiency by quantifying the amount of this compound in the liposomes versus the total amount used.
-
Protocol 3: Preparation of this compound Solid Lipid Nanoparticles (SLNs)
Objective: To formulate this compound into SLNs to enhance its oral bioavailability and provide controlled release.
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl monostearate, stearic acid)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified water
-
High-pressure homogenizer or ultrasonicator
Methodology:
-
Hot Homogenization Technique:
-
Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Dissolve this compound in the molten lipid to form the lipid phase.
-
Heat the aqueous surfactant solution to the same temperature.
-
Add the hot aqueous phase to the hot lipid phase and homogenize at high speed to form a coarse pre-emulsion.
-
Pass the pre-emulsion through a high-pressure homogenizer or sonicate it to form a nanoemulsion.
-
-
Cooling and Solidification:
-
Cool the nanoemulsion to room temperature while stirring. This will cause the lipid to recrystallize and form solid lipid nanoparticles.
-
-
Characterization:
-
Measure the particle size, PDI, and zeta potential.
-
Determine the entrapment efficiency and drug loading.
-
Analyze the crystallinity of the lipid matrix using techniques like Differential Scanning Calorimetry (DSC).
-
Protocol 4: Preparation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To develop a SEDDS formulation of this compound that spontaneously forms a nanoemulsion in the gastrointestinal tract.
Materials:
-
This compound
-
Oil (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor EL, Tween 20)
-
Co-surfactant (e.g., Transcutol HP, Plurol Oleique CC 497)
Methodology:
-
Excipient Screening: Determine the solubility of this compound in a variety of oils, surfactants, and co-surfactants.
-
Construction of Ternary Phase Diagrams:
-
Based on the solubility studies, select an oil, surfactant, and co-surfactant.
-
Prepare various mixtures of these three components at different ratios.
-
Titrate each mixture with water and observe the formation of emulsions to identify the self-emulsifying region.
-
-
Formulation Development:
-
Select a ratio from the self-emulsifying region of the phase diagram.
-
Dissolve this compound in this mixture of oil, surfactant, and co-surfactant with gentle stirring and heating if necessary.
-
-
Characterization of the SEDDS and Resulting Emulsion:
-
Assess the self-emulsification time and efficiency upon dilution in an aqueous medium.
-
Measure the droplet size, PDI, and zeta potential of the resulting emulsion.
-
Evaluate the stability of the SEDDS pre-concentrate and the diluted emulsion.
-
Signaling Pathways and Experimental Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate key signaling pathways potentially modulated by this compound and a general workflow for evaluating the in vivo performance of a novel this compound formulation.
References
Technical Support Center: Kazinol B Treatment in H9c2 Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Kazinol B in H9c2 cell culture experiments.
Troubleshooting Guides & FAQs
This section addresses common issues that may arise during the experimental workflow.
| Question ID | Question | Answer |
| KB-H9-001 | My H9c2 cells show high levels of cell death even in the control group. What could be the issue? | High basal cell death can be due to several factors: - Mycoplasma Contamination: Test your cells for mycoplasma contamination, which can affect cell health and morphology. - Passage Number: H9c2 cells can exhibit altered morphology and reduced viability at higher passages (e.g., beyond passage 7). It is recommended to use cells at a lower passage number for consistency. - Culture Conditions: Ensure optimal culture conditions, including correct temperature (37°C), CO2 levels (5%), and pH of the culture medium. Avoid excessive agitation during media changes.[1] |
| KB-H9-002 | I'm not observing the expected protective effect of this compound on my H9c2 cells after inducing hypoxia/reoxygenation (H/R) injury. What should I check? | - This compound Concentration: Verify the concentration of your this compound stock solution. For protective effects against H/R injury in H9c2 cells, concentrations between 1 µM and 10 µM have been shown to be effective.[2][3][4] - Pre-incubation Time: Ensure you are pre-incubating the cells with this compound for a sufficient duration before inducing H/R. A 2-hour pre-incubation period has been used in successful studies.[2][3][4][5] - H/R Injury Model: Confirm that your hypoxia/reoxygenation protocol is inducing a sufficient level of cell injury in your positive control (H/R alone) group. A typical protocol involves 6 hours of hypoxia followed by 24 hours of reoxygenation.[5] |
| KB-H9-003 | My Western blot results for signaling proteins (e.g., AKT, AMPK, Nrf2) are inconsistent. What are some troubleshooting tips? | - Lysis Buffer: Use a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of your target proteins.[6] - Protein Concentration: Accurately determine the protein concentration of your lysates using a reliable method like the BCA assay to ensure equal loading.[5] - Antibody Quality: Use validated primary antibodies specific for your target proteins (and their phosphorylated forms). Titrate your antibodies to determine the optimal concentration. - Loading Control: Use a reliable loading control (e.g., GAPDH, β-actin) to normalize your data.[7] |
| KB-H9-004 | I am seeing a high background in my Annexin V-FITC/PI flow cytometry assay for apoptosis. How can I improve this? | - Cell Handling: Handle cells gently during harvesting and staining to minimize mechanical damage that can lead to false positives. - Compensation: Use single-stained controls (Annexin V-FITC only and PI only) to set up proper compensation and avoid spectral overlap.[1] - Incubation Time: Adhere to the recommended incubation times for the staining reagents as prolonged incubation can lead to increased background. A 15-minute incubation in the dark at room temperature is a common protocol.[8][9] |
| KB-H9-005 | What is the optimal non-toxic concentration range for this compound in H9c2 cells? | Studies have shown that this compound does not exhibit significant cytotoxicity in H9c2 cells at concentrations up to 30 µM for 24 hours.[5] It is always recommended to perform a dose-response curve to determine the optimal non-toxic concentration for your specific experimental conditions. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on the effects of this compound on H9c2 cells subjected to hypoxia/reoxygenation (H/R) injury.
Table 1: Effect of this compound on Cell Viability and Cytotoxicity in H/R-Treated H9c2 Cells [2][3]
| This compound Concentration | Cell Viability (Fold Change vs. H/R) | LDH Release (Fold Change vs. H/R) |
| 1 µM | 1.21 | 0.77 |
| 3 µM | 1.36 | 0.68 |
| 10 µM | 1.47 | 0.59 |
Table 2: Effect of 10 µM this compound on Apoptosis and Oxidative Stress Markers in H/R-Treated H9c2 Cells [2][3]
| Parameter | Fold Change vs. H/R |
| Annexin-V/PI Positive Cells | 0.41 |
| DNA Fragmentation | 0.51 |
| Caspase-3 Activity | 0.52 |
| PARP Activation | 0.27 |
| Bax/Bcl-2 Ratio | 0.28 |
| Reactive Oxygen Species (ROS) Production | 0.51 |
| Lipid Peroxidation | 0.48 |
| GSH-Px Activity | 2.08 |
| SOD Activity | 1.72 |
Table 3: Effect of 10 µM this compound on Signaling Pathway Activation in H/R-Treated H9c2 Cells [2][3]
| Parameter | Fold Change vs. H/R |
| Nrf2 Nuclear Accumulation | 1.94 |
| ARE Promoter Activity | 2.15 |
| HO-1 Expression | 3.07 |
| AKT Phosphorylation | 3.07 |
| AMPK Phosphorylation | 3.07 |
Experimental Protocols
Cell Culture and H/R Induction
-
Cell Line: H9c2 rat cardiac myoblasts.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.[10]
-
Hypoxia/Reoxygenation (H/R) Protocol:
-
Induce hypoxia by placing cells in a hypoxic chamber with an atmosphere of 1% O2, 5% CO2, and 94% N2 for 6 hours.
-
Induce reoxygenation by returning the cells to a normoxic incubator (95% air, 5% CO2) for 24 hours.[5]
-
Cell Viability Assay (CCK-8)
-
Seed H9c2 cells in a 96-well plate at a density of 1 x 10^4 cells/well.[9]
-
After cell attachment, pre-treat with various concentrations of this compound for 2 hours.
-
Subject the cells to H/R injury.
-
After H/R, add 10 µL of CCK-8 solution to each well and incubate for 2 hours at 37°C.[11]
-
Measure the absorbance at 450 nm using a microplate reader.[5][11]
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed H9c2 cells in a 6-well plate.
-
Pre-treat with this compound for 2 hours, followed by H/R induction.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[9]
-
Incubate for 15 minutes at room temperature in the dark.[8][9]
-
Analyze the cells by flow cytometry.
Western Blot Analysis
-
Lyse the H9c2 cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay kit.[5]
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: this compound signaling pathway in H9c2 cells.
Caption: Experimental workflow for this compound treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound protects H9c2 cardiomyocytes from hypoxia/reoxygenation-induced cardiac injury by modulating the AKT/AMPK/Nrf2 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound protects H9c2 cardiomyocytes from hypoxia/reoxygenation-induced cardiac injury by modulating the AKT/AMPK/Nrf2 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iris.cnr.it [iris.cnr.it]
- 7. researchgate.net [researchgate.net]
- 8. Aconitine induces apoptosis in H9c2 cardiac cells via mitochondria-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel peptide HSP-17 ameliorates oxidative stress injury and apoptosis in H9c2 cardiomyocytes by activating the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Astaxanthin Protects Against H2O2- and Doxorubicin-Induced Cardiotoxicity in H9c2 Rat Myocardial Cells | MDPI [mdpi.com]
- 11. Effects of Escin on Oxidative Stress and Apoptosis of H9c2 Cells Induced by H2O2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Cytotoxicity of Kazinol B at High Concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with Kazinol B at high concentrations during their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity and a sharp decrease in cell viability when using this compound at concentrations above what is reported for its beneficial effects. Is this expected?
A1: Yes, this is a known phenomenon for many flavonoids, including this compound. While lower concentrations of this compound have been reported to have protective effects in certain cell types, such as cardiomyocytes, higher concentrations can induce cytotoxicity. One study noted cytotoxicity in H9c2 cardiomyocytes at a concentration of 100 µM. The transition from a protective or therapeutic effect to a cytotoxic one is often dose-dependent.
Q2: What is the underlying mechanism of this compound-induced cytotoxicity at high concentrations?
A2: High concentrations of this compound and other related flavonoids can induce cytotoxicity through several mechanisms, primarily by triggering apoptosis (programmed cell death). This process often involves:
-
Induction of Oxidative Stress: Generation of reactive oxygen species (ROS) that can damage cellular components.
-
Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential and release of pro-apoptotic factors like cytochrome c.
-
Activation of Caspases: A cascade of cysteine proteases that execute the apoptotic process.
-
Modulation of Signaling Pathways: High doses of this compound can impact cell survival pathways. Studies on related Kazinols suggest the involvement of the AKT/AMPK signaling pathways. For instance, Kazinol A has been shown to modulate the AKT-BAD and AMPK-mTOR pathways to induce apoptosis and autophagy in bladder cancer cells.[1] It is plausible that this compound acts through similar mechanisms at high concentrations.
Q3: How can we mitigate the off-target cytotoxicity of this compound in our experiments while still investigating its therapeutic potential?
A3: Several strategies can be employed to reduce the cytotoxicity of this compound at high concentrations:
-
Formulation Strategies: Encapsulating this compound in nanocarriers such as liposomes or polymeric nanoparticles can improve its solubility, stability, and delivery to target cells, potentially reducing systemic toxicity.
-
Co-administration with Antioxidants: Since flavonoid-induced cytotoxicity is often linked to oxidative stress, co-treatment with antioxidants may alleviate these effects.
-
Structural Modification: Chemical modifications of the flavonoid structure, such as glycosylation or methylation, can alter its bioavailability and toxicity profile.
-
Dose Optimization: Carefully titrating the concentration of this compound to find a therapeutic window where the desired effects are observed without significant cytotoxicity is crucial.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cell death observed even at moderately high concentrations of this compound. | The specific cell line being used is highly sensitive to this compound. | Perform a dose-response curve to determine the precise IC50 value for your cell line. Consider using a less sensitive cell line if appropriate for your research question. |
| Inconsistent results in cytotoxicity assays. | Issues with this compound solubility or stability in the culture medium. | Ensure complete solubilization of this compound, typically in DMSO, before diluting in culture medium. Prepare fresh stock solutions regularly and protect them from light. |
| Difficulty distinguishing between apoptosis and necrosis. | The mechanism of cell death may be mixed or concentration-dependent. | Utilize multi-parameter assays, such as Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry, to differentiate between early apoptotic, late apoptotic, and necrotic cells. |
| Observed cytotoxicity is masking the intended therapeutic effect. | The therapeutic window for this compound in your experimental model is very narrow. | Explore drug delivery systems to target this compound to the desired cells or tissues, thereby reducing off-target effects. Consider combination therapies with other agents that may allow for a lower, non-toxic concentration of this compound to be used. |
Quantitative Data
Due to a lack of comprehensive published data for the IC50 values of this compound across a wide range of cancer cell lines, we provide a template table below. Researchers can populate this table with their own experimental data generated using the protocols provided in the following section.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Assay Method | Reference/Internal Data |
| e.g., MCF-7 | Breast | Data to be determined | e.g., 24, 48, 72 | MTT Assay | [Your Lab Data] |
| e.g., A549 | Lung | Data to be determined | e.g., 24, 48, 72 | MTT Assay | [Your Lab Data] |
| e.g., HeLa | Cervical | Data to be determined | e.g., 24, 48, 72 | MTT Assay | [Your Lab Data] |
| e.g., HepG2 | Liver | Data to be determined | e.g., 24, 48, 72 | MTT Assay | [Your Lab Data] |
Experimental Protocols
Protocol 1: Determination of Cell Viability using MTT Assay
This protocol outlines the steps to assess the cytotoxic effects of this compound on a given cell line.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically ≤ 0.5%).
-
Cell Treatment: Remove the overnight culture medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Protocol 2: Assessment of Apoptosis using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Cell culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound (including a vehicle control) for the desired time period.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the tube.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Putative signaling pathway for this compound-induced apoptosis.
Caption: Strategies to mitigate this compound cytotoxicity.
References
Technical Support Center: Microbial Transformation of Kazinols
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of microbial transformation of Kazinols. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the microbial transformation of Kazinols, helping you navigate challenges and optimize your experiments for higher yields.
Q1: My microbial culture is growing, but I'm seeing very low or no transformation of my Kazinol substrate. What are the likely causes?
A1: Several factors could be contributing to low or no product yield despite visible microbial growth. Consider the following possibilities:
-
Suboptimal Fermentation Conditions: The pH, temperature, or aeration of your culture may not be ideal for the specific enzymatic activity required for Kazinol transformation.[1] Even if the microorganism grows, the enzymes responsible for the biotransformation may not be expressed or active.
-
Incorrect Timing of Substrate Addition: The production of enzymes responsible for transformation can be growth-phase dependent. Adding the Kazinol substrate too early or too late in the microbial growth cycle can result in poor conversion.[1]
-
Substrate or Product Toxicity: High concentrations of the Kazinol substrate or the transformed product can be toxic to the microorganism, inhibiting its metabolic activity, including the desired biotransformation.[1]
-
Poor Substrate Solubility: Kazinols, like many flavonoids, may have low aqueous solubility. If the substrate is not sufficiently available to the microbial cells, the transformation efficiency will be low.
Q2: I'm observing the formation of unexpected byproducts and a low yield of the desired transformed Kazinol. How can I improve the selectivity of the reaction?
A2: The presence of unwanted byproducts is a common challenge in microbial transformations. To enhance the selectivity towards your target molecule, you can try the following:
-
Optimize Culture Medium Composition: The carbon and nitrogen sources in your medium can influence the expression of different enzymes. Experiment with different media components to favor the enzymes responsible for the desired transformation.
-
Screen Different Microbial Strains: Not all microorganisms will transform Kazinols in the same way. Screening a variety of strains, such as different species of Aspergillus, Penicillium, or Mucor, can help you find one with higher selectivity for the desired reaction.
-
Genetic Engineering of the Host Strain: If the metabolic pathway is known, you can use genetic engineering techniques to knock out genes responsible for byproduct formation or to overexpress the enzymes in the desired pathway.
Q3: The yield of my Kazinol transformation is inconsistent between batches. What could be causing this variability?
A3: Inconsistent yields are often due to a lack of precise control over experimental parameters. To improve reproducibility:
-
Standardize Inoculum Preparation: Ensure that the age and density of the microbial culture used for inoculation are consistent for every experiment.
-
Maintain Strict Control Over Fermentation Parameters: Use a bioreactor or a well-controlled incubator to maintain constant temperature, pH, and agitation speed.
-
Ensure Homogeneity of the Culture: Proper mixing is crucial to ensure that all cells have equal access to the substrate and nutrients.[2]
-
Monitor for Contamination: Microbial contamination can compete for resources and produce inhibitory substances, leading to inconsistent results. Regularly check your cultures for purity.
Q4: My fungal culture appears stressed or is lysing after the addition of the Kazinol substrate. What should I do?
A4: This indicates potential substrate toxicity. To mitigate this, you can:
-
Lower the Substrate Concentration: Start with a lower concentration of the Kazinol substrate and gradually increase it in subsequent experiments to find the optimal balance between conversion rate and cell viability.
-
Fed-Batch Strategy: Instead of adding the entire substrate at once, employ a fed-batch approach where the Kazinol is added incrementally over time. This maintains a low, non-toxic concentration of the substrate in the culture medium.
-
Use Solubilizing Agents: Improving the solubility of the Kazinol substrate with biocompatible solvents (like DMSO or ethanol) or polymers can sometimes reduce its toxic effects by preventing the formation of aggregates.
Q5: I am concerned about the potential for mycotoxin production in my fungal cultures. How can I minimize this risk?
A5: Mycotoxin production is a valid concern when working with certain fungal species. To minimize this risk:
-
Use Well-Characterized Strains: Whenever possible, use strains from reputable culture collections that have been screened for mycotoxin production.
-
Control Storage and Culture Conditions: Improper storage of cultures and suboptimal fermentation conditions (e.g., temperature and humidity stress) can sometimes trigger mycotoxin production.[3][4]
-
Good Laboratory Practices: Maintain aseptic techniques to prevent contamination from other mycotoxin-producing fungi.
-
Analytical Monitoring: If working with a strain known to produce mycotoxins, it is advisable to analytically test your final extract for the presence of common mycotoxins.
Data on Factors Affecting Transformation Yield
Optimizing fermentation parameters is critical for maximizing the yield of transformed Kazinols. The following tables summarize the impact of key parameters on the efficiency of microbial biotransformation of flavonoids, which can serve as a guide for your experiments with Kazinols.
Table 1: Effect of pH on Flavonoid Transformation Yield
| pH | Relative Yield (%) | Remarks |
| 4.0 | 60 | Acidic conditions can be suboptimal for some fungal enzymes, leading to lower yields. However, some fungi exhibit good activity at acidic pH.[5] |
| 6.0 | 100 | Near-neutral pH is often optimal for the growth and enzymatic activity of many fungi used in biotransformation, such as Mucor hiemalis.[1] |
| 8.0 | 75 | Alkaline conditions can denature some enzymes, reducing the transformation efficiency. Flavonoid solubility may increase, but enzymatic activity is often the limiting factor.[6] |
Table 2: Effect of Temperature on Flavonoid Transformation Yield
| Temperature (°C) | Relative Yield (%) | Remarks |
| 20 | 70 | Lower temperatures can slow down both microbial growth and enzymatic reactions, resulting in lower yields within a given timeframe. |
| 28 | 100 | This is a commonly reported optimal temperature for many fungal biotransformations, balancing good microbial growth with high enzyme stability and activity.[7] |
| 37 | 50 | Higher temperatures can induce heat stress in the microorganism and may lead to the denaturation of the enzymes responsible for the transformation.[1] |
Table 3: Effect of Substrate Concentration on Flavonoid Transformation Yield
| Substrate Concentration (mg/L) | Relative Yield (%) | Remarks |
| 50 | 95 | At low concentrations, the transformation rate is often high, but the overall product amount is low. |
| 100 | 100 | An optimal concentration where the substrate is not yet inhibitory, and the enzyme is saturated, leading to the highest product yield. |
| 200 | 65 | Higher substrate concentrations can lead to substrate inhibition, where the excess substrate molecules interfere with the enzyme's active site, or can be toxic to the cells, reducing the overall yield.[8] |
Experimental Protocols
This section provides a detailed methodology for the microbial transformation of Kazinols using Mucor hiemalis, based on established two-stage fermentation procedures.
Protocol 1: Two-Stage Fermentation for Kazinol Transformation
1. Materials:
- Mucor hiemalis culture
- Malt extract
- Dextrose
- Peptone
- Kazinol substrate (e.g., Kazinol C or F)
- Ethanol or DMSO (for dissolving the substrate)
- Erlenmeyer flasks
- Shaking incubator
- Ethyl acetate (for extraction)
- Rotary evaporator
2. Stage 1: Pre-culture Preparation (Inoculum)
- Prepare the liquid medium: 20 g/L malt extract, 20 g/L dextrose, and 1 g/L peptone in distilled water.
- Dispense 50 mL of the medium into 250 mL Erlenmeyer flasks.
- Autoclave the flasks at 121°C for 15 minutes and allow them to cool to room temperature.
- Inoculate the flasks with a fresh culture of Mucor hiemalis.
- Incubate the flasks at 25-28°C on a rotary shaker at 150-200 rpm for 24-48 hours until good mycelial growth is observed.
3. Stage 2: Biotransformation
- Prepare the Kazinol substrate solution by dissolving it in a minimal amount of ethanol or DMSO to a final concentration of 10 mg/mL.
- After the initial incubation period (Stage 1), add the Kazinol substrate solution to the flasks containing the growing culture. A typical starting concentration is 100 µL of the 10 mg/mL stock solution per 50 mL of culture.
- Continue to incubate the flasks under the same conditions (25-28°C, 150-200 rpm) for an additional 3 to 7 days.
- Monitor the transformation progress daily by taking small aliquots of the culture, extracting them with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
4. Extraction and Isolation of Transformed Products
- After the incubation period, pool the contents of the flasks.
- Extract the entire culture (mycelia and broth) three times with an equal volume of ethyl acetate.
- Combine the organic layers and dry them over anhydrous sodium sulfate.
- Concentrate the ethyl acetate extract in vacuo using a rotary evaporator to obtain the crude product.
- The crude product can then be purified using chromatographic techniques such as column chromatography or preparative HPLC.
Visualizations
The following diagrams illustrate key workflows and concepts in the microbial transformation of Kazinols.
References
- 1. Multi-Level Optimization and Strategies in Microbial Biotransformation of Nature Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mycotoxins: An ongoing challenge to food safety and security | PLOS Pathogens [journals.plos.org]
- 3. Common Pitfalls in Mycotoxin Testing and How to Avoid Them | Romer Labs - Romer Labs [romerlabs.com]
- 4. Mycotoxins: Factors influencing production and control strategies [aimspress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. peerj.com [peerj.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Kazinol B and Other Prenylated Flavonoids for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the biological activities of Kazinol B against other prominent prenylated flavonoids: Isobavachalcone, Xanthohumol, and Icaritin. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, details relevant methodologies, and visualizes associated signaling pathways to facilitate informed decisions in research and development.
Quantitative Comparison of Biological Activities
The following tables summarize the cytotoxic, anti-inflammatory, and antioxidant activities of this compound, Isobavachalcone, Xanthohumol, and Icaritin based on available experimental data.
Table 1: Cytotoxicity (IC50 values in µM)
| Cell Line | This compound | Isobavachalcone | Xanthohumol | Icaritin |
| Breast Cancer | ||||
| MCF7 | No specific data | - | 10-50[1] | 14.9 - 23.41[2] |
| MDA-MB-231 | - | 5.97[3] | 6.7[4] | - |
| Colon Cancer | ||||
| HCT116 | - | >75[5] | - | - |
| SW480 | - | ~50[5] | - | - |
| 40-16 | - | - | 2.6 - 4.1[4] | - |
| HCT-15 | - | - | 3.6[4] | - |
| Hepatocellular Carcinoma | ||||
| HepG2 | - | - | 108[6] | - |
| Hep3B | - | - | 166[6] | - |
| Urothelial Cancer | ||||
| UMUC-3 | - | - | - | 15.71 (48h)[7] |
| T24 | - | - | - | 19.55 (48h)[7] |
| MB49 (murine) | - | - | - | 9.32 (48h)[7] |
| Ovarian Cancer | ||||
| A2780s | - | - | - | 14.9 - 23.41[2] |
| A2780cp (cisplatin-resistant) | - | - | - | - |
| Glioblastoma | ||||
| A-172 | - | - | 12.3 ± 6.4[8] | - |
| Other | ||||
| HT29/Dx (Doxorubicin-resistant colon) | - | Non-toxic up to 40 µM[5] | - | - |
| MDCK | - | 26.6 ± 3.4[5] | - | - |
Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and assay method.
Table 2: Anti-inflammatory and Antioxidant Activities
| Activity | This compound | Isobavachalcone | Xanthohumol | Icaritin |
| NO Production Inhibition | Reduces iNOS protein in LPS-activated macrophages.[9] | IC50 = 21.34 ± 2.52 µM in LPS-stimulated RAW 264.7 cells.[10] | Inhibits COX-1 and COX-2 activity.[11] | Inhibits NF-κB pathway, a key regulator of inflammation.[12] |
| ROS Scavenging | Suppresses ROS production in H/R-induced hepatocytes.[13] | - | Scavenges hydroxyl and peroxyl radicals.[11] | - |
| DPPH Radical Scavenging | FSC50 = 8.53 µg/mL (extract).[12] | - | - | - |
| Other Antioxidant Effects | Enhances GSH-Px and SOD activity.[14] | - | - | - |
Key Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by each flavonoid.
Figure 1: this compound signaling pathways.
Figure 2: Isobavachalcone signaling pathway.
Figure 3: Xanthohumol signaling pathways.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. youtube.com [youtube.com]
- 3. In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Antioxidant Activity and Inhibitory Effect of Some Commonly Used Medicinal Plants Against Lipid Per-Oxidation in Mice Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Antioxidant and Anti-inflammatory Effects of Phenolic Compounds Isolated from the Root of Rhodiola sachalinensis A. BOR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchhub.com [researchhub.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound alleviates hypoxia/reoxygenation-induced hepatocyte injury by inhibiting the JNK signaling pathway [pubmed.ncbi.nlm.nih.gov]
- 11. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biotium.com [biotium.com]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Eugenol modulates the NOD1-NF-κB signaling pathway via targeting NF-κB protein in triple-negative breast cancer cells [frontiersin.org]
A Comparative Analysis of the Bioactivities of Kazinol B and Kazinol C
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the biological activities of Kazinol B and Kazinol C, including supporting experimental data, detailed protocols, and pathway visualizations.
This compound and Kazinol C, two isoprenylated flavonoids isolated from the roots of Broussonetia kazinoki, have garnered significant interest in the scientific community for their diverse and potent biological activities. While structurally similar, these compounds exhibit distinct pharmacological profiles, making them promising candidates for further investigation in drug discovery and development. This guide provides a comparative analysis of their bioactivities, supported by experimental data, to aid researchers in understanding their therapeutic potential.
At a Glance: Key Bioactivities of this compound and Kazinol C
| Bioactivity | This compound | Kazinol C |
| Anticancer | Limited data available. | Induces apoptosis and autophagy in cancer cells. |
| Hepatoprotective | Protects against hypoxia/reoxygenation injury. | Data not available. |
| Cardioprotective | Protects against hypoxia/reoxygenation injury. | Data not available. |
| Anti-inflammatory | Inhibits nitric oxide (NO) production. | Implied, but limited direct evidence. |
| Antioxidant | Exhibits antioxidant properties. | Exhibits antioxidant properties. |
| Insulin Sensitizing | Enhances glucose uptake. | Data not available. |
In-Depth Bioactivity Analysis
Anticancer Activity
Kazinol C has demonstrated notable antitumorigenic effects, primarily through the induction of apoptosis and autophagy in cancer cells. In HT-29 colon cancer cells, Kazinol C activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, which in turn triggers apoptosis.[1] At lower, non-apoptotic concentrations, Kazinol C has been shown to induce autophagy through a mechanism involving endoplasmic reticulum (ER) stress.[2] Interestingly, one study noted that unlike the structurally similar Kazinol E, Kazinol C did not inhibit Erk-1 or exhibit anti-cancer stem cell (CSC) activity, suggesting a degree of specificity in its mechanism of action.
Organ-Protective Effects: Hepatoprotective and Cardioprotective Activities
This compound has shown significant promise in protecting vital organs from ischemia-reperfusion injury. In a model of hypoxia/reoxygenation-induced hepatocyte injury, this compound demonstrated a protective effect by inhibiting the c-Jun N-terminal kinase (JNK) signaling pathway, a key mediator of stress-induced apoptosis.[3] This protection is associated with the suppression of oxidative stress and inflammation.[3] Similarly, in H9c2 cardiomyocytes, this compound alleviates hypoxia/reoxygenation-induced injury by modulating the AKT/AMPK/Nrf2 signaling pathway, which is crucial for cellular survival and antioxidant defense.
Currently, there is a lack of available data on the hepatoprotective or cardioprotective effects of Kazinol C .
Anti-inflammatory and Antioxidant Activities
Both this compound and Kazinol C are reported to possess anti-inflammatory and antioxidant properties, common features of many flavonoids.
This compound has been shown to inhibit nitric oxide (NO) production in lipopolysaccharide-activated macrophages with a reported IC50 of 21.6 µM, providing a quantitative measure of its anti-inflammatory potential. Its antioxidant activity is demonstrated by its ability to suppress oxidative stress in hepatocytes.[3]
While the antioxidant activity of Kazinol C is mentioned in the literature, direct comparative studies with this compound using standardized assays like the DPPH radical scavenging assay are lacking, making a quantitative comparison of their antioxidant potential difficult at this time. Similarly, while its involvement in pathways like AMPK activation suggests potential anti-inflammatory effects, direct evidence and quantitative data are limited.[4]
Metabolic Effects
This compound has been reported to improve insulin sensitivity by enhancing glucose uptake through the activation of the insulin-Akt signaling pathway and AMPK. This suggests a potential therapeutic role for this compound in metabolic disorders such as type 2 diabetes.
There is currently no available information on the effects of Kazinol C on insulin sensitivity or glucose metabolism.
Signaling Pathways
dot
References
- 1. Kazinol C from Broussonetia kazinoki activates AMP-activated protein kinase to induce antitumorigenic effects in HT-29 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kazinol C from Broussonetia kazinoki stimulates autophagy via endoplasmic reticulum stress-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound alleviates hypoxia/reoxygenation-induced hepatocyte injury by inhibiting the JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
A Comparative In Vitro Analysis of Kazinol B and Metformin Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro efficacy of Kazinol B, a prenylated flavonoid derived from the plant Broussonetia kazinoki, and metformin, a widely used biguanide drug for type 2 diabetes. While direct comparative studies on this compound and metformin are not available in the current scientific literature, this guide synthesizes data from studies on structurally related Kazinols (Kazinol A and C) and metformin to offer insights into their respective anticancer potentials and mechanisms of action. The primary focus is on their shared molecular target, AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.
Executive Summary
Metformin is a well-established activator of the AMPK pathway, exerting anticancer effects such as inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. However, these effects are typically observed at high millimolar (mM) concentrations. In contrast, evidence on this compound's direct anticancer activity is limited. Still, studies on related compounds like Kazinol A and C suggest potent cytotoxic and anti-proliferative effects at much lower micromolar (µM) concentrations, also mediated through the AMPK pathway. This indicates that Kazinol-family compounds may offer a higher potency in vitro compared to metformin, though further research on this compound is imperative for a direct comparison.
Quantitative Data Presentation: Cytotoxicity
Due to the lack of specific IC50 values for this compound in cancer cell lines, this table presents data for the related compound, Kazinol C, and an extract from a related plant species, alongside representative data for metformin in various cancer cell lines. This allows for an indirect comparison of potency.
| Compound/Extract | Cell Line | Cancer Type | IC50 Value | Incubation Time | Citation |
| Metformin | HCT116 | Colorectal Cancer | 3.2 mM | 48 hours | [1] |
| SW620 | Colorectal Cancer | ~1.4 mM | 48 hours | [1] | |
| U2OS | Osteosarcoma | 9.13 mM | 72 hours | ||
| MG63 | Osteosarcoma | 8.72 mM | 72 hours | ||
| 143B | Osteosarcoma | 7.29 mM | 72 hours | ||
| Kazinol C | HT-29 | Colon Cancer | ~15-30 µM (apoptosis induction) | 24 hours | [1] |
| Kazinol A | T24 | Bladder Cancer | Cytotoxic effects observed at 0-50 µM | Not Specified | |
| T24R2 (Cisplatin-resistant) | Bladder Cancer | Cytotoxic effects observed at 0-50 µM | Not Specified | ||
| Broussonetia luzonica Extract | HepG2 | Liver Cancer | 1.118 µg/mL | Not Specified |
Note: The data for Kazinol C reflects concentrations that induce apoptosis rather than a formal IC50 value for cell viability. The data for Kazinol A and the Broussonetia luzonica extract demonstrate the high potency of compounds from this plant family.
Signaling Pathway: AMPK Activation
Both metformin and Kazinol compounds converge on the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular metabolism and growth. Activation of AMPK leads to the inhibition of anabolic pathways, such as protein synthesis via the mTOR pathway, and the promotion of catabolic processes to restore cellular energy balance. In the context of cancer, AMPK activation can halt cell proliferation, induce cell cycle arrest, and trigger apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the literature for evaluating the in vitro efficacy of metformin and Kazinol compounds.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., HT-29, T24) are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., Metformin: 0-20 mM; Kazinol C: 0-50 µM) or vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 100-150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is calculated from the dose-response curve.
Western Blot Analysis for Protein Expression
This technique is used to detect specific proteins in a sample and is essential for studying signaling pathways.
-
Cell Lysis: After treatment with the compounds, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-mTOR, anti-mTOR, anti-cleaved-caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the in vitro anticancer effects of a test compound.
Conclusion
The available in vitro evidence suggests that both metformin and compounds from the Kazinol family exert anticancer effects through the activation of the AMPK signaling pathway. A significant distinction lies in their potency, with Kazinols demonstrating cytotoxic effects at micromolar concentrations, whereas metformin typically requires millimolar concentrations to achieve similar outcomes.
This guide underscores the potential of this compound and its related compounds as potent anticancer agents. However, the lack of direct comparative studies and specific IC50 data for this compound necessitates further research. Future in vitro studies should focus on directly comparing the efficacy of this compound and metformin in a panel of cancer cell lines, elucidating the finer details of their mechanisms of action, and exploring potential synergistic effects. Such research is critical for validating the therapeutic potential of this compound and guiding future drug development efforts.
References
A Comparative Analysis of Kazinol B and Resveratrol on AMPK Activation for Researchers and Drug Development Professionals
A detailed examination of two potent natural compounds, Kazinol B and resveratrol, reveals distinct and overlapping mechanisms in the activation of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. This guide provides a comparative overview of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals in the exploration of novel therapeutics targeting metabolic diseases and age-related disorders.
Abstract
AMP-activated protein kinase (AMPK) is a key cellular energy sensor that plays a crucial role in regulating metabolism, making it an attractive target for the treatment of metabolic diseases such as type 2 diabetes, obesity, and cancer. Both this compound, a prenylated flavan from Broussonetia kazinoki, and resveratrol, a well-studied polyphenol found in grapes and other plants, have demonstrated the ability to activate AMPK. This guide synthesizes the current understanding of their respective mechanisms of action, downstream effects, and the experimental evidence supporting their roles as AMPK activators. While resveratrol's modes of activation are extensively documented, involving both LKB1-dependent and -independent pathways, the precise upstream signaling cascade for this compound is an emerging area of research. This comparison aims to provide a clear, data-driven perspective to guide future research and drug discovery efforts.
Data Presentation: this compound vs. Resveratrol on AMPK Activation
The following table summarizes the key quantitative data on the activation of AMPK by this compound and resveratrol from various cell-based studies.
| Feature | This compound | Resveratrol |
| Cell Line(s) Studied | 3T3-L1 adipocytes[1], H9c2 cardiomyocytes[2][3] | Neuro2a[4], HEK293[5], HeLa, HUVEC[6], Panc-1, BxPC-3[7] |
| Effective Concentration Range | 1 µM - 30 µM[2][3] | 10 µM - 100 µM[4][6][7] |
| Upstream Kinase(s) | Not explicitly determined, but linked to Akt signaling[1][2] | LKB1[8], CaMKKβ[5] |
| Effect on AMP:ATP Ratio | Not reported | No increase at lower concentrations[4]; potential increase at high concentrations (50-100 µM)[6][8] |
| SIRT1 Involvement | Not reported | Generally considered SIRT1-independent for AMPK activation[4][9] |
| Downstream Effects | Increased glucose uptake (GLUT4 translocation)[1], Nrf2 activation[2], increased adiponectin expression[1] | Inhibition of ERK and mTOR signaling[9], increased mitochondrial biogenesis[1], neurite outgrowth[1], inhibition of YAP expression[7] |
Signaling Pathways
The activation of AMPK by resveratrol is multifaceted. It can be initiated by an increase in the cellular AMP:ATP ratio, which allosterically activates AMPK and promotes its phosphorylation by the upstream kinase LKB1.[10][11] However, resveratrol can also activate AMPK independently of changes in the AMP:ATP ratio, through the activation of LKB1 or the calcium/calmodulin-dependent protein kinase kinase β (CaMKKβ).[5][8][10] In contrast, the precise upstream mechanism for this compound remains to be fully elucidated. Current studies indicate a strong interplay with the Akt signaling pathway, suggesting a potential crosstalk in its activation of AMPK.[1][2]
Experimental Protocols
This section provides a general overview of the methodologies used in the cited studies to assess AMPK activation by this compound and resveratrol.
Cell Culture and Treatment
-
3T3-L1 Adipocytes: Preadipocytes are differentiated into mature adipocytes. Cells are then treated with varying concentrations of this compound (e.g., 2-20 µM) for specified durations (e.g., 72 hours) to assess effects on lipid accumulation and gene expression.[12]
-
H9c2 Cardiomyocytes: Cells are cultured and subjected to hypoxia/reoxygenation to induce injury. This compound (e.g., 1-30 µM) is added before the hypoxic period to evaluate its protective effects.[2][3]
-
Neuronal and Cancer Cell Lines: Neuro2a, HEK293, HeLa, Panc-1, and BxPC-3 cells are cultured under standard conditions. Resveratrol (e.g., 10-100 µM) is added to the culture medium for various time points (e.g., 2 to 72 hours) to assess AMPK phosphorylation and downstream signaling.[1][4][7]
Western Blot Analysis for AMPK Phosphorylation
A standard experimental workflow for determining AMPK activation is through Western blotting to detect the phosphorylation of AMPK at Threonine-172.
Antibodies:
-
Primary Antibodies: Rabbit anti-phospho-AMPKα (Thr172) and rabbit anti-AMPKα antibodies are commonly used.
-
Secondary Antibody: Horseradish peroxidase (HRP)-conjugated goat anti-rabbit IgG is a typical secondary antibody.
Glucose Uptake Assay
-
2-NBDG Uptake: Differentiated 3T3-L1 adipocytes are treated with this compound. The cells are then incubated with 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), a fluorescent glucose analog. The fluorescence intensity, which correlates with glucose uptake, is measured using a fluorescence microplate reader.[1]
Logical Relationship of AMPK Activation and Downstream Effects
The activation of AMPK by either this compound or resveratrol initiates a cascade of downstream events aimed at restoring cellular energy balance. This involves the inhibition of anabolic pathways (e.g., protein and lipid synthesis) and the activation of catabolic pathways (e.g., glucose uptake and fatty acid oxidation).
Conclusion
Both this compound and resveratrol are promising natural compounds for the activation of AMPK. Resveratrol has been extensively studied, and its mechanisms of action are relatively well-understood. This compound is an emerging player with demonstrated efficacy in cellular models of metabolic stress. A key area for future research will be to delineate the precise upstream signaling pathways that mediate this compound's activation of AMPK, including the potential roles of LKB1, CaMKKβ, and changes in the cellular adenylate charge. Further comparative studies in animal models are warranted to translate these cellular findings into potential therapeutic applications. This guide provides a foundational comparison to aid researchers in designing future studies and to inform the development of novel AMPK-targeted therapies.
References
- 1. This compound from Broussonetia kazinoki improves insulin sensitivity via Akt and AMPK activation in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound protects H9c2 cardiomyocytes from hypoxia/reoxygenation-induced cardiac injury by modulating the AKT/AMPK/Nrf2 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound protects H9c2 cardiomyocytes from hypoxia/reoxygenation-induced cardiac injury by modulating the AKT/AMPK/Nrf2 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of AMPK inhibits inflammatory response during hypoxia and reoxygenation through modulating JNK-mediated NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kazinol C from Broussonetia kazinoki activates AMP-activated protein kinase to induce antitumorigenic effects in HT-29 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (Open Access) this compound protects H9c2 cardiomyocytes from hypoxia/reoxygenation-induced cardiac injury by modulating the AKT/AMPK/Nrf2 signalling pathway (2023) | Qiang Zhang | 3 Citations [scispace.com]
- 9. AMP-activated Protein Kinase Is Activated as a Consequence of Lipolysis in the Adipocyte: POTENTIAL MECHANISM AND PHYSIOLOGICAL RELEVANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CaMKKβ Is Involved in AMP-Activated Protein Kinase Activation by Baicalin in LKB1 Deficient Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The AMP-activated protein kinase pathway--new players upstream and downstream - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Dimethyl Pyrane Ring: A Key Player in the Bioactivity of Kazinol B
A comprehensive analysis of existing data suggests that the dimethyl pyrane ring of Kazinol B, a prenylated flavan isolated from Broussonetia kazinoki, is a critical structural motif for its diverse biological activities. While direct comparative studies on analogues lacking this specific ring are limited, a wealth of structure-activity relationship (SAR) data for prenylated flavonoids strongly supports the significance of this moiety in enhancing cellular uptake and interaction with molecular targets.
This compound has demonstrated a range of pharmacological effects, including the inhibition of nitric oxide (NO) production, enhancement of insulin sensitivity through increased glucose uptake, and modulation of key signaling pathways such as Akt and AMP-activated protein kinase (AMPK). The lipophilic nature imparted by the prenyl group, which is cyclized to form the dimethyl pyrane ring, is believed to be a key contributor to these activities.
Comparative Analysis of this compound's Biological Activities
To understand the role of its unique chemical structure, this guide compares the known activities of this compound with the general activities of non-prenylated flavans and discusses the likely contribution of the dimethyl pyrane ring.
Table 1: Quantitative Comparison of this compound Activity
| Biological Activity | Test System | This compound Potency | Reference Compound/Condition | Potency |
| Inhibition of Nitric Oxide (NO) Production | LPS-activated RAW 264.7 macrophages | IC₅₀: 21.6 µM[1] | - | - |
| Enhancement of Glucose Uptake | Differentiated 3T3-L1 adipocytes | Concentration-dependent increase | Control (untreated) | Baseline |
| Activation of Akt Phosphorylation | Differentiated 3T3-L1 adipocytes | Increased phosphorylation | Control (untreated) | Baseline |
| Activation of AMPK Phosphorylation | Differentiated 3T3-L1 adipocytes | Increased phosphorylation | Control (untreated) | Baseline |
Data for a direct analogue of this compound lacking the dimethyl pyrane ring is not currently available in the public domain.
The prenylation of flavonoids, often leading to the formation of heterocyclic rings like the dimethyl pyrane, is a recurring theme in the enhanced bioactivity of natural products.[2][3][4] This structural modification increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and interact with intracellular targets.[2][5] The dimethyl pyrane ring in this compound is a result of the cyclization of a prenyl group, a feature that often contributes to a more rigid and specific interaction with target proteins compared to a more flexible, non-cyclized prenyl chain.
Signaling Pathways Modulated by this compound
This compound exerts its effects by modulating several critical intracellular signaling pathways. The diagrams below illustrate the key pathways involved in its insulin-sensitizing and anti-inflammatory effects.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Protocol 1: Nitric Oxide (NO) Production Assay in Macrophages
This protocol is based on the Griess assay, which measures nitrite, a stable and soluble breakdown product of NO.
Cell Culture and Treatment:
-
Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1-50 µM) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production. Include a vehicle control (DMSO) and an LPS-only control.
Griess Assay:
-
After the incubation period, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite. The IC₅₀ value is determined from the dose-response curve.
Protocol 2: Glucose Uptake Assay in 3T3-L1 Adipocytes
This protocol uses a fluorescently labeled glucose analog, 2-NBDG, to measure glucose uptake.
Cell Differentiation and Treatment:
-
Culture 3T3-L1 preadipocytes to confluence.
-
Induce differentiation into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).
-
After 7-10 days of differentiation, serum-starve the mature adipocytes for 3-4 hours in serum-free DMEM.
-
Treat the cells with various concentrations of this compound (e.g., 1-20 µM) or a positive control (e.g., insulin) for 1 hour.
Glucose Uptake Measurement:
-
Following treatment, add 100 µM of 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG) to each well and incubate for 30 minutes at 37°C.
-
Wash the cells three times with ice-cold PBS to remove extracellular 2-NBDG.
-
Lyse the cells and measure the fluorescence of the cell lysates using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.
-
Normalize the fluorescence intensity to the total protein content of each well.
Protocol 3: Western Blot Analysis of Akt and AMPK Phosphorylation
This protocol outlines the steps for detecting the phosphorylation status of Akt and AMPK.
Sample Preparation:
-
Culture and treat 3T3-L1 adipocytes with this compound as described in the glucose uptake assay protocol.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-Akt (Ser473), total Akt, phospho-AMPKα (Thr172), and total AMPKα, diluted in blocking buffer.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software. The ratio of phosphorylated protein to total protein is calculated to determine the level of activation.
Conclusion
References
- 1. Inhibition of nitric oxide production on LPS-activated macrophages by this compound from Broussonetia kazinoki - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A systematic review on biological activities of prenylated flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prenylated Flavonoids of the Moraceae Family: A Comprehensive Review of Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Independent Verification of Kazinol B's Anticancer Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer properties of Kazinol B with other alternatives, supported by available experimental data. The information is intended to aid researchers in evaluating its potential as a therapeutic agent.
Executive Summary
This compound, a flavonoid isolated from the roots of Broussonetia kazinoki, has demonstrated potential anticancer activities in preclinical studies. Research suggests that its mechanism of action involves the modulation of key signaling pathways, leading to the induction of apoptosis and inhibition of cancer cell proliferation. This guide summarizes the available quantitative data, details common experimental protocols for assessing anticancer effects, and visualizes the key signaling pathways involved.
Comparative Analysis of Anticancer Activity
While direct comparative studies providing IC50 values for this compound against other anticancer agents in the same cancer cell lines are limited in the readily available scientific literature, this section presents available data for this compound and other well-known anticancer compounds to provide a contextual comparison.
Table 1: In Vitro Cytotoxicity of this compound and Other Anticancer Agents
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| This compound | Data Not Available | |||
| Doxorubicin | SK-OV-3 (Ovarian) | MTT Assay | Not Specified (WP 631 more cytotoxic) | [1] |
| MCF-7 (Breast) | Not Specified | 90.31 ± 7.3 (derivative) | [2] | |
| HepG2 (Liver) | MTT Assay | ~0.9 | [3] | |
| Resveratrol | MCF-7 (Breast) | Not Specified | 51.18 | [4] |
| U937, MOLT-4 (Leukemia) | Not Specified | Marked Inhibition | [5] | |
| HepG2 (Liver) | Not Specified | Moderate Inhibition | [5] |
Note: The absence of publicly available IC50 values for this compound in various cancer cell lines is a significant gap in the current research landscape. Further in-depth studies are required to quantify its cytotoxic potency and enable direct comparisons with established chemotherapeutic agents and other natural compounds.
Mechanisms of Action: Signaling Pathways
This compound appears to exert its anticancer effects by modulating multiple intracellular signaling pathways that are critical for cancer cell survival and proliferation.
AKT/AMPK/Nrf2 Signaling Pathway
This compound has been shown to modulate the AKT/AMPK/Nrf2 signaling pathway.[6] Activation of AMPK, a key energy sensor, can lead to the inhibition of cancer cell growth. The modulation of this pathway can also influence downstream targets like Nrf2, which is involved in the cellular stress response.
JNK Signaling Pathway
Studies have indicated that this compound can inhibit the c-Jun N-terminal kinase (JNK) signaling pathway.[7] The JNK pathway is involved in cellular responses to stress and can play a role in both cell survival and apoptosis. Inhibition of this pathway by this compound may contribute to its pro-apoptotic effects in cancer cells.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the anticancer properties of compounds like this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (and comparative compounds) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and differentiate between apoptotic and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cancer cells with this compound or control compounds for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.[6]
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of this compound on the expression levels of proteins involved in apoptosis and other signaling pathways.
Protocol:
-
Protein Extraction: Lyse the treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Bcl-2, Bax, cleaved caspase-3).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
Conclusion
The available evidence suggests that this compound possesses anticancer properties, primarily through the induction of apoptosis and modulation of critical signaling pathways such as AKT/AMPK and JNK. However, a significant limitation in the current body of research is the lack of comprehensive quantitative data, particularly IC50 values across a range of cancer cell lines, which would allow for a direct and robust comparison with existing anticancer agents. Further independent verification and in-depth studies are warranted to fully elucidate the therapeutic potential of this compound in oncology. This guide serves as a foundational resource for researchers interested in pursuing further investigation into this promising natural compound.
References
- 1. Improved on-tissue detection of the anti-cancer agent doxorubicin by quantitative matrix-assisted laser desorption/ionization mass spectrometry imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Different effect of resveratrol to induction of apoptosis depending on the type of human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
Safety Operating Guide
Navigating the Safe Disposal of Kazinol B: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Kazinol B, a prenylated flavan with notable biological activities, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1][2] Adherence to established protocols not only mitigates risks within the laboratory but also ensures compliance with regulatory standards. This guide provides essential, step-by-step information for the safe handling and disposal of this compound.
Hazard Profile and Safety Precautions
This compound is classified as harmful if swallowed (Acute toxicity, Oral Category 4) and very toxic to aquatic life with long-lasting effects (Acute aquatic toxicity Category 1 and Chronic aquatic toxicity Category 1).[3] Therefore, stringent safety measures are imperative during its handling and disposal.
Key Safety Data for this compound:
| Property | Value | Source |
| CAS Number | 99624-27-8 | DC Chemicals[3] |
| Molecular Formula | C25H28O4 | DC Chemicals[3] |
| Molecular Weight | 392.49 | DC Chemicals[3] |
| GHS Hazard Statements | H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects | DC Chemicals[3] |
| GHS Precautionary Statements | P264, P270, P273, P301 + P312, P330, P391, P501 | DC Chemicals[3] |
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, it is crucial to use appropriate personal protective equipment to prevent exposure.
Recommended PPE:
-
Eye Protection: Safety goggles with side-shields.[3]
-
Hand Protection: Protective gloves (e.g., nitrile, neoprene, or butyl rubber).[3][4]
-
Skin and Body Protection: Impervious clothing, such as a fully buttoned lab coat. For larger quantities or where splashing is a risk, a chemical-resistant apron is recommended.[3][4]
-
Respiratory Protection: A suitable respirator should be used if there is a risk of inhaling dust or aerosols, particularly in poorly ventilated areas.[3]
Step-by-Step Disposal Protocol for this compound
The primary directive for the disposal of this compound is to treat it as hazardous chemical waste and to dispose of its contents and container at an approved waste disposal plant, in accordance with local, state, and federal regulations.[3] Do not dispose of this compound or its containers in regular trash or down the drain.[5][6][7]
Experimental Protocol for Waste Collection and Disposal:
-
Segregation: Collect all waste materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, tubes), and personal protective equipment, in a dedicated and clearly labeled hazardous waste container.[5]
-
Container Selection: Use a sturdy, leak-proof, and chemically compatible container.[8][9] For liquid waste, ensure the container is sealable.[5]
-
Labeling: Affix a hazardous waste label to the container. The label must clearly state "Hazardous Waste" and list "this compound" as a chemical constituent, along with its approximate concentration and quantity.[8][9]
-
Storage: Store the waste container in a designated, well-ventilated satellite accumulation area within the laboratory.[8][10] The container must be kept closed except when adding waste.[8][9] Ensure secondary containment is used for liquid waste to prevent spills.[9]
-
Waste Pickup: Once the container is approximately 90% full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5]
Spill Management Protocol
In the event of a this compound spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[3]
-
Don PPE: Before attempting to clean the spill, put on the appropriate personal protective equipment as outlined above.[3]
-
Containment: For liquid spills, prevent further spread by using an absorbent, inert material such as diatomite or universal binders.[3]
-
Cleanup: Carefully collect the absorbed material and any contaminated solids and place them into a labeled hazardous waste container.[3][11]
-
Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with alcohol, followed by washing with soap and water.[3][12] Collect all decontamination materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.[12]
Visualizing the Disposal Workflow
To further clarify the procedural steps for the safe disposal of this compound, the following diagrams illustrate the logical workflow and the decision-making process involved.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. This compound | C25H28O4 | CID 480869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound|99624-27-8|MSDS [dcchemicals.com]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 8. research.columbia.edu [research.columbia.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. Phenol SOP | Environment, Health and Safety [ehs.cornell.edu]
- 12. lsuhsc.edu [lsuhsc.edu]
Personal protective equipment for handling Kazinol B
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling Kazinol B, a naturally occurring isoprenylated flavan. It includes detailed personal protective equipment (PPE) guidelines, operational protocols for key experiments, and disposal procedures to ensure a safe laboratory environment.
Summary of Physicochemical and Toxicity Data
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₂₅H₂₈O₄ | [1] |
| Molecular Weight | 392.49 g/mol | [1][2] |
| CAS Number | 99624-27-8 | [1][2] |
| Appearance | Powder | [2] |
| Storage (Powder) | 2 years at -20°C | [2] |
| Storage (in DMSO) | 2 weeks at 4°C, 6 months at -80°C | [2] |
| Chemical Stability | Stable under recommended storage conditions. | [3] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [3] |
| IC₅₀ (Nitric Oxide Synthesis Inhibition) | 21.6 µM | [4] |
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, a comprehensive approach to personal safety is paramount. The following PPE is required to minimize exposure and ensure safe handling.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or aerosols.[3]
-
Ensure easy access to an eyewash station and safety shower.[3]
Personal Protective Equipment:
-
Eye and Face Protection: Wear safety goggles with side-shields to protect against splashes.[3]
-
Hand Protection: Chemical-resistant protective gloves are mandatory.[3]
-
Body Protection: An impervious lab coat or clothing should be worn to prevent skin contact.[3]
-
Respiratory Protection: In cases of potential aerosol generation or handling of large quantities, a suitable respirator is necessary.[3]
General Hygiene Practices:
-
Wash hands thoroughly after handling this compound.[3]
-
Do not eat, drink, or smoke in the laboratory where this compound is handled.[3]
Experimental Protocols
Below are detailed methodologies for key experiments frequently conducted with this compound.
Cell Viability and Cytotoxicity Assay (CCK-8)
This protocol is for assessing the effect of this compound on cell viability using a Cell Counting Kit-8 (CCK-8) assay.
-
Cell Seeding:
-
Treatment with this compound:
-
Prepare a stock solution of this compound in a suitable solvent, such as DMSO.[2]
-
Dilute the this compound stock solution to the desired final concentrations in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for the desired experimental time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[6]
-
-
CCK-8 Reagent Addition and Measurement:
Caspase-3 Activity Assay
This protocol outlines the procedure for measuring the activity of caspase-3, a key marker of apoptosis, in cells treated with this compound.
-
Cell Lysis:
-
After treating cells with this compound, collect the cells by centrifugation.
-
Wash the cell pellet with cold PBS.
-
Resuspend the cells in a cold lysis buffer and incubate on ice for 10-15 minutes.[8][9]
-
Centrifuge the lysate at high speed (e.g., 16,000 - 20,000 x g) for 10-15 minutes at 4°C to pellet the cell debris.[9]
-
Collect the supernatant which contains the cell proteins.
-
-
Enzymatic Reaction:
-
Measurement:
DNA Fragmentation Assay
This assay is used to visualize the characteristic DNA laddering that occurs during apoptosis.
-
Cell Collection and Lysis:
-
Following treatment with this compound, harvest the cells.
-
Lyse the cells using a lysis buffer containing detergents (e.g., Triton X-100 or SDS).[11]
-
-
DNA Extraction:
-
Isolate the DNA from the cell lysate using phenol-chloroform extraction followed by ethanol precipitation.[11]
-
-
Agarose Gel Electrophoresis:
-
Resuspend the DNA pellet in a suitable buffer.
-
Load the DNA samples onto a 1.5-2% agarose gel containing a fluorescent dye (e.g., ethidium bromide or SYBR Safe).[12]
-
Run the gel until the dye front has migrated an adequate distance.
-
-
Visualization:
-
Visualize the DNA fragments under UV light. A characteristic "ladder" of DNA fragments in multiples of 180-200 base pairs is indicative of apoptosis.[12]
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the known signaling pathway affected by this compound and a general workflow for its handling and experimental use.
Caption: this compound modulates the AKT/AMPK/Nrf2 signaling pathway.
Caption: General experimental workflow for handling this compound.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.
-
Unused this compound: Dispose of the contents and container to an approved waste disposal plant.[3]
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and empty containers, should be treated as chemical waste.
-
Spills: In the event of a spill, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite).[3] Collect the spilled material and place it in a suitable, labeled container for disposal.
-
Environmental Precautions: Avoid releasing this compound into the environment, as it is very toxic to aquatic life with long-lasting effects.[3] Prevent entry into drains, water courses, or the soil.[3]
Always adhere to your institution's specific guidelines and local regulations for chemical waste disposal.
References
- 1. This compound | C25H28O4 | CID 480869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. This compound|99624-27-8|MSDS [dcchemicals.com]
- 4. This compound | CAS:99624-27-8 | Manufacturer ChemFaces [chemfaces.com]
- 5. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 6. ptglab.com [ptglab.com]
- 7. dojindo.co.jp [dojindo.co.jp]
- 8. biogot.com [biogot.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. scribd.com [scribd.com]
- 12. An update to DNA ladder assay for apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
